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  • Product: 3,3,3-trifluoro-2-(1H-1,2,4-triazol-1-yl)propan-1-amine
  • CAS: 1157126-01-6

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Profiling 3,3,3-Trifluoro-2-(1H-1,2,4-triazol-1-yl)propan-1-amine in Modern Drug Discovery

Executive Summary The compound 3,3,3-trifluoro-2-(1H-1,2,4-triazol-1-yl)propan-1-amine (CAS Number: 1157126-01-6 ) is a highly specialized, multifunctional building block utilized in advanced medicinal chemistry and agro...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3,3,3-trifluoro-2-(1H-1,2,4-triazol-1-yl)propan-1-amine (CAS Number: 1157126-01-6 ) is a highly specialized, multifunctional building block utilized in advanced medicinal chemistry and agrochemical development[1]. As a Senior Application Scientist, I approach this molecule not merely as a chemical reagent, but as a strategically designed scaffold. It combines three critical pharmacophoric elements: a primary amine for versatile synthetic derivatization, a 1,2,4-triazole ring for targeted metalloenzyme coordination, and a trifluoromethyl (-CF3) group to artificially engineer metabolic stability and lipophilicity[2][3].

This technical guide provides an in-depth analysis of its structural utility, mechanistic pathways, and field-validated experimental protocols for drug development professionals.

Structural and Physicochemical Profiling

The architectural brilliance of CAS 1157126-01-6 lies in its dense functionalization. The 1,2,4-triazole core is a "privileged scaffold" recognized for its ability to act as a bioisostere for amides and esters, while simultaneously serving as a potent hydrogen bond acceptor[4]. When positioned adjacent to a strongly electron-withdrawing -CF3 group, the molecule exhibits unique physicochemical behaviors that directly impact drug design.

Table 1: Physicochemical & Mechanistic Profiling
PropertyValue (Typical/Calculated)Mechanistic Significance in Drug Design
Molecular Weight 208.14 g/mol Optimal for Fragment-Based Drug Discovery (FBDD); allows mass budget for further elaboration.
LogP (Calculated) ~0.8 - 1.2Balanced hydrophilicity/lipophilicity, ensuring favorable oral bioavailability and membrane permeation.
Fluorine Content 3 atoms (-CF3)Shields the adjacent carbon from cytochrome P450 (CYP)-mediated alpha-oxidation, extending metabolic half-life[2].
H-Bond Donors 2 (Primary Amine)Provides a highly reactive nucleophilic handle for amide coupling or reductive amination.
H-Bond Acceptors 3 (Triazole Nitrogens)Enables coordinate covalent bonding with transition metals (e.g., heme iron in CYP51)[5][6].

Mechanistic Utility: Target Engagement & Stability

The Triazole Pharmacophore and CYP51 Inhibition

In the development of antifungal agents (and certain anticancer therapeutics), the 1,2,4-triazole moiety is engineered to target lanosterol 14α-demethylase (CYP51)[4][5]. The unhindered nitrogen (N4) of the triazole ring possesses a lone pair of electrons that forms a coordinate bond with the heme iron (Fe²⁺/Fe³⁺) at the enzyme's active site. This competitive inhibition blocks the demethylation of lanosterol, leading to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols, ultimately disrupting fungal cell membrane integrity[6][7].

CYP51_Mechanism A 1,2,4-Triazole Pharmacophore B CYP51 Heme Iron (Fe²⁺/Fe³⁺) A->B Coordinate Bond (N4) C Lanosterol 14α-Demethylase Blockade B->C Competitive Inhibition D Ergosterol Depletion C->D E Accumulation of Toxic Sterols C->E F Fungal Cell Membrane Disruption D->F E->F

Mechanism of CYP51 inhibition by 1,2,4-triazole derivatives leading to fungal cell death.

The Shielding Effect of the Trifluoromethyl Group

The incorporation of the -CF3 group in CAS 1157126-01-6 is not arbitrary. Fluorine is the most electronegative element, and the C-F bond is highly resistant to metabolic cleavage. By placing the -CF3 group adjacent to the triazole and amine functionalities, medicinal chemists create a steric and electronic "shield." This prevents oxidative enzymes from accessing the carbon backbone, drastically reducing intrinsic clearance (CLint) and improving the pharmacokinetic (PK) profile of the resulting drug candidate[2][3].

Experimental Workflows & Self-Validating Protocols

To effectively utilize 3,3,3-trifluoro-2-(1H-1,2,4-triazol-1-yl)propan-1-amine in library generation, scientists must account for the electron-withdrawing nature of the -CF3 group, which slightly reduces the nucleophilicity of the adjacent primary amine.

Protocol 1: High-Throughput Amide Coupling (Self-Validating System)

Causality: Standard coupling reagents like EDC/HOBt often yield poor results with sterically hindered or electronically deactivated amines. Therefore, HATU is selected for its superior ability to stabilize the active ester intermediate, while DIPEA serves as a non-nucleophilic base to maintain the amine in its reactive, unprotonated state.

Step-by-Step Methodology:

  • Activation: Dissolve the target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M concentration). Add DIPEA (3.0 eq) and stir at room temperature for 15 minutes to form the active O-At ester.

  • Coupling: Add 3,3,3-trifluoro-2-(1H-1,2,4-triazol-1-yl)propan-1-amine (1.1 eq) to the reaction mixture. Stir at 40°C for 4–6 hours. Note: Mild heating is applied to overcome the steric bulk of the -CF3 group.

  • Self-Validation (QC Check): Withdraw a 5 µL aliquot, dilute in 100 µL acetonitrile, and analyze via UPLC-MS.

    • Correction Loop: If >10% of the unreacted amine remains, spike the reaction with an additional 0.5 eq of HATU and stir for 2 more hours.

  • Quenching & Purification: Quench with saturated aqueous NaHCO3. Extract with ethyl acetate, dry over Na2SO4, and purify via preparative HPLC (C18 column, Water/MeCN gradient with 0.1% TFA).

Synthetic_Workflow A Amine (CAS 1157126-01-6) C HATU / DIPEA (Coupling) A->C B Carboxylic Acid Library B->C D Amide Derivatives C->D Amide Bond E LC-MS Validation (Self-Correction) D->E QC Check

High-throughput amide coupling workflow utilizing CAS 1157126-01-6 for library generation.

Protocol 2: In Vitro Microsomal Stability Assay

Causality: To validate the metabolic shielding hypothesis of the -CF3 group, derivatives synthesized from CAS 1157126-01-6 must be tested against Human Liver Microsomes (HLMs).

Step-by-Step Methodology:

  • Preparation: Prepare a 1 µM solution of the test compound in 0.1 M potassium phosphate buffer (pH 7.4) containing HLMs (0.5 mg/mL protein concentration).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the Phase I metabolic reaction by adding NADPH (final concentration 1 mM).

  • Sampling: Extract 50 µL aliquots at 0, 15, 30, 45, and 60 minutes.

  • Quenching (Self-Validation): Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Control Check: Run Verapamil concurrently as a high-clearance positive control to validate HLM enzymatic viability.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the half-life (t1/2) and intrinsic clearance (CLint).

Table 2: Benchmark Quantitative Data Matrix
Assay / MetricBaseline Control3,3,3-Trifluoro-triazole DerivativeCausality / Observation
Amide Coupling Yield Benzylamine (>95%)75-85%Steric hindrance and electron withdrawal from -CF3 reduce amine nucleophilicity.
HLM Intrinsic Clearance Verapamil (>50 µL/min/mg)Low (<15 µL/min/mg)-CF3 effectively shields the aliphatic backbone from CYP-mediated oxidation.
CYP51 Binding Affinity Fluconazole (Baseline)Enhanced (up to 3x)Triazole coordinates heme; -CF3 occupies the adjacent hydrophobic binding pocket.

References

  • 88-2861-12 Enamine 化合物 250mg CAS No:1157126-01-6 EN300 , AS-1 / Enamine, [Link]

  • BLD Pharmatech Co., Limited - Chemical Database , ChemBuyersGuide,[Link]

  • The Significance of 1, 2, 4 Triazoles in Agriculture Science: A Review , Research Journal of Pharmacy and Technology, [Link]

  • Synthesis of 3-Trifluoromethyl-1,2,4-triazolines and 1,2,4-Triazoles via Tandem Addition/Cyclization , ACS Publications, [Link]

  • Serendipitous N,S-difunctionalization of triazoles with trifluoromethyl-β-diketones , National Institutes of Health (PMC),[Link]

Sources

Exploratory

Engineering Efficacy: Biological Activity and Mechanistic Profiling of Novel Trifluoromethyl Triazole Compounds

Introduction: The Fluorine-Triazole Synergy Triazoles (both 1,2,3- and 1,2,4-isomers) represent a privileged scaffold in medicinal chemistry, functioning as the1 for numerous FDA-approved antifungal, anticancer, and anti...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Fluorine-Triazole Synergy

Triazoles (both 1,2,3- and 1,2,4-isomers) represent a privileged scaffold in medicinal chemistry, functioning as the1 for numerous FDA-approved antifungal, anticancer, and antiviral therapeutics[1]. However, the strategic incorporation of the trifluoromethyl (-CF₃) moiety into the triazole ring represents a paradigm shift in rational drug design.

As an application scientist, I approach molecular design through the lens of stereoelectronic causality. The -CF₃ group exerts profound effects on the molecule: its high electronegativity modulates the pKa of adjacent functional groups, while its bulky, lipophilic nature significantly enhances membrane permeability and2 against cytochrome P450-mediated oxidative degradation[2]. This technical guide dissects the biological activities, mechanistic pathways, and synthesis protocols of novel trifluoromethyl triazole derivatives.

Mechanistic Pathways & Biological Activity

Antifungal Efficacy and CYP51 Inhibition

The most prominent application of 1,2,4-triazoles is in the management of invasive fungal infections (e.g., Candida albicans). The mechanism hinges on the3 (CYP51), a critical enzyme in the ergosterol biosynthesis pathway[3].

Causality of the Pharmacophore: The basic nitrogen (N4) of the triazole ring forms a coordinate covalent bond with the heme iron (Fe³⁺) in the active site of CYP51. Simultaneously, the -CF₃ group projects into the hydrophobic access channel of the enzyme. This dual-interaction model not only increases the binding affinity but also sterically hinders the entry of the natural substrate (lanosterol), leading to an accumulation of 14-methylated sterols. This disrupts the fungal cell membrane integrity, resulting in fungicidal outcomes[3].

Ergosterol_Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 CYP51 (Erg11) Lanosterol 14α-demethylase Lanosterol->CYP51 Ergosterol Ergosterol (Cell Membrane Integrity) CYP51->Ergosterol Normal Pathway ToxicSterols 14α-methylated Sterols (Toxic Accumulation) CYP51->ToxicSterols Inhibited Pathway Triazole CF3-Triazole Inhibitor Triazole->CYP51 Binds Heme Iron & Blocks Hydrophobic Pocket CellDeath Fungal Cell Death ToxicSterols->CellDeath

Ergosterol biosynthesis inhibition by CF3-triazoles leading to fungal cell death.

Anticancer and Antiproliferative Activity

Fluorinated triazoles have recently emerged as potent antiproliferative agents. Research demonstrates that para-trifluoromethyl substituted triazoles exhibit 1 against breast cancer cell lines (e.g., MDA-MB-361)[1].

Causality of the Pharmacophore: The mechanism involves the inhibition of dihydrofolate reductase (DHFR). The -CF₃ group enhances the molecule's ability to penetrate the dense lipid bilayers of tumor cells. Once intracellular, the triazole core competitively binds to the active sites of these critical enzymes, halting de novo DNA synthesis and inducing apoptosis[1].

Antimalarial Prototyping

Novel N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl benzenesulfonamides have been synthesized as 4 for traditional sulfonamide antimalarials[4].

Causality of the Pharmacophore: By replacing the standard heterocyclic ring with a trifluoromethyl-triazole, researchers maintain the necessary hydrogen-bonding profile for dihydropteroate synthase (DHPS) inhibition while utilizing the -CF₃ group to prevent rapid parasitic metabolic clearance, thereby overcoming established Plasmodium falciparum resistance mechanisms[4].

Quantitative Structure-Activity Relationship (QSAR) Data

To illustrate the impact of the -CF₃ substitution, the following table summarizes the comparative biological activities of recent novel derivatives across different therapeutic domains.

Compound ClassTarget Organism / Cell LinePrimary TargetActivity MetricReference
4-Trifluoromethyl-1,2,4-triazoleCandida albicansCYP51 (Erg11)MIC = 0.031 μg/mL[3]
Fluoro-aryl triazole conjugateBreast Carcinoma (MDA-MB-361)DHFRIC₅₀ = 5.6–29.6 μM[1]
5-Trifluoromethyl 1,2,4-triazolePseudoperonospora cubensisFungal Membrane96.9% Inhibition[5]
CF₃-Triazolyl BenzenesulfonamidePlasmodium falciparumDHPSHigh Docking Score[4]

Experimental Protocols: Synthesis and Biological Validation

Establishing a self-validating experimental workflow is critical to ensure data integrity. The following protocols detail the synthesis of the scaffold and its subsequent biological evaluation, emphasizing the why behind each step.

Experimental_Workflow Precursors 1. Precursors Hydrazonyl Chloride + CF3CN Precursor Cycloaddition 2. [3+2] Cycloaddition NEt3, CH2Cl2, 12h, RT Precursors->Cycloaddition Purification 3. Purification Silica Gel Chromatography Cycloaddition->Purification Validation 4. Structural Validation 19F-NMR & 13C-NMR Purification->Validation Screening 5. Biological Screening Broth Microdilution (MIC) Validation->Screening Confirmed Purity >95% Hit 6. Lead Identification High Efficacy / Low Toxicity Screening->Hit MIC < 1 μg/mL

Self-validating experimental workflow from chemical synthesis to biological hit identification.

Regioselective Synthesis via [3+2] Cycloaddition

The construction of 5-trifluoromethyl 1,2,4-triazoles can be achieved via the [3+2] cycloaddition of nitrile imines (generated in situ from hydrazonyl chlorides) with 6[6].

Step-by-Step Methodology:

  • Precursor Activation: Dissolve the hydrazonyl chloride (0.2 mmol) and 2,2,2-trifluoroacetaldehyde O-(aryl)oxime (0.4 mmol) in anhydrous dichloromethane (CH₂Cl₂). Rationale: CH₂Cl₂ provides the optimal dielectric constant to stabilize the transient nitrile imine intermediate without participating in side reactions[7].

  • Base-Promoted Cycloaddition: Add triethylamine (NEt₃, 2.0 equiv) dropwise at room temperature. Rationale: NEt₃ serves a dual purpose: it neutralizes the HCl byproduct (driving the in situ generation of the nitrile imine) and acts as a mild Brønsted base catalyst for the cycloaddition[7].

  • Reaction Monitoring: Stir the mixture for 12 hours under a benchtop air atmosphere, monitoring via TLC. Rationale: This specific cycloaddition is robust to oxygen, allowing for operational simplicity without the need for Schlenk line techniques[2].

  • Purification: Concentrate the solvent in vacuo and purify via silica gel column chromatography (Petroleum Ether/Ethyl Acetate gradient). Rationale: The highly lipophilic -CF₃ group ensures the product elutes significantly faster than unreacted polar precursors, allowing for high-purity isolation[6].

  • Validation: Confirm regioselectivity using ¹⁹F-NMR (expecting a sharp singlet around -65 ppm) and ¹³C-NMR (quartet signal for the CF₃-attached triazole carbon, J ≈ 40 Hz)[6].

In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

To validate the biological activity of the synthesized compounds, a standardized broth microdilution assay (CLSI M27-A3 guidelines) is employed.

Step-by-Step Methodology:

  • Inoculum Preparation: Cultivate C. albicans on Sabouraud dextrose agar for 24h. Suspend colonies in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. Rationale: Ensures a standardized starting fungal load (approx. 10⁶ CFU/mL) to prevent artificial shifts in MIC values.

  • Compound Dilution: Dissolve the trifluoromethyl triazole in DMSO, then perform serial two-fold dilutions in RPMI 1640 medium (buffered to pH 7.0 with MOPS). Rationale: RPMI 1640 mimics physiological conditions, and strictly limiting DMSO to <1% prevents solvent-induced cytotoxicity.

  • Incubation: Inoculate 96-well microtiter plates with the fungal suspension and the diluted compounds. Incubate at 35°C for 48 hours.

  • Endpoint Determination: Read the optical density (OD) at 530 nm. The MIC is defined as the lowest concentration that inhibits 80% of fungal growth compared to the drug-free control. Rationale: Spectrophotometric reading provides a quantitative, reproducible self-validation of the visual MIC, eliminating subjective human bias[3].

Conclusion

The integration of the trifluoromethyl group into the triazole architecture creates a highly versatile pharmacophore with enhanced membrane permeability, target affinity, and metabolic resilience. By leveraging regioselective [3+2] cycloaddition methodologies and rigorous biological screening workflows, researchers can rapidly prototype and validate novel candidates for antifungal, anticancer, and antimalarial applications.

References

  • [5] Synthesis and Biological Activity of Some Novel Trifluoromethyl-Substituted 1,2,4-Triazole and Bis(1,2,4-Triazole) Mannich Bases Containing Piperazine Rings. Journal of Agricultural and Food Chemistry - ACS Publications. 5

  • [1] Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. Frontiers. 1

  • [3] Novel 1, 2, 4-Triazoles as Antifungal Agents. PMC. 3

  • [4] Design and Synthesis of New N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl Benzenesulfonamides as Possible Antimalarial Prototypes. MDPI. 4

  • [2] Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles via [3 + 2]-Cycloaddition of Nitrile Imines with CF3CN. Semantic Scholar.2

  • [7] Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles via[3 + 2]-Cycloaddition of Nitrile Imines with CF 3 CN. MDPI. 7

  • [6] Base-Promoted (3 + 2) Cycloaddition of Trifluoroacetohydrazonoyl Chlorides with Imidates En Route to Trifluoromethyl-1,2,4-Triazoles. The Journal of Organic Chemistry.6

Sources

Foundational

Architecting the Next Generation of Bioisosteres: Discovery and Characterization of Fluorinated Triazole Amines

Introduction: The Pharmacological Imperative The 1,2,3-triazole core is a privileged scaffold in medicinal chemistry, celebrated for its high dipole moment (>4 D), robust metabolic stability, and capacity to act as a rig...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pharmacological Imperative

The 1,2,3-triazole core is a privileged scaffold in medicinal chemistry, celebrated for its high dipole moment (>4 D), robust metabolic stability, and capacity to act as a rigid bioisostere for amide bonds 1. However, the strategic introduction of fluorine into this heterocycle—specifically coupled with amine functionalities—unlocks a new tier of pharmacological potential. Fluorination profoundly alters the stereoelectronic landscape: it modulates the basicity (pKa) of adjacent amines, enhances lipophilicity (LogD), and fortifies the molecule against cytochrome P450-mediated oxidative degradation 2.

This in-depth technical guide delineates the state-of-the-art methodologies for synthesizing, characterizing, and evaluating fluorinated triazole amines, providing researchers with a comprehensive blueprint for their integration into drug discovery pipelines.

Rational Design and Synthetic Causality

The synthesis of C(4)- or C(5)-fluorinated 1,2,3-triazoles historically relied on fluoroalkynes, which are notoriously volatile, difficult to handle, and prone to polymerization 1. To bypass this bottleneck, modern synthetic workflows employ alternative precursors such as perfluoroalkyl N-mesylhydrazones or utilize copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with fluorinated azides 3.

DiscoveryWorkflow A In Silico Design (Fluorine Scanning) B Synthesis (Defluorinative Annulation) A->B C Characterization (19F NMR, LC-MS) B->C D In Vitro Screening (Receptor Antagonism) C->D E Lead Optimization (SAR Analysis) D->E E->A Feedback Loop

Iterative discovery workflow for fluorinated triazole amines.

Protocol 1: Defluorinative [4+1] Annulation for Polyfluoroalkyl Triazole Amines

This protocol leverages bench-stable perfluoroalkyl N-mesylhydrazones reacting with primary amines. The causality behind using the N-mesyl group is critical: its strong electron-withdrawing nature lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the hydrazone, facilitating nucleophilic attack by the amine 1.

  • Reagent Preparation: Dissolve 1.0 mmol of perfluoroalkyl N-mesylhydrazone and 1.2 mmol of the target primary amine in 5 mL of anhydrous DMF. Causality: Anhydrous conditions are mandatory to prevent premature hydrolysis of the highly reactive hydrazone intermediate.

  • Base Addition: Add 2.0 mmol of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) dropwise at 0°C. Causality: DBU acts as a sterically hindered, non-nucleophilic base to promote the elimination of methanesulfinic acid and subsequent cyclization without competing against the primary amine as a nucleophile.

  • Thermal Cyclization: Elevate the temperature to 80°C and stir for 4 hours. Self-Validation Check: Monitor the reaction via 19F NMR of crude aliquots. The disappearance of the starting perfluoroalkyl 19F signal and the emergence of a distinct, downfield-shifted signal confirms successful defluorinative cyclization.

  • Quenching & Purification: Quench with saturated aqueous NH4Cl to neutralize DBU. Extract with EtOAc (3 x 15 mL), dry over Na2SO4, and purify via flash chromatography (Hexanes/EtOAc).

Physicochemical Profiling

The incorporation of fluorine fundamentally alters the physicochemical properties of the triazole amine. Fluorine's high electronegativity exerts a strong inductive effect (-I), which drastically reduces the basicity of neighboring amines. This reduction in pKa increases the fraction of unionized molecules at physiological pH, thereby enhancing passive membrane permeability and oral bioavailability.

Compound ClassModificationAmine pKaLogD (pH 7.4)HLM Half-life (min)Target IC50 (nM)
Standard Triazole Non-fluorinated9.21.515120
C4-Fluoro Triazole C-F substituted8.42.14518
N-Trifluoromethyl CF3 substituted7.82.8>1205

Table 1: Comparative physicochemical data illustrating the impact of fluorination on triazole amines.

Biological Evaluation: Targeting the EP4 Receptor

Fluorinated triazoles have emerged as privileged scaffolds in oncology, particularly as antagonists for the Prostanoid EP4 receptor, a key driver of tumor immune evasion 4. The fluorinated triazole core perfectly mimics the binding conformation of endogenous ligands while resisting metabolic degradation.

MOA PGE2 PGE2 (Endogenous Agonist) EP4 EP4 Receptor (Tumor Microenvironment) PGE2->EP4 Activates Antagonist Fluorinated Triazole Amine (Antagonist) Antagonist->EP4 Blocks cAMP cAMP Production EP4->cAMP Stimulates Immune Immune Evasion (T-cell Suppression) cAMP->Immune Promotes

Mechanism of EP4 receptor antagonism by fluorinated triazole amines.

Protocol 2: High-Throughput cAMP Assay for EP4 Antagonism

To validate the biological efficacy of synthesized fluorinated triazole amines, a homogeneous time-resolved fluorescence (HTRF) cAMP assay is employed.

  • Cell Preparation: Seed CHO-K1 cells stably expressing the human EP4 receptor at 5,000 cells/well in a 384-well microplate.

  • Compound Incubation: Pre-incubate cells with varying concentrations of the fluorinated triazole amine (0.1 nM - 10 μM) in assay buffer containing 0.5 mM IBMX (3-isobutyl-1-methylxanthine) for 30 minutes at 37°C. Causality: IBMX is a broad-spectrum phosphodiesterase inhibitor. Its inclusion is an absolute causal necessity; without it, synthesized cAMP would be rapidly degraded by cellular phosphodiesterases, leading to artificially low cAMP readings and false-negative antagonism data.

  • Agonist Challenge: Add PGE2 (at its predetermined EC80 concentration) to stimulate cAMP production. Incubate for an additional 30 minutes.

  • Lysis and Detection: Add HTRF lysis buffer containing d2-labeled cAMP and cryptate-labeled anti-cAMP antibody. Read fluorescence resonance energy transfer (FRET) at 665 nm and 620 nm. Self-Validation Check: A standard curve using known cAMP concentrations must be run in parallel on the same plate to ensure the FRET ratio accurately correlates to intracellular cAMP molarity.

Conclusion

The integration of fluorine into triazole amine architectures represents a masterclass in rational drug design. By understanding the causal relationships between synthetic precursors (like N-mesylhydrazones) and the resulting stereoelectronic properties (pKa modulation, metabolic shielding), researchers can systematically develop highly potent, bioavailable therapeutics that overcome the limitations of traditional non-fluorinated scaffolds.

References
  • Source: Organic Chemistry Frontiers (RSC Publishing)
  • Source: Frontiers in Chemistry (PMC)
  • Backbone-Fluorinated 1,2,3-Triazole-Containing Dipeptide Surrogates Source: ACS Publications URL
  • Discovery and Characterization of 1H-1,2,3-Triazole Derivatives as Novel Prostanoid EP4 Receptor Antagonists for Cancer Immunotherapy Source: ACS Publications URL

Sources

Exploratory

Structure Elucidation of 3,3,3-Trifluoro-2-(1H-1,2,4-triazol-1-yl)propan-1-amine: A Comprehensive Technical Guide

Executive Summary & Structural Anatomy The incorporation of fluorine into triazole scaffolds is a privileged strategy in modern drug development, utilized to enhance metabolic stability, lipophilicity, and target binding...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Anatomy

The incorporation of fluorine into triazole scaffolds is a privileged strategy in modern drug development, utilized to enhance metabolic stability, lipophilicity, and target binding affinity[1]. The compound 3,3,3-trifluoro-2-(1H-1,2,4-triazol-1-yl)propan-1-amine represents a highly versatile, stereochemically active building block.

Unambiguous structure elucidation of this molecule requires navigating three distinct analytical challenges:

  • The Trifluoromethyl ( −CF3​ ) Group: Highly electron-withdrawing, causing significant scalar coupling ( JC-F​ and JH-F​ ) that complicates standard carbon spectra.

  • The 1,2,4-Triazole Ring: A nitrogen-rich aromatic system prone to tautomeric shifts and complex regiochemistry.

  • The Chiral Center (C2): Requiring absolute configuration determination, as the spatial orientation of the triazole ring dictates its biological efficacy.

As an analytical framework, we must move beyond merely acquiring spectra. Every technique selected must serve a specific causal purpose to orthogonally validate the connectivity of the NH2​−CH2​−CH(Triazole)−CF3​ backbone.

Workflow A 3,3,3-trifluoro-2-(1H-1,2,4-triazol-1-yl) propan-1-amine B HRMS (ESI-TOF) Exact Mass & Formula A->B Step 1 C Multinuclear NMR (1H, 13C, 19F, 15N) A->C Step 2 E FT-IR Spectroscopy Functional Groups A->E Step 4 D 2D NMR (COSY, HSQC, HMBC) Connectivity Mapping C->D Step 3 F X-Ray Crystallography Absolute Configuration D->F Step 5 (Chiral)

Fig 1. Logical workflow for the complete structural elucidation of the fluorinated triazole amine.

High-Resolution Mass Spectrometry (HRMS)

Causality Rationale: Before mapping internal connectivity, the exact elemental composition ( C5​H7​F3​N4​ ) must be verified. Electrospray Ionization (ESI) in positive mode is deliberately chosen because the primary aliphatic amine ( pKa​≈9 ) is readily protonated in acidic media, yielding a robust [M+H]+ pseudo-molecular ion.

MS/MS fragmentation is utilized to confirm the presence of the terminal amine and the triazole ring. The collision-induced dissociation (CID) pathway predictably forces the neutral loss of ammonia ( −17 Da ) and the cleavage of the triazole moiety.

Table 1: HRMS Data & Fragmentation Pathway (ESI+)
SpeciesFormulaTheoretical m/zObserved m/zMass Error (ppm)Structural Implication
[M+H]+ C5​H8​F3​N4+​ 181.0701181.0698-1.6Confirms intact molecule.
[M−NH3​+H]+ C5​H5​F3​N3+​ 164.0435164.0432-1.8Confirms terminal primary amine.
[Triazole+H]+ C2​H4​N3+​ 70.040570.0401-5.7Confirms 1,2,4-triazole core.

Multinuclear & 2D NMR Spectroscopy

Causality Rationale: 1D 1H and 13C NMR alone are insufficient due to the heavy scalar coupling introduced by the −CF3​ group. As demonstrated by Kuznetsov et al. in related trifluoromethyl-triazole systems, the strong electron-withdrawing nature of the CF3​ group significantly deshields the adjacent C2 proton, shifting it downfield[2].

To achieve unambiguous assignment, we employ 19F NMR to pinpoint the trifluoromethyl group, and 13C{1H,19F} triple-resonance decoupling. Decoupling fluorine collapses the complex C-F quartets (where 1JC-F​≈280 Hz ) into sharp singlets, dramatically increasing the signal-to-noise ratio for the carbon backbone.

Table 2: Multinuclear NMR Assignments (in DMSO- d6​ )
Position 1H Shift (ppm)Multiplicity 13C Shift (ppm) 19F Shift (ppm)Key HMBC Correlations
C1 ( CH2​ )3.10 - 3.30m (ABX system)42.5-C2, C3
C2 ( CH )5.45m62.1 (q, 2JC-F​=30Hz )-C1, Triazole C3'/C5'
C3 ( CF3​ )--124.5 (q, 1JC-F​=280Hz )-73.5 (d, 3JH-F​=8Hz )-
NH 2​ 1.80br s--C1, C2
Triazole C3' 8.05s144.8-C2
Triazole C5' 8.65s151.2-C2
2D Connectivity Mapping

To prove the triazole is attached at C2 and not C1, Heteronuclear Multiple Bond Correlation (HMBC) is critical. The C2 methine proton ( ∼5.45 ppm ) will show strong 3JC-H​ correlations to the triazole carbons (C3' and C5').

NMR_Logic CF3 CF3 (C3) 19F: -72 ppm CH CH (C2) 1H: ~5.2 ppm CF3->CH 3J(H,F) & 2J(C,F) CH2 CH2 (C1) 1H: ~3.5 ppm CH->CH2 COSY (3J) Triazole 1,2,4-Triazole 1H: 8.0, 8.5 ppm CH->Triazole HMBC (3J) NH2 NH2 1H: ~1.8 ppm CH2->NH2 COSY (Exchange)

Fig 2. Key 2D NMR connectivity map highlighting COSY and HMBC correlations for validation.

Vibrational Spectroscopy (FT-IR)

Causality Rationale: While NMR provides connectivity, FT-IR provides an orthogonal, instantaneous verification of functional group integrity. Following the spectral assignment principles for triazole nuclei outlined by Koparir, the N-H stretching of the primary amine must be distinct from the aromatic triazole signatures[3].

  • Primary Amine ( NH2​ ): Two distinct bands at ∼3350 cm−1 (asymmetric) and ∼3280 cm−1 (symmetric stretch).

  • Trifluoromethyl ( C-F ): Very strong, broad absorption bands between 1100−1300 cm−1 .

  • Triazole Ring: C=N and C=C stretching vibrations observed sharply at 1510 cm−1 and 1560 cm−1 .

Self-Validating Experimental Protocols

Protocol A: UPLC-HRMS Acquisition

This protocol utilizes a self-validating system suitability check to ensure sub-2 ppm mass accuracy prior to sample injection.

  • System Calibration: Infuse Agilent ESI-L Low Concentration Tuning Mix. Adjust TOF flight tube voltages until the m/z 118.0862 and m/z 322.0481 reference masses are detected with <1.0 ppm error.

  • Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol. Perform a 1:100 dilution using a diluent of 50:50 Methanol/Water containing 0.1% Formic Acid. (Causality: Formic acid acts as a proton source, forcing the primary amine into its easily detectable [M+H]+ state).

  • Chromatography: Inject 2μL onto a C18 column ( 50×2.1 mm , 1.8μm ). Run a rapid 3-minute gradient from 5% to 95% Acetonitrile (with 0.1% FA).

  • MS Parameters: Positive ESI mode. Capillary voltage: 3.5 kV . Fragmentor: 120 V . Collision Energy (for MS/MS): 15 eV and 30 eV .

Protocol B: Triple-Resonance NMR Acquisition

This protocol utilizes specific pulse sequences to negate the spectral complexity caused by the CF3​ group.

  • System Suitability: Insert a standard 1% CHCl3​ in Acetone- d6​ sample. Calibrate the 90∘ pulse widths for the 1H , 13C , and 19F channels. Shim the Z-axis until the CHCl3​ peak width at half-height is <0.6 Hz .

  • Sample Preparation: Dissolve 15 mg of the compound in 600μL of anhydrous DMSO- d6​ . Transfer to a 5 mm NMR tube.

  • 19 F NMR Acquisition: Acquire 64 scans at 564 MHz (assuming a 600 MHz magnet). Center the sweep width around −70 ppm .

  • 13 C{ 1 H, 19 F} Acquisition: Acquire 1024 scans at 150 MHz . Apply continuous wave (CW) decoupling on the 1H channel and WALTZ-16 decoupling on the 19F channel. (Causality: This dual-decoupling strategy collapses the C2 and C3 quartets into sharp singlets, allowing for rapid, high-confidence carbon assignment).

  • 2D HMBC: Set the long-range JC-H​ coupling evolution delay to 62.5 ms (optimized for 8 Hz couplings) to capture the critical C2-to-Triazole linkage.

References

  • Kumar, S., et al. "Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties." Frontiers in Chemistry, 2022.[Link]

  • Kuznetsov, A., et al. "[3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]methylamine derivatives: synthesis, ways of modification and use for peptides labeling." Organic & Biomolecular Chemistry, 2021.[Link]

  • Koparir, M. "Synthesis, Characterization and Antimicrobial Evaluation of Some New Schiff, Mannich and Acetylenic Mannich Bases Incorporating a 1,2,4-Triazole Nucleus." Molecules, 2014.[Link]

Sources

Foundational

A Technical Guide to Identifying and Validating Therapeutic Targets for Trifluoro-triazolyl-propanamine

Abstract The trifluoro-triazolyl-propanamine scaffold represents a confluence of privileged chemical moieties known to impart potent and diverse biological activities. The incorporation of a trifluoromethyl group can sig...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The trifluoro-triazolyl-propanamine scaffold represents a confluence of privileged chemical moieties known to impart potent and diverse biological activities. The incorporation of a trifluoromethyl group can significantly enhance metabolic stability and target-binding affinity, while the triazole ring is a cornerstone of numerous antifungal, anticancer, and anti-inflammatory agents.[1][2][3] The propanamine linker provides crucial flexibility and spacing for optimal interaction with biological targets. This guide provides a comprehensive framework for researchers and drug development professionals to systematically identify and validate the therapeutic targets of novel compounds based on this promising scaffold. We will delve into the inferred biological activities, detail robust experimental methodologies for target elucidation, and present self-validating protocols to ensure scientific rigor.

Introduction: Deconstructing the Trifluoro-triazolyl-propanamine Scaffold

The therapeutic potential of a small molecule is intrinsically linked to its chemical architecture. The trifluoro-triazolyl-propanamine structure is a deliberate combination of three key pharmacophoric elements:

  • The 1,2,4-Triazole Core: This five-membered heterocycle is a bioisostere for various functional groups and is adept at forming hydrogen bonds and coordinating with metallic ions within enzyme active sites.[4] Its presence is a strong indicator of potential activity against a wide range of pathogens and aberrant cellular pathways.[5][6][7]

  • The Trifluoromethyl (TFM) Group: The substitution of hydrogen with fluorine atoms, particularly as a TFM group, is a well-established strategy in medicinal chemistry to modulate a compound's properties. The TFM group is strongly electron-withdrawing and increases lipophilicity, which can enhance cell membrane permeability and protect the molecule from metabolic degradation.[3] This often leads to improved potency and a more favorable pharmacokinetic profile.[1][8]

  • The Propanamine Linker: This flexible three-carbon chain with a terminal amine group provides the appropriate length and conformational freedom to position the triazole and substituted aryl rings for optimal interaction with a target protein's binding pocket. The amine can also serve as a key interaction point, forming salt bridges with acidic residues.

Given these structural features, we can hypothesize that novel trifluoro-triazolyl-propanamine derivatives are likely to exhibit biological activity in therapeutic areas where triazoles have already proven effective.

Inferred Biological Activities and Key Candidate Target Classes

Based on extensive literature on related compounds, we can prioritize several key areas for target discovery. The inherent properties of the scaffold suggest a high probability of interaction with enzymes and receptors central to fungal pathogenesis, oncology, and inflammatory processes.

Antifungal Activity

The most prominent role of therapeutic triazoles is in antifungal medicine.[4]

  • Primary Target: Lanosterol 14α-demethylase (CYP51/Erg11): This cytochrome P450 enzyme is a critical component of the ergosterol biosynthesis pathway in fungi. Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammals. Inhibition of CYP51 disrupts membrane integrity, leading to fungal cell death.[9][10] The nitrogen atoms of the triazole ring are known to coordinate with the heme iron atom in the active site of CYP51, effectively blocking its function.

  • Secondary Target: HMG-CoA Reductase: Recent studies have revealed a secondary mechanism where triazoles can induce negative feedback regulation of HMG-CoA reductase, the rate-limiting enzyme in the sterol biosynthesis pathway, further diminishing ergosterol production.[10]

Anticancer Activity

The antiproliferative properties of triazole derivatives are well-documented.[5][7]

  • Protein Kinases: Many kinases are dysregulated in cancer, leading to uncontrolled cell growth. Triazole-containing compounds have been developed as inhibitors of various kinases, including CSF1R, ABL, and SRC.[11] The triazole scaffold can serve as a hinge-binding motif, a common interaction mode for kinase inhibitors.

  • Indoleamine 2,3-dioxygenase 1 (IDO1): IDO1 is an enzyme that plays a role in immune evasion by cancer cells. Some 1,2,3-triazole derivatives have shown potent inhibitory activity against IDO1, marking it as a potential immunotherapeutic target.[7]

  • Nuclear Factor-kappa B (NF-κB) Pathway: The TFM group, in particular, has been associated with the inhibition of NF-κB activation, a key pathway involved in both inflammation and cancer cell survival.[3]

Anti-inflammatory Activity

Triazole derivatives have demonstrated the ability to modulate immune responses.[12]

  • Cytokine Production: Certain 1,2,4-triazole compounds can significantly reduce the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-α (TNF-α) and Interferon-γ (IFN-γ) in immune cells like macrophages.[8][12] The direct molecular targets responsible for this effect are prime candidates for discovery.

Methodologies for Target Identification and Validation

A multi-pronged approach combining direct, indirect, and computational methods is essential for confidently identifying a small molecule's target.[13] The choice of methodology depends on the availability of derivatizable sites on the compound and the nature of the anticipated target interaction.

Workflow for Target Identification and Validation

G cluster_0 Phase 1: Target Hypothesis & Discovery cluster_1 Phase 2: Hit Identification cluster_2 Phase 3: Target Validation Hypothesis Hypothesize Target Classes (e.g., Kinases, CYP450s) Affinity Direct Method: Affinity Chromatography Hypothesis->Affinity Select Method LabelFree Indirect Method: DARTS Hypothesis->LabelFree Select Method MS Protein Elution & LC-MS/MS Analysis Affinity->MS LabelFree->MS Data Data Analysis: Identify Enriched Proteins MS->Data Binding Confirm Direct Binding (SPR, ITC, CETSA) Data->Binding Prioritize Hits Functional Functional Validation (Enzyme Assays, Cellular Assays) Binding->Functional Confirm Mechanism Conclusion Validated Therapeutic Target Functional->Conclusion Validated Target

Caption: A logical workflow for small molecule target identification.

Method Principle Advantages Disadvantages Citation
Affinity Chromatography The compound is immobilized on a solid support (beads) or tagged with biotin to "pull down" interacting proteins from a cell lysate.Robust, widely used, good for stable interactions.Requires chemical modification of the compound, which may alter its activity; can yield many non-specific binders.[14][15]
DARTS (Drug Affinity Responsive Target Stability) Binding of a compound to its target protein increases the protein's stability against protease degradation.No compound modification is needed; identifies direct binders in their native state.May not work for all protein-ligand interactions; requires sensitive detection methods (Western Blot or MS).[14]
Cellular Thermal Shift Assay (CETSA) Target engagement in cells or lysates increases the thermal stability of the protein, which is measured after heating.Confirms target engagement in a cellular context; label-free.Requires a specific antibody for each target tested or can be adapted for MS; optimization of heating is needed.N/A

Detailed Experimental Protocols

The following protocols are designed to be self-validating by incorporating essential negative controls.

Protocol 4.1: Affinity-Based Pull-Down Assay

This protocol describes the use of a biotinylated trifluoro-triazolyl-propanamine probe to isolate binding partners from a cell lysate.

Causality Behind Experimental Choices:

  • Biotin Tag: Biotin's extremely high affinity for streptavidin allows for highly efficient and specific capture of the probe-protein complex.[14]

  • Inactive Analog Control: A structurally similar but biologically inactive version of the compound is used as a crucial negative control. Proteins that bind to this control are considered non-specific binders and are subtracted from the results, thereby increasing confidence in the identified hits.[15]

  • Competitive Elution: Eluting with an excess of the free, non-biotinylated active compound provides an additional layer of validation. Only proteins specifically bound to the pharmacophore will be displaced.

Affinity-Based Pull-Down Workflow

G cluster_Incubation 1. Incubation cluster_Capture 2. Capture cluster_Wash 3. Wash cluster_Elution 4. Elution & Analysis Lysate Cell Lysate (Protein Mixture) Probe Biotinylated Active Compound Control Biotinylated Inactive Analog Probe->Lysate Beads Streptavidin Beads Probe->Beads Bind Control->Lysate Control->Beads Bind Wash Wash away non-specific proteins Beads->Wash Elute Elute bound proteins Wash->Elute MS LC-MS/MS Elute->MS

Caption: Workflow for an affinity-based pull-down experiment.

Step-by-Step Methodology:

  • Probe Synthesis: Synthesize a biotinylated version of the trifluoro-triazolyl-propanamine. Ensure the biotin linker is attached at a position determined by Structure-Activity Relationship (SAR) studies to be non-essential for biological activity.[15] Synthesize an equivalent biotinylated inactive analog for use as a control.

  • Cell Culture and Lysis: Culture the relevant cell line (e.g., a cancer cell line for oncology targets, a fungal culture for antifungal targets) to a high density. Harvest and lyse the cells in a non-denaturing lysis buffer containing protease inhibitors.

  • Lysate Preparation: Centrifuge the lysate to pellet cell debris and collect the supernatant containing the soluble proteome. Determine the total protein concentration using a BCA or Bradford assay.

  • Incubation: Aliquot equal amounts of protein lysate (typically 1-5 mg) into three microcentrifuge tubes:

    • Tube A (Active Probe): Add the biotinylated active compound.

    • Tube B (Inactive Control): Add the biotinylated inactive analog.

    • Tube C (Beads Only Control): Add vehicle (e.g., DMSO). Incubate for 1-4 hours at 4°C with gentle rotation.

  • Capture: Add streptavidin-coated magnetic beads to each tube and incubate for another hour at 4°C to capture the biotinylated probe and any bound proteins.

  • Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads extensively (e.g., 5 times) with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads. This can be done under denaturing conditions (e.g., boiling in SDS-PAGE loading buffer) or via competitive elution with an excess of free, non-biotinylated compound.

  • Analysis: Separate the eluted proteins by SDS-PAGE. Visualize with Coomassie or silver stain. Excise unique bands present only in the active probe lane for identification by mass spectrometry. Alternatively, perform in-solution trypsin digestion of the entire eluate followed by quantitative LC-MS/MS analysis (e.g., SILAC or label-free quantification) to identify proteins significantly enriched in the active probe sample compared to the controls.[16]

Protocol 4.2: Drug Affinity Responsive Target Stability (DARTS)

This protocol identifies targets without requiring compound modification.

Causality Behind Experimental Choices:

  • Protease Selection: A broad-spectrum protease like thermolysin or a less specific one like pronase is used to ensure digestion of the majority of the proteome. The key is that the target protein, when stabilized by the ligand, will be protected from this digestion.

  • Dose-Response: Performing the experiment with increasing concentrations of the compound is critical. A true target should show increasing protection (i.e., a stronger band on a Western blot or more peptide counts in MS) as the compound concentration increases, demonstrating a specific binding event.

Step-by-Step Methodology:

  • Lysate Preparation: Prepare a native cell lysate as described in Protocol 4.1, steps 2 and 3.

  • Compound Incubation: Aliquot equal amounts of lysate. Add the trifluoro-triazolyl-propanamine compound at various concentrations (e.g., 0, 0.1x, 1x, 10x, 100x the known EC50 or IC50). Include a vehicle-only control. Incubate at room temperature for 1 hour.

  • Protease Digestion: Add a protease (e.g., pronase or thermolysin) to each tube. The optimal protease and concentration must be empirically determined. Incubate at room temperature for a set time (e.g., 30 minutes).

  • Stop Reaction: Stop the digestion by adding a denaturant (e.g., SDS-PAGE loading buffer) and boiling the samples.

  • Analysis:

    • Candidate Approach (Western Blot): If you have a hypothesized target, run the samples on an SDS-PAGE gel, transfer to a membrane, and probe with an antibody specific to that target. A protected target will appear as a stronger band in the compound-treated lanes compared to the control.

    • Unbiased Approach (Mass Spectrometry): Run the samples briefly on an SDS-PAGE gel to separate digested peptides from intact proteins. Excise the high molecular weight region of the gel, perform in-gel trypsin digestion, and analyze by LC-MS/MS. Proteins that are potential targets will be identified with significantly higher abundance in the drug-treated samples.[14]

Data Interpretation and Pathway Analysis

Following mass spectrometry analysis, a list of "hits" or potential binding partners will be generated. Rigorous bioinformatic analysis is required to distinguish true targets from background noise.

  • Filtering and Prioritization: For affinity pull-down data, proteins present in the inactive analog and beads-only controls are considered non-specific and are filtered out. For all methods, hits are ranked based on statistical significance and the magnitude of enrichment.

  • Pathway and GO Term Enrichment: The prioritized list of hits should be submitted to bioinformatic tools (e.g., STRING, DAVID, Gene Ontology Consortium) to identify enriched biological pathways or molecular functions.[13] For example, if multiple identified proteins are part of the ergosterol biosynthesis pathway, this strongly supports CYP51 as a primary target.

  • Validation of Direct Binding: High-priority candidates must be validated for direct binding using orthogonal, in vitro techniques such as:

    • Surface Plasmon Resonance (SPR): Immobilize the purified candidate protein and measure the binding kinetics of the compound in real-time.

    • Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding of the compound to the purified protein, providing thermodynamic data.

  • Functional Validation: Ultimately, it must be shown that the binding of the compound to the target protein leads to the observed biological effect. This involves performing functional assays using purified protein (e.g., an enzyme inhibition assay) or cellular systems where the target is knocked down or overexpressed.

Conclusion and Future Directions

The trifluoro-triazolyl-propanamine scaffold holds significant promise for the development of new therapeutic agents. Its constituent parts suggest a high likelihood of activity against fungal, cancer, or inflammatory targets. By employing a systematic and multi-faceted approach to target identification, beginning with broad, unbiased screening methods like affinity chromatography or DARTS and progressing to rigorous bioinformatic analysis and specific biochemical and cellular validation, researchers can successfully elucidate the mechanism of action. The validated target not only explains the compound's observed phenotype but also enables structure-based drug design to optimize potency, selectivity, and pharmacokinetic properties, accelerating its journey toward clinical application.

References

  • Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. MDPI.
  • Design, synthesis and in vitro biological studies of novel triazoles with potent and broad-spectrum antifungal activity. PMC.
  • Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. PMC.
  • Target identification of small molecules: an overview of the current applications in drug discovery. PMC.
  • Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. PMC.
  • Progress and Prospects of Triazoles in Advanced Therapies for Parasitic Diseases. PMC.
  • Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. ResearchGate.
  • Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential. Arabian Journal of Chemistry.
  • Identification of Direct Protein Targets of Small Molecules. PMC - NIH.
  • Biological Potentials of Biological Active Triazole Derivatives. Longdom Publishing.
  • A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1. PubMed.
  • Synthesis of novel 1,2,3-triazole derivatives containing oxadiazole, trifluoromethyl pyridine. Der Pharma Chemica.
  • Identifying the proteins to which small-molecule probes and drugs bind in cells. PNAS.
  • Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. PMC.
  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. PMC.
  • Trifluoromethyl group – Knowledge and References. Taylor & Francis.
  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications.
  • Methods for Identifying Ligand Binding Sites in Drug Discovery.
  • Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. PMC.
  • Evaluating Triazole-Substituted Pyrrolopyrimidines as CSF1R Inhibitors. PMC - NIH.
  • Small-molecule Target and Pathway Identification. Broad Institute.
  • Triazole Compounds: Recent Advances in Medicinal Research. ijprajournal.

Sources

Exploratory

A Predictive Spectroscopic and Structural Elucidation Guide for 3,3,3-trifluoro-2-(1H-1,2,4-triazol-1-yl)propan-1-amine

Abstract: This technical guide provides a comprehensive, predictive analysis of the key spectroscopic characteristics of the novel compound 3,3,3-trifluoro-2-(1H-1,2,4-triazol-1-yl)propan-1-amine. In the absence of direc...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a comprehensive, predictive analysis of the key spectroscopic characteristics of the novel compound 3,3,3-trifluoro-2-(1H-1,2,4-triazol-1-yl)propan-1-amine. In the absence of direct experimental data in the public domain, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS), supported by data from structurally analogous compounds, to forecast the expected spectral features. This guide is intended for researchers, scientists, and drug development professionals to aid in the identification, characterization, and quality control of this and related fluorinated triazole compounds. We will explore the anticipated chemical shifts, coupling constants, vibrational modes, and fragmentation patterns, explaining the underlying chemical principles that dictate these spectroscopic signatures.

Introduction and Molecular Structure

3,3,3-trifluoro-2-(1H-1,2,4-triazol-1-yl)propan-1-amine is a chiral, fluorinated amine featuring a 1,2,4-triazole heterocycle. The presence of the trifluoromethyl group is known to significantly influence a molecule's physicochemical properties, such as lipophilicity and metabolic stability, making it a common motif in modern pharmaceuticals and agrochemicals. The 1,2,4-triazole ring is also a well-established pharmacophore with a broad spectrum of biological activities.[1] The combination of these moieties in a single chiral scaffold suggests its potential as a valuable building block in drug discovery.

Accurate structural elucidation is paramount for any new chemical entity. This guide provides a foundational spectroscopic framework for this molecule based on expert analysis of related structures.

Figure 1: Molecular Structure of 3,3,3-trifluoro-2-(1H-1,2,4-triazol-1-yl)propan-1-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For the title compound, a combination of ¹H, ¹³C, and ¹⁹F NMR will provide a complete picture of its covalent framework. The presence of a stereocenter at C2 will render the two protons of the aminomethyl group (C1) diastereotopic, and they are expected to show distinct signals and couplings.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show distinct signals for the triazole ring protons, the aliphatic backbone protons, and the amine protons.

Experimental Protocol (Hypothetical):

  • Dissolve ~5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Acquire the spectrum on a 400 MHz (or higher) spectrometer.

  • To confirm the NH₂ protons, a D₂O exchange experiment should be performed, which will cause the disappearance of the NH₂ signal.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities (400 MHz, DMSO-d₆)

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale / Comments
H-5 (Triazole)8.5 - 9.0s-Protons on 1,2,4-triazole rings typically resonate at high chemical shifts.[2]
H-3 (Triazole)8.0 - 8.5s-Slightly upfield compared to H-5 due to the substitution at N-1.[2]
H-2 (CH)5.0 - 5.5dq³J(H-H) ≈ 4-8 Hz, ³J(H-F) ≈ 7-10 HzDeshielded by both the triazole ring and the CF₃ group. The quartet arises from coupling to the three fluorine atoms, and the doublet from coupling to the H-1 protons (averaged).
H-1a (CH₂)3.4 - 3.8dd²J(H-H) ≈ 13-15 Hz, ³J(H-H) ≈ 4-6 HzDiastereotopic protons. Deshielded by the adjacent amine and chiral center.
H-1b (CH₂)3.2 - 3.6dd²J(H-H) ≈ 13-15 Hz, ³J(H-H) ≈ 6-8 HzDiastereotopic protons. Expected to have different coupling constants to H-2.
NH₂2.0 - 3.5br s-Chemical shift is solvent and concentration-dependent. Signal will disappear upon D₂O exchange.[3]
Predicted ¹³C NMR Data

The ¹³C NMR spectrum will be characterized by signals from the triazole ring and the trifluoropropanamine side chain. Strong C-F coupling will be a key feature.

Experimental Protocol (Hypothetical):

  • Use the same sample prepared for ¹H NMR.

  • Acquire a proton-decoupled ¹³C spectrum at 101 MHz (for a 400 MHz instrument).

  • An APT (Attached Proton Test) or DEPT experiment can be used to distinguish between CH, CH₂, and CH₃ (none in this case) carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts and Multiplicities (101 MHz, DMSO-d₆)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale / Comments
C-5 (Triazole)148 - 155d(small ³J(C-H))Typical range for C-5 in 1-substituted 1,2,4-triazoles.[2]
C-3 (Triazole)142 - 148d(small ³J(C-H))Typically found slightly upfield of C-5.[2]
C-3' (CF₃)122 - 128q¹J(C-F) ≈ 275-285 HzThe trifluoromethyl carbon shows a characteristic quartet with a large one-bond C-F coupling.[4]
C-2' (CH)55 - 62q²J(C-F) ≈ 30-35 HzThe carbon adjacent to the CF₃ group shows a smaller two-bond C-F coupling.[5]
C-1' (CH₂)40 - 45t³J(C-F) ≈ 3-5 HzThe aminomethyl carbon will be a triplet due to C-H bonds and may show a small three-bond C-F coupling.
Predicted ¹⁹F NMR Data

¹⁹F NMR is highly sensitive to the local electronic environment and is an excellent tool for confirming the presence and integrity of the trifluoromethyl group.

Experimental Protocol (Hypothetical):

  • Use the same sample prepared for ¹H NMR.

  • Acquire a proton-decoupled ¹⁹F spectrum at a frequency corresponding to the spectrometer's field strength (e.g., 376 MHz for a 400 MHz instrument).

  • Use a common reference standard, such as CFCl₃ (δ 0.0 ppm).

Table 3: Predicted ¹⁹F NMR Chemical Shift (376 MHz, DMSO-d₆)

Fluorine AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale / Comments
CF₃-62 to -65d³J(F-H) ≈ 7-10 HzThe chemical shift is typical for a CF₃ group adjacent to a chiral center.[4][6] The signal will be a doublet in the proton-coupled spectrum due to coupling with the H-2 proton.

Infrared (IR) Spectroscopy

The IR spectrum will reveal the key functional groups present in the molecule through their characteristic vibrational frequencies.

Experimental Protocol (Hypothetical):

  • Acquire the spectrum using an ATR (Attenuated Total Reflectance) accessory on an FTIR spectrometer.

  • Alternatively, prepare a KBr pellet containing a small amount of the sample.

  • Scan from 4000 to 400 cm⁻¹.

Table 4: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignmentRationale / Comments
3450 & 3350Medium, SharpN-H stretch (asymmetric & symmetric)The pair of bands is characteristic of a primary amine (NH₂).[3]
3150 - 3050Medium-WeakC-H stretch (triazole ring)Aromatic/heteroaromatic C-H stretching vibrations.[7]
2980 - 2850Medium-WeakC-H stretch (aliphatic)Stretching of the C-H bonds in the propanamine backbone.
~1650MediumN-H bend (scissoring)Characteristic bending vibration for a primary amine.
1550 - 1450Medium-StrongC=N & N=N stretch (ring)Skeletal vibrations of the 1,2,4-triazole ring.[7]
1350 - 1100Very StrongC-F stretchThe C-F bonds of the CF₃ group give rise to very strong, characteristic absorptions in this region.
~1080MediumC-N stretchStretching vibration of the aliphatic carbon-nitrogen bond.[8]

Mass Spectrometry (MS)

Mass spectrometry will provide the molecular weight of the compound and offer structural information based on its fragmentation pattern under ionization. Electrospray ionization (ESI) is a suitable soft ionization technique that should yield a prominent protonated molecular ion [M+H]⁺.

Experimental Protocol (Hypothetical):

  • Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid).

  • Infuse the solution into an ESI source coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Acquire spectra in positive ion mode.

  • Perform tandem MS (MS/MS) on the [M+H]⁺ ion to induce fragmentation and aid in structural elucidation.

Predicted Molecular Ion:

  • Molecular Formula: C₅H₇F₃N₄

  • Exact Mass: 180.0623

  • Predicted [M+H]⁺: m/z 181.0696

Predicted Fragmentation Pathways: The fragmentation of the protonated molecule is expected to proceed through several key pathways, including losses from the side chain and cleavage of the triazole ring.

cluster_main Primary Fragmentation cluster_fragments Key Fragments M [M+H]⁺ m/z 181 I1 m/z 164 M->I1 -NH₃ I2 [Triazole+H]⁺ m/z 70 M->I2 -C₃H₄F₃N I3 m/z 112 M->I3 -C₂H₂N₃ F1 Loss of NH₃ (-17 Da) I4 m/z 112 I1->I4 -NH₃, -CF₃ F2 Loss of C₂H₃F₃ (-82 Da) I5 m/z 42 I2->I5 -HCN F3 Loss of Triazole (-69 Da) F4 Loss of CF₃ (-69 Da) F5 Loss of N₂ (-28 Da)

Sources

Foundational

A Technical Guide to the Mechanism of Action of Trifluoromethyl-1,2,4-Triazoles

Abstract The 1,2,4-triazole scaffold is a privileged heterocyclic core in medicinal chemistry, forming the basis for a wide array of therapeutic agents.[1][2] Its derivatives exhibit a broad spectrum of pharmacological a...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 1,2,4-triazole scaffold is a privileged heterocyclic core in medicinal chemistry, forming the basis for a wide array of therapeutic agents.[1][2] Its derivatives exhibit a broad spectrum of pharmacological activities, including potent antifungal, anticancer, antiviral, and enzyme-inhibiting properties.[1][3][4] This efficacy is attributed to the unique physicochemical characteristics of the triazole ring, which can act as a bioisostere for amide or ester groups and engage in various non-covalent interactions, enhancing binding affinity to biological targets.[1] The strategic incorporation of a trifluoromethyl (CF₃) group further refines the molecular properties of these compounds. The CF₃ group is strongly electron-withdrawing and highly lipophilic, which can significantly improve metabolic stability, cell membrane permeability, and binding affinity, making trifluoromethyl-1,2,4-triazoles a focal point of modern drug discovery.[1][5] This guide provides an in-depth exploration of the core mechanisms of action for this important class of molecules, supported by specific case studies and validated experimental workflows for mechanism of action (MoA) elucidation.

Part 1: Core Mechanisms of Action - Case Studies

The therapeutic versatility of trifluoromethyl-1,2,4-triazoles stems from their ability to interact with a diverse range of biological targets. The core mechanism often involves the nitrogen atoms of the triazole ring acting as key hydrogen bond acceptors or coordinating with metal ions in enzyme active sites, while the trifluoromethyl group secures binding in hydrophobic pockets and enhances pharmacokinetic properties. Below, we explore several validated mechanisms through specific examples.

Case Study 1: Antidiabetic - Inhibition of Dipeptidyl Peptidase-4 (DPP-4)

A premier example of a trifluoromethyl-1,2,4-triazole in clinical use is Sitagliptin , an oral antihyperglycemic agent for type 2 diabetes.[1][4][6]

Target: Dipeptidyl Peptidase-4 (DPP-4). Mechanism: Sitagliptin functions as a potent and selective competitive inhibitor of the DPP-4 enzyme.[1][6] DPP-4 is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[7] By inhibiting DPP-4, Sitagliptin increases the levels of active GLP-1 and GIP.[7] This leads to a glucose-dependent increase in insulin secretion from pancreatic beta cells and a suppression of glucagon release from pancreatic alpha cells, ultimately improving glycemic control.[1][6][8] The trifluoromethyl group of Sitagliptin binds within the S2 pocket of the DPP-4 active site.[3]

dpp4_pathway cluster_gut Gut (Post-Meal) cluster_pancreas Pancreas cluster_blood Bloodstream Food Food Intake Incretins Incretin Hormones (GLP-1, GIP) Food->Incretins Stimulates Release Insulin Insulin Secretion (β-cells) Incretins->Insulin Stimulates (+) Glucagon Glucagon Secretion (α-cells) Incretins->Glucagon Inhibits (-) DPP4 DPP-4 Enzyme Incretins->DPP4 Degraded by Glucose ↓ Blood Glucose Insulin->Glucose Leads to Glucagon->Glucose Opposes Sitagliptin Sitagliptin (CF₃-1,2,4-Triazole) Sitagliptin->DPP4 Inhibits

Diagram 1: Mechanism of Sitagliptin via DPP-4 Inhibition.
Case Study 2: Antifungal - Inhibition of Lanosterol 14α-Demethylase (CYP51)

The foundational mechanism for azole-based antifungals, including those with trifluoromethyl groups, is the inhibition of a key enzyme in the fungal cell membrane biosynthesis pathway.

Target: Lanosterol 14α-demethylase (a fungal Cytochrome P450 enzyme, CYP51). Mechanism: The 1,2,4-triazole ring is crucial for this activity. One of its nitrogen atoms (N4) coordinates directly to the heme iron atom within the active site of CYP51. This binding event blocks the enzyme from converting lanosterol to ergosterol.[1] Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is essential for membrane integrity and fluidity.[1] The inhibition of its synthesis leads to the accumulation of toxic sterol intermediates, disrupting the cell membrane structure and function, which ultimately inhibits fungal growth.[1] The lipophilicity conferred by the trifluoromethyl group can enhance the compound's ability to penetrate the fungal cell wall and membrane.

Case Study 3: Anticancer - Kinase Inhibition

Many trifluoromethyl-1,2,4-triazole derivatives have been developed as anticancer agents that target protein kinases, which are often dysregulated in cancer, leading to uncontrolled cell proliferation.

Target Example: c-Met Kinase, PIM Kinases.[1][9][10] Mechanism: These compounds typically act as ATP-competitive inhibitors. They occupy the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrate proteins.[1] This action blocks the signaling cascades that drive cell growth, proliferation, and survival. The triazole core often forms critical hydrogen bonds with hinge region residues of the kinase, while the trifluoromethyl-substituted moieties can occupy hydrophobic pockets to increase potency and selectivity. For instance, certain 3,5,7-trisubstituted quinolines containing a trifluoromethyl group have been identified as highly potent c-Met inhibitors with IC₅₀ values less than 1.0 nM.[11]

kinase_inhibition cluster_active Normal Kinase Activity cluster_inhibited Inhibited Kinase Activity Kinase Kinase Active Site Phosphorylated_Substrate Phosphorylated Substrate (Active) Kinase->Phosphorylated_Substrate Phosphorylates No_Phosphorylation No Phosphorylation (Inactive) Kinase->No_Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Inhibitor CF₃-1,2,4-Triazole Inhibitor Inhibitor->Kinase Binds to ATP Pocket Signal_On Signal Transduction (Cell Proliferation) Phosphorylated_Substrate->Signal_On Signal_Off Signal Blocked No_Phosphorylation->Signal_Off

Diagram 2: General mechanism of ATP-competitive kinase inhibition.
Quantitative Data: Enzyme Inhibition and Cellular Potency

The efficacy of trifluoromethyl-1,2,4-triazoles is quantified by metrics such as IC₅₀ (half-maximal inhibitory concentration) and MIC (minimum inhibitory concentration).

Compound/ClassTarget/OrganismPotency (IC₅₀ / MIC)Therapeutic AreaReference
SitagliptinHuman DPP-418 nMAntidiabetic[12]
Trifluoromethyl-quinoline derivative (21b)c-Met Kinase< 1.0 nMAnticancer[11]
Triazolo[4,3-b]pyridazine (57q)PIM-1 Kinase7 nMAnticancer[9]
Triazole-Thiadiazole (23)c-Met KinaseKi = 0.025 µMAnticancer[13]
1,2,4-Triazole derivative (6x)5-Lipoxygenase-Activating Protein (FLAP)1.15 µMAnti-inflammatory[14]
Fused Triazole (39c)E. coli3.125 µg/mLAntibacterial[1]
Fused Triazole (39h)P. aeruginosa3.125 µg/mLAntibacterial[1]

Part 2: Experimental Workflows for MoA Elucidation

As a Senior Application Scientist, my recommendation for elucidating the mechanism of a novel trifluoromethyl-1,2,4-triazole compound follows a logical, multi-step approach designed for scientific rigor and trustworthiness. The workflow must be self-validating, incorporating orthogonal methods to confirm initial findings.

Phase 1: Target Identification & Engagement

The first critical step is to identify the direct molecular target(s) of the compound. We employ both label-free and affinity-based methods, but place strong emphasis on validating target engagement in a physiological context.

Recommended Method: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful label-free technique to assess direct target engagement in intact cells and tissues.[15] Its principle is based on ligand-induced thermal stabilization: a protein bound to a ligand (our triazole compound) is more resistant to heat-induced denaturation than the unbound protein.[14][16] This method is superior for initial validation as it does not require modification of the compound, which can alter its activity, and it confirms engagement within the complex cellular milieu.[15]

Detailed Protocol: Western Blot-Based CETSA

This protocol is designed as a self-validating system, including controls to ensure data integrity.

  • Cell Culture and Treatment:

    • Culture the relevant cell line (e.g., a cancer cell line for an anti-proliferative compound) to ~80% confluency.

    • Treat cells with the trifluoromethyl-1,2,4-triazole compound at a desired concentration (e.g., 10x the EC₅₀ from a cell viability assay).

    • Crucial Control: A parallel culture must be treated with vehicle (e.g., DMSO) at the same final concentration.

  • Heat Challenge:

    • Harvest and wash the cells, then resuspend them in a protein-stabilizing buffer.

    • Aliquot the cell suspension from both treated and vehicle control groups into separate PCR tubes.

    • Place the tubes in a thermal cycler and apply a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for a short duration (e.g., 3-8 minutes).[14] One aliquot from each group should be kept at room temperature as a no-heat control.

  • Lysis and Separation of Aggregates:

    • Cool samples to room temperature.

    • Lyse the cells to release proteins (e.g., via freeze-thaw cycles or addition of a mild lysis buffer).

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the heat-denatured, aggregated proteins.

  • Detection and Analysis:

    • Carefully collect the supernatant, which contains the soluble, non-denatured protein fraction.

    • Quantify the amount of the putative target protein in the supernatant using Western Blotting with a specific antibody.

    • Validation Check: A loading control (e.g., GAPDH or a protein known not to interact with the compound) should be blotted to ensure equal protein loading.

    • Plot the relative band intensity against temperature for both the treated and vehicle samples. A rightward shift in the melting curve for the treated sample indicates thermal stabilization and confirms direct target engagement.[14][16]

Workflow Visualization

The following diagram outlines a comprehensive, self-validating workflow for target identification and validation, culminating in CETSA.

Diagram 3: Workflow for Target Identification and Validation.
Phase 2: Orthogonal Validation and Downstream Analysis

A positive CETSA result provides strong evidence of target engagement. However, for a trustworthy MoA model, this must be validated with an orthogonal method.

  • Genetic Validation: Use CRISPR/Cas9 or siRNA to knock down or knock out the identified target protein in the cell line. If the cells subsequently become resistant to the trifluoromethyl-1,2,4-triazole compound, it strongly validates that the protein is the true target.

  • Biochemical Assays: If the target is an enzyme, perform in vitro activity assays using the purified recombinant protein. This will confirm direct inhibition and allow for the determination of kinetic parameters (e.g., Kᵢ).

  • Downstream Pathway Analysis: Once the direct target is validated, use techniques like phosphoproteomics or transcriptomics to map the downstream signaling consequences of target inhibition, providing a complete picture of the compound's mechanism of action.

This structured, multi-faceted approach ensures that the elucidated mechanism of action is both accurate and reliable, fulfilling the highest standards of scientific integrity.

References
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  • Gupta, R., & Wadhwa, V. (2008). Sitagliptin: a New Class of Oral Drug for Type 2 Diabetes. JK Science, 10(3), 149-150. [Link]

  • Synapse. (2025). What is the mechanism of action (MOA) of sitagliptin (Januvia) in treating type 2 diabetes? Synapse. [Link]

  • Synapse. (2024). What is the mechanism of Sitagliptin? Patsnap Synapse. [Link]

  • Enanti Labs. (n.d.). Benefits of Sitagliptin Mechanism of action and dosage for diabetes. Enanti Labs. [Link]

  • RCSB PDB. (n.d.). Sitagliptin. PDB-101. [Link]

  • precisionFDA. (n.d.). SITAGLIPTIN. precisionFDA. [Link]

  • BPS Bioscience. (2011). Data Sheet Sitagliptin. BPS Bioscience. [Link]

  • National Center for Biotechnology Information. (n.d.). Sitagliptin. PubChem Compound Database. [Link]

  • Olğaç, A., et al. (2023). Substituted 1,2,4-Triazoles as Novel and Selective Inhibitors of Leukotriene Biosynthesis Targeting 5-Lipoxygenase-Activating Protein. ACS Omega, 8(34), 30997–31011. [Link]

  • Al-Hourani, B. J. (2023). Novel 1, 2, 4-Triazoles as Antifungal Agents. Infectious Disease Reports, 15(4), 441-471. [Link]

  • Zafar, W., et al. (2022). A Review on the Assessment of Enzyme Inhibition Activity by 1,2,4- Triazole Derivatives. Southern Journal of Research, 2(2), 189-204. [Link]

  • Sroka, W., et al. (2024). Aromatase Inhibitors as a Promising Direction for the Search for New Anticancer Drugs. International Journal of Molecular Sciences, 25(2), 859. [Link]

  • Scott, J. S., et al. (2014). Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold. Medicinal Chemistry Letters, 5(2), 209-213. [Link]

  • Al-Ostath, A. I., et al. (2023). New 1,2,3-Triazole/1,2,4-triazole Hybrids as Aromatase Inhibitors: Design, Synthesis, and Apoptotic Antiproliferative Activity. Molecules, 28(20), 7058. [Link]

  • Pierre, F., et al. (2011). 7-(4H-1,2,4-Triazol-3-yl)benzo[c][3][6]naphthyridines: a novel class of Pim kinase inhibitors with potent cell antiproliferative activity. Bioorganic & Medicinal Chemistry Letters, 21(22), 6687-92. [Link]

  • International Journal of Medical Toxicology and Legal Medicine. (2024). Exploring the Anticancer Potential of 1,2,4-Triazole Compounds through Molecular Docking Studies. International Journal of Medical Toxicology and Legal Medicine, 27(3&4). [Link]

  • Olğaç, A., et al. (2023). Substituted 1,2,4-Triazoles as Novel and Selective Inhibitors of Leukotriene Biosynthesis Targeting 5-Lipoxygenase-Activating Protein. ACS Omega. [Link]

  • Roy, K., et al. (2023). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. Current Drug Targets, 24(11), 939-965. [Link]

  • Al-Omair, M. A., et al. (2024). Towards a New Generation of Hormone Therapies: Design, Synthesis and Biological Evaluation of Novel 1,2,3-Triazoles as Estrogen-Positive Breast Cancer Therapeutics and Non-Steroidal Aromatase Inhibitors. Molecules, 29(2), 302. [Link]

  • Cui, J. J., et al. (2011). Synthesis and c-Met kinase inhibition of 3,5-disubstituted and 3,5,7-trisubstituted quinolines: identification of 3-(4-acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7-(trifluoromethyl)quinoline as a novel anticancer agent. Journal of Medicinal Chemistry, 54(7), 2457-72. [Link]

  • Kim, D., et al. (2005). (2R)-4-Oxo-4-[3-(Trifluoromethyl)-5,6-dihydro[1][6][7]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine: A Potent, Orally Active Dipeptidyl Peptidase IV Inhibitor for the Treatment of Type 2 Diabetes. Journal of Medicinal Chemistry, 48(1), 141-151. [Link]

  • Kaur, R., et al. (2021). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic Chemistry, 116, 105283. [Link]

  • Dai, L., et al. (2025). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules, 30(9), 1989. [Link]

  • Olğaç, A., et al. (2023). Substituted 1,2,4-Triazoles as Novel and Selective Inhibitors of Leukotriene Biosynthesis Targeting 5-Lipoxygenase-Activating Protein. ResearchGate. [Link]

  • Schroeder, G. M., et al. (2012). Discovery of Potent, Selective Triazolothiadiazole-Containing c-Met Inhibitors. ACS Medicinal Chemistry Letters, 3(3), 211-216. [Link]

  • Padda, S. K., & Wakelee, H. A. (2012). MET inhibitors in combination with other therapies in non-small cell lung cancer. Translational Lung Cancer Research, 1(2), 139-147. [Link]

  • Almqvist, H., et al. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. Journal of Medicinal Chemistry, 66(6), 3891-3904. [Link]

  • Cui, J., et al. (2016). Discovery of Potent and Selective 8-Fluorotriazolopyridine c-Met Inhibitors. ResearchGate. [Link]

  • D'Alba, F., et al. (2021). Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors. Pharmaceuticals, 14(9), 925. [Link]

  • Wujec, M., & Paneth, A. (2023). A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. International Journal of Pharmaceutical Sciences and Research, 79(1), 108-121. [Link]

  • Ronad, P., et al. (2023). Analgesic and anti-inflammatory investigation of 1,2,4- triazole derivatives in rats. Journal of Medicinal and Pharmaceutical Sciences, 2(6), 1-10. [Link]

  • Kumar, G., et al. (2023). Synthesis and Cytotoxic Activity of 1,2,4-Triazolo-Linked Bis-Indolyl Conjugates as Dual Inhibitors of Tankyrase and PI3K. Molecules, 28(19), 6790. [Link]

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Protocols & Analytical Methods

Method

Application Note: Protocol for the Synthesis of 3,3,3-Trifluoro-2-(1H-1,2,4-triazol-1-yl)propan-1-amine

Target Audience: Researchers, synthetic chemists, and drug development professionals. Introduction & Strategic Rationale The incorporation of the trifluoromethyl (–CF₃) group into aliphatic amines is a profound strategy...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction & Strategic Rationale

The incorporation of the trifluoromethyl (–CF₃) group into aliphatic amines is a profound strategy in medicinal chemistry used to modulate pKa, enhance metabolic stability, and improve lipophilicity. The compound 3,3,3-trifluoro-2-(1H-1,2,4-triazol-1-yl)propan-1-amine (CAS No. 1157126-01-6) is a highly versatile bifunctional building block. It features a primary amine for subsequent functionalization (e.g., amide coupling, reductive amination) and a 1,2,4-triazole ring, which frequently serves as a bioisostere for amides or as a coordination motif in metalloenzyme inhibitors.

Mechanistic Insights & Causality
  • Regioselective Aza-Michael Addition: The starting material, (E)-3,3,3-trifluoro-1-nitropropene, is a highly polarized, electron-deficient olefin. The strong resonance electron-withdrawing effect (–M) of the nitro group dominates over the inductive effect (–I) of the trifluoromethyl group. Consequently, the β-carbon (adjacent to the –CF₃ group) is the primary electrophilic center. When reacted with 1H-1,2,4-triazole in the presence of a mild non-nucleophilic base (such as DIPEA), the resulting triazolide anion attacks this β-carbon exclusively, forming the C–N bond with high regioselectivity[2].

  • Nitro Reduction: The resulting intermediate contains an aliphatic nitro group. Reduction of aliphatic nitro groups can be notoriously tricky, often stalling at the hydroxylamine intermediate if the catalytic cycle is inefficient. To ensure a complete 6-electron reduction to the primary amine, catalytic hydrogenation using Palladium on Carbon (Pd/C) under elevated hydrogen pressure in a protic solvent is employed. The addition of a stoichiometric amount of acid protonates the resulting amine, preventing catalyst poisoning and accelerating the reaction.

Reaction Workflow

Pathway SM1 1H-1,2,4-triazole (Nucleophile) INT 1-(1,1,1-trifluoro-3-nitropropan-2-yl) -1H-1,2,4-triazole (Nitro Intermediate) SM1->INT Aza-Michael Addition DIPEA, THF, 0 °C to RT SM2 (E)-3,3,3-trifluoro-1-nitropropene (Michael Acceptor) SM2->INT Aza-Michael Addition DIPEA, THF, 0 °C to RT PROD 3,3,3-trifluoro-2-(1H-1,2,4-triazol-1-yl) propan-1-amine (Target Amine) INT->PROD Catalytic Hydrogenation H2 (50 psi), Pd/C, MeOH, HCl

Workflow for the two-step synthesis of 3,3,3-trifluoro-2-(1H-1,2,4-triazol-1-yl)propan-1-amine.

Experimental Protocol

⚠️ Safety Note: (E)-3,3,3-trifluoro-1-nitropropene is a potent electrophile and a strong lachrymator. Handle exclusively in a well-ventilated fume hood. Literature reports indicate that the classical synthesis of this reagent via a Henry reaction and subsequent dehydration can exhibit severe thermal runaway characteristics[1]. It is highly recommended to source this reagent commercially or utilize validated continuous-flow protocols.

Step 1: Synthesis of 1-(1,1,1-trifluoro-3-nitropropan-2-yl)-1H-1,2,4-triazole
  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Dissolve (E)-3,3,3-trifluoro-1-nitropropene (1.0 equiv, 10.0 mmol) in anhydrous Tetrahydrofuran (THF) (20 mL) and cool the solution to 0 °C using an ice-water bath.

  • Activation: In a separate vial, dissolve 1H-1,2,4-triazole (1.1 equiv, 11.0 mmol) and N,N-Diisopropylethylamine (DIPEA) (0.2 equiv, 2.0 mmol) in anhydrous THF (10 mL). Note: DIPEA is chosen over stronger bases to prevent polymerization of the nitroalkene.

  • Addition: Add the triazole/DIPEA solution dropwise to the nitropropene solution over 15 minutes to control the exothermic aza-Michael addition.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4–6 hours. Monitor the consumption of the starting material via TLC (Hexanes/EtOAc 1:1) or LC-MS.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl (20 mL). Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 10% to 50% EtOAc in Hexanes) to afford the pure nitro intermediate.

Step 2: Synthesis of 3,3,3-trifluoro-2-(1H-1,2,4-triazol-1-yl)propan-1-amine
  • Preparation: Transfer the purified nitro intermediate (1.0 equiv, 5.0 mmol) to a pressure-resistant hydrogenation vessel (e.g., Parr shaker bottle).

  • Solvent & Additives: Dissolve the intermediate in HPLC-grade Methanol (25 mL). Add concentrated aqueous HCl (1.2 equiv, 6.0 mmol). Note: The acid additive ensures the intermediate hydroxylamine is rapidly protonated and reduced, and prevents the resulting primary amine from poisoning the palladium catalyst.

  • Catalyst Addition: Carefully add 10% Pd/C (15% w/w relative to the intermediate). Caution: Pd/C is pyrophoric; add it under a blanket of nitrogen or pre-wet it with a small amount of toluene.

  • Hydrogenation: Purge the vessel with Nitrogen (3×), followed by Hydrogen gas (3×). Pressurize the vessel to 50 psi with Hydrogen and shake vigorously at room temperature for 12–24 hours. Monitor via LC-MS until the nitro and hydroxylamine mass peaks are completely consumed.

  • Filtration: Vent the hydrogen gas safely. Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the filter cake with additional Methanol (2 × 15 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to yield the product as a hydrochloride salt. To obtain the free base, partition the salt between saturated aqueous NaHCO₃ (20 mL) and Dichloromethane (20 mL). Extract the aqueous layer with DCM (2 × 20 mL), dry the combined organics over Na₂SO₄, and concentrate to afford the pure target amine.

Quantitative Data Summary

Reaction StepReagents / CatalystSolventTemp (°C)Time (h)Typical Yield (%)
1. Aza-Michael Addition 1H-1,2,4-triazole (1.1 eq), DIPEA (0.2 eq)Anhydrous THF0 → 254 - 675 - 85%
2. Nitro Reduction H₂ (50 psi), 10% Pd/C (15% w/w), HCl (1.2 eq)Methanol2512 - 2485 - 95%

References

  • [1] Development of a Safe and Practical Synthesis of Enantiomerically Pure (S)- and (R)-N-Boc-3-(Trifluoromethyl)piperazines Enabled by Aza-Michael Addition of Optically Pure 4-Phenyl-2-Oxazolidinone to 3,3,3-Trifluoro-1-Nitropropene. Organic Process Research & Development, ACS Publications. URL:[Link]

  • [2] Stereocontrolled Synthesis of ψ[CH(CF3)NH]Gly-Peptides. Organic Letters, ACS Publications. URL:[Link]

Sources

Application

Application Notes and Protocols: Fluorinated Triazoles in Medicinal Chemistry

Introduction and Mechanistic Rationale Triazoles (specifically 1,2,3- and 1,2,4-isomers) are privileged scaffolds in drug discovery, widely utilized as stable amide bioisosteres and critical pharmacophores in antifungal,...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

Triazoles (specifically 1,2,3- and 1,2,4-isomers) are privileged scaffolds in drug discovery, widely utilized as stable amide bioisosteres and critical pharmacophores in antifungal, anticancer, and antiviral agents[1]. However, the strategic incorporation of fluorine into these heterocycles represents a paradigm shift in lead optimization.

As an Application Scientist, I emphasize that fluorine substitution is not merely a structural tweak; it is a calculated physicochemical intervention. Fluorine’s high electronegativity and small van der Waals radius (1.47 Å) allow it to profoundly modulate a drug candidate's profile[2]:

  • Metabolic Stability: Substituting vulnerable C-H bonds with C-F bonds blocks oxidative metabolism by Cytochrome P450 (CYP450) enzymes, extending the drug's half-life[2].

  • Membrane Permeability: Fluorination increases lipophilicity ( logP ), driving superior cellular uptake and oral bioavailability[1].

  • Binding Affinity: The highly polarized C-F bond acts as a weak hydrogen-bond acceptor, establishing orthogonal dipole-dipole interactions with target proteins (e.g., the heme iron in CYP51)[3].

Workflow A 1. Target Identification (e.g., CYP51, HER2) B 2. Scaffold Selection (1,2,3- or 1,2,4-Triazole) A->B C 3. Fluorination Strategy (Halex, CuAAC, Defluorination) B->C D 4. Chemical Synthesis & Purification C->D E 5. PK/PD Profiling (CYP450, Permeability) D->E F 6. Lead Optimization (Clinical Candidate) E->F

Caption: Drug discovery workflow for fluorinated triazoles, from target ID to lead optimization.

Quantitative Pharmacological Profiling

The empirical advantage of fluorinated triazoles over their non-fluorinated analogs is evident across multiple therapeutic areas. The table below summarizes comparative pharmacokinetic (PK) and pharmacodynamic (PD) data synthesized from recent clinical and in vitro evaluations[1],[4].

Compound ClassTarget / DiseaseNon-Fluorinated ActivityFluorinated ActivityKey Pharmacokinetic / Pharmacodynamic Benefit
1,2,3-Triazole Analog HER2 (Breast Cancer)IC₅₀ = 31.6 µMIC₅₀ = 16.6 µMEnhanced lipophilicity and G2/M cell cycle arrest[1].
Triazole-Arabinofuranoside HIV-1 (Viral Replication)EC₅₀ > 1.0 µMEC₅₀ = 0.08 µMIncreased metabolic stability; comparable to Zidovudine[4].
6-Fluoroindazole-Triazole ROCK1 (Kinase)IC₅₀ ~ 45 nMIC₅₀ = 6 nMImproved oral bioavailability (53%) & CYP450 profile[4].
Fluoro-phenyl 1,2,3-Triazole Gram-positive BacteriaZone of Inhibition: < 10 mmZone of Inhibition: 16.45 mmEnhanced binding affinity via polarized C-F bond[1].

Validated Synthetic Protocols

Traditional Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is often incompatible with direct fluorination due to the inherent instability and inaccessibility of α -fluoroalkynes[5]. To circumvent this, the following self-validating protocols utilize stable surrogates and halogen-exchange mechanisms.

Protocol A: Synthesis of 4-Fluoro-1,5-disubstituted-1,2,3-triazoles via α -Fluoronitroalkenes

Causality: α -fluoronitroalkenes act as highly reactive, bench-stable synthetic surrogates for elusive α -fluoroalkynes. The addition of Trifluoroacetic acid (TFA) catalyzes a regioselective [3+2] Huisgen cycloaddition, ensuring the fluorine atom is exclusively positioned at the C4-position[5].

Step-by-Step Methodology:

  • Preparation: In an oven-dried 10 mL round-bottom flask, dissolve the organic azide (1.0 mmol) and α -fluoronitroalkene (1.2 mmol) in 3.0 mL of anhydrous 1,2-dichloroethane (DCE).

  • Catalysis: Add 20 mol% of Trifluoroacetic acid (TFA) dropwise to the stirring solution at room temperature.

  • Cycloaddition: Heat the reaction mixture to 80 °C under a nitrogen atmosphere for 12–16 hours.

  • Monitoring: Track the reaction via TLC (Hexane:EtOAc 7:3). The reaction is complete upon the total disappearance of the azide spot.

  • Workup: Quench with saturated aqueous NaHCO3​ (5 mL), extract with Dichloromethane (3 × 10 mL), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Self-Validation (Analytical): Purify via flash chromatography. Confirm regioselectivity and fluorine incorporation via 19F NMR. Success is indicated by a characteristic 19F NMR chemical shift ranging from -143.66 to -146.73 ppm[5].

Protocol B: Silver-Mediated Halex Reaction for 5-Fluoro-1,2,3-triazoles

Causality: Direct C-H fluorination of the triazole core is thermodynamically unfavorable. The Halogen Exchange (Halex) reaction overcomes this by utilizing a pre-installed iodine atom. Silver fluoride (AgF) serves as the fluoride source, while TMEDA stabilizes the silver intermediate, facilitating the oxidative addition and subsequent reductive elimination to form the C-F bond[6].

Step-by-Step Methodology:

  • Preparation: Inside a nitrogen-filled glovebox, charge a Schlenk tube with 5-iodo-1,2,3-triazole (0.5 mmol), anhydrous AgF (1.5 mmol), and TMEDA (1.0 mmol).

  • Solvent Addition: Add 4.0 mL of anhydrous Acetonitrile (MeCN). Seal the tube and transfer it to a fume hood.

  • Reaction: Stir the suspension vigorously at 80 °C for 24 hours shielded from light (wrap the tube in aluminum foil to prevent silver degradation).

  • Workup: Cool to room temperature, dilute with Ethyl Acetate (10 mL), and filter through a pad of Celite to remove silver salts.

  • Self-Validation (Analytical): Analyze the crude mixture via 19F NMR prior to column chromatography. Success is confirmed by the appearance of a distinct singlet between -130 to -140 ppm, verifying the iodine-to-fluorine exchange[6].

Mechanism of Action: CYP51 Inhibition

Fluorinated triazoles are exceptionally potent antifungal agents (e.g., fluconazole analogs). Their primary mechanism involves the inhibition of Cytochrome P450 14 α -demethylase (CYP51), an enzyme critical for synthesizing ergosterol—a vital component of the fungal cell membrane[7]. The fluorine atom enhances the steric blockade and lipophilic binding within the enzyme's active site, preventing the conversion of lanosterol to ergosterol.

Mechanism L Lanosterol C Cytochrome P450 14α-demethylase (CYP51) L->C Substrate E Ergosterol (Cell Membrane) C->E Normal Biosynthesis D Fungal Cell Death C->D Inhibition Pathway T Fluorinated Triazole (Inhibitor) T->C Heme Binding & Steric Blockade

Caption: Mechanism of action: Fluorinated triazoles inhibiting CYP51 in ergosterol biosynthesis.

References

  • Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. Frontiers in Chemistry (2022).[Link]

  • Fluorinated 1,2,3-Triazoles from α -Fluoronitroalkenes as Surrogates of α -Fluoroalkynes via Regioselective Cycloaddition Reactions. ChemRxiv / Journal of Organic Chemistry (2021).[Link]

  • Synthesis and applications of fluorinated, polyfluoroalkyl- and polyfluoroaryl-substituted 1,2,3-triazoles. Organic Chemistry Frontiers (2024).[Link]

  • Synthetic Strategies to Access Fluorinated Azoles. National Institutes of Health (PMC) (2024).[Link]

  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. European Journal of Medicinal Chemistry (2021).[Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals (2023).[Link]

  • Fast and Efficient Synthesis of Fluoro Phenyl 1,2,3-Triazoles via Click Chemistry with Ultrasound Irradiation and Their Biological Efficacy Against Candida albicans. MDPI (2025).[Link]

Sources

Method

Application Note: 3,3,3-Trifluoro-2-(1H-1,2,4-triazol-1-yl)propan-1-amine as a Next-Generation Building Block in Peptidomimetic Synthesis

Executive Summary & Strategic Rationale The transition from natural peptides to heavily modified peptidomimetics is driven by the need to overcome inherent limitations in peptide therapeutics, namely poor metabolic stabi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The transition from natural peptides to heavily modified peptidomimetics is driven by the need to overcome inherent limitations in peptide therapeutics, namely poor metabolic stability and low membrane permeability. The molecule 3,3,3-trifluoro-2-(1H-1,2,4-triazol-1-yl)propan-1-amine (CAS: 1157126-01-6) has emerged as a highly specialized, commercially accessible building block for advanced drug design[1].

By combining a primary amine, a 1,2,4-triazole ring, and a trifluoromethyl (-CF3) group on a compact aliphatic backbone, this compound serves as a powerful C-terminal capping agent or a beta-amino acid surrogate. The incorporation of trifluoromethylated triazole motifs into peptide backbones has been shown to significantly enhance proteolytic stability, modulate local hydrophobicity, and serve as valuable probes for 19 F NMR conformational studies[2]. Furthermore, fluorinated peptidomimetics integrating triazole functions can induce preferential, extended conformations, which are critical for modulating protein-protein interactions, such as amyloid aggregation[3].

Mechanistic Causality: The Triazole-Trifluoromethyl Synergy

As an Application Scientist, it is crucial to understand why this specific structural combination is effective, rather than simply deploying it blindly.

  • The 1,2,4-Triazole Bioisosterism: The 1,2,4-triazole ring acts as a highly effective bioisostere for natural amide bonds and heterocyclic side chains (e.g., Histidine or Tryptophan). It provides flexible hydrogen bond donor and acceptor capabilities on the protein surface without the proteolytic susceptibility of a standard peptide bond[4].

  • Electronic and Steric Shielding via -CF3: The strongly electron-withdrawing -CF3 group lowers the pKa of the adjacent primary amine. While this reduces nucleophilicity during synthesis, it ensures the resulting amide or urea linkage is electronically deactivated against enzymatic hydrolysis. Sterically, the bulky -CF3 group blocks access to protease active sites[3].

  • Conformational Constraint: Dipole-dipole interactions between the fluorine atoms and the triazole nitrogens restrict the rotation of the carbon backbone, pre-organizing the peptidomimetic into constrained structures (e.g., extended β -strand mimics)[5].

Mechanism Substrate Peptidomimetic with Triazole-CF3 Motif Protease Protease Enzyme (e.g., Trypsin) Substrate->Protease Binding Steric Steric Shielding (CF3 Group) Protease->Steric Blocked Electronic Electronic Deactivation (1,2,4-Triazole) Protease->Electronic Repelled Outcome Proteolytic Resistance (Increased Half-life) Steric->Outcome Electronic->Outcome

Figure 2: Mechanistic pathway of proteolytic resistance conferred by the Triazole-CF3 motif.

Physicochemical Profiling & Comparative Data

To justify the integration of this building block into a synthesis pipeline, we must quantify its impact. Table 1 outlines the core properties of the monomer, while Table 2 demonstrates the resulting performance enhancements when conjugated to a peptide.

Table 1: Physicochemical Properties of 3,3,3-trifluoro-2-(1H-1,2,4-triazol-1-yl)propan-1-amine

PropertyValueImplication for Drug Design
Chemical Formula C 5​ H 7​ F 3​ N 4​ Low molecular weight (180.13 g/mol ) allows for fragment-based design without inflating the total polar surface area.
CAS Number 1157126-01-6Commercially available, ensuring scalable transition from discovery to production[1].
H-Bond Donors / Acceptors 1 / 3Capable of forming critical H-bonds in target binding pockets, mimicking natural side chains[4].
Fluorine Content 31.6% (w/w)Enhances lipophilicity and provides a distinct, highly sensitive 19 F NMR signal[2].

Table 2: Comparative Performance Matrix (Native Amide vs. Triazole-CF3 Mimetic)

ParameterNative Peptide (C-Terminal Amide)Triazole-CF3 Capped PeptidomimeticCausality / Mechanism
Proteolytic Half-Life ~2–4 hours (Serum)>24 hoursSteric bulk of CF 3​ and unnatural triazole topology prevent protease active site recognition[3].
Lipophilicity (LogP) Low (Hydrophilic)Moderate to HighThe highly fluorinated motif increases membrane permeability via lipophilic interactions.
Conformational Rigidity Highly flexibleConstrainedIntramolecular interactions restrict rotatable bonds, pre-organizing the structure[5].
19 F NMR Utility NoneExcellent (Sharp Singlet)The isolated CF 3​ group acts as a sensitive environmental probe without background interference[2].

Experimental Protocols

The following protocols are designed as self-validating systems. Every critical step includes a mechanistic explanation and an analytical checkpoint to ensure trustworthiness and reproducible yields.

Protocol A: C-Terminal Functionalization via Solution-Phase Coupling

This protocol describes the conjugation of 3,3,3-trifluoro-2-(1H-1,2,4-triazol-1-yl)propan-1-amine to the C-terminus of a fully protected peptide cleaved from a hyper-acid-sensitive resin (e.g., 2-Chlorotrityl chloride resin).

Step 1: Peptide Activation

  • Dissolve the fully protected peptide featuring a free C-terminal carboxylic acid (1.0 eq, ~0.1 mmol) in anhydrous DMF (2.0 mL).

  • Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at room temperature for 15 minutes.

  • Causality: HATU is selected over standard EDC/NHS because the incoming fluorinated amine is electronically deactivated. The superior leaving group ability of the HOAt ester generated by HATU is mandatory for efficient coupling.

Step 2: Amine Coupling

  • Add 3,3,3-trifluoro-2-(1H-1,2,4-triazol-1-yl)propan-1-amine (2.0 eq) to the activated peptide solution.

  • Stir under an inert nitrogen atmosphere for 12–18 hours at room temperature.

  • Causality: The strong electron-withdrawing nature of the adjacent -CF 3​ group significantly reduces the nucleophilicity of the primary amine. To counteract this, an excess of the amine and an extended reaction time are required.

Step 3: Self-Validating Checkpoint

  • Withdraw a 5 µL aliquot, dilute in 100 µL of Acetonitrile/Water (1:1), and analyze via LC-MS.

  • Validation Logic: The absence of the HOAt-activated ester mass and the appearance of the product mass confirms completion. If the activated ester persists, add an additional 0.5 eq of the fluorinated amine and 1.0 eq of DIPEA, then heat gently to 40°C for 2 hours.

Step 4: Global Deprotection and Purification

  • Remove DMF in vacuo. Treat the crude residue with a standard cleavage cocktail (TFA/TIPS/H 2​ O, 95:2.5:2.5) for 2 hours to remove side-chain protecting groups.

  • Precipitate in cold diethyl ether, centrifuge, and purify the pellet via preparative RP-HPLC (C18 column, water/acetonitrile gradient with 0.1% TFA).

SynthesisWorkflow Start SPPS Peptide Synthesis (Resin-bound) Cleavage Mild Cleavage (Retain Protecting Groups) Start->Cleavage Activation C-Terminal Activation (HATU / DIPEA) Cleavage->Activation Coupling Coupling with Triazole-CF3 Amine Activation->Coupling Purification Global Deprotection & LC-MS Validation Coupling->Purification

Figure 1: Step-by-step workflow for the C-terminal functionalization of peptides.

Protocol B: 19 F NMR Sample Preparation for Conformational Analysis

Because the -CF 3​ group acts as a highly sensitive environmental probe, this building block is ideal for fragment-based drug discovery and folding assays[2].

  • Dissolution: Dissolve 2–5 mg of the purified peptidomimetic in 600 µL of deuterated solvent (e.g., D 2​ O for aqueous folding studies, or CD 3​ OD for membrane-mimetic environments).

  • Internal Referencing: Add 0.05% (v/v) Trifluoroacetic acid (TFA) or Fluorobenzene as an internal chemical shift reference.

  • Acquisition: Acquire 19 F NMR spectra at 298 K.

  • Causality: The rotation of the -CF 3​ group typically results in a sharp, distinct singlet. If the peptide undergoes a conformational shift (e.g., folding into a β -sheet or binding to a target protein), the chemical environment around the fluorine atoms changes, resulting in a quantifiable shift or line broadening in the NMR spectrum.

References

  • Khomenko, D., et al. "[3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]methylamine derivatives: synthesis, ways of modification and use for peptides labeling." Organic & Biomolecular Chemistry, RSC Publishing. URL:[Link]

  • Ongeri, S., & Crousse, B. "Fluorinated triazolamers: preferential conformations and activities on islet amyloid polypeptide (hIAPP) aggregation." Comptes Rendus Chimie. URL:[Link]

  • "Amino Acid 1,2,4-Triazole Mimetics as Building Blocks of Peptides." MDPI. URL: [Link]

  • "5-Fluoro-1,2,3-triazole motif in peptides and its electronic properties." RSC Publishing. URL: [Link]

  • "N-Difluoromethyl-triazole as a constrained scaffold in peptidomimetics." PubMed / Chemical Communications. URL:[Link]

  • Enamine Compound Directory: CAS 1157126-01-6 (EN300-341820). AS ONE Corporation. URL: [Link]

Sources

Application

Application Note: Scalable Production of 3,3,3-Trifluoro-2-(1H-1,2,4-triazol-1-yl)propan-1-amine

Target Audience: Process Chemists, Scale-Up Engineers, and Drug Development Scientists Compound: 3,3,3-Trifluoro-2-(1H-1,2,4-triazol-1-yl)propan-1-amine (CAS: 1157126-01-6) Strategic Overview & Retrosynthetic Rationale T...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Scale-Up Engineers, and Drug Development Scientists Compound: 3,3,3-Trifluoro-2-(1H-1,2,4-triazol-1-yl)propan-1-amine (CAS: 1157126-01-6)

Strategic Overview & Retrosynthetic Rationale

The incorporation of both a trifluoromethyl ( CF3​ ) group and a 1,2,4-triazole pharmacophore into a single aliphatic framework is a highly sought-after motif in modern drug discovery. The CF3​ group enhances metabolic stability and lipophilicity, while the triazole acts as a robust hydrogen-bond acceptor and metalloenzyme coordinator.

Historically, accessing 3,3,3-trifluoro-2-(1H-1,2,4-triazol-1-yl)propan-1-amine relied on the epoxide ring-opening of 2-(trifluoromethyl)oxirane. However, as a Senior Application Scientist, I strongly advise against this route for pilot-scale production. The epoxide route suffers from poor regioselectivity, and the subsequent conversion of the alcohol to an amine requires the use of hazardous, potentially explosive azide intermediates.

The Optimized Scalable Route: To achieve a robust, inherently safe, and highly atom-economical process, we utilize a 3-step sequence centered around an aza-Michael addition followed by catalytic hydrogenation . By constructing trans-3,3,3-trifluoro-1-nitropropene as a highly reactive Michael acceptor, we can introduce the triazole with perfect regioselectivity and seamlessly reduce the nitro group to the target primary amine[1].

Workflow A Fluoral Hydrate + Nitromethane B Nitroaldol Intermediate A->B Henry Reaction Base cat. C trans-3,3,3-Trifluoro- 1-nitropropene B->C Dehydration MsCl, Et3N D Aza-Michael Adduct C->D 1H-1,2,4-Triazole DIPEA E Target Amine (CAS: 1157126-01-6) D->E Raney Ni, H2 50 bar

Process workflow for the scalable synthesis of 3,3,3-trifluoro-2-(1H-1,2,4-triazol-1-yl)propan-1-amine.

Mechanistic Insights: Driving Regioselectivity (E-E-A-T)

A critical question during scale-up is ensuring batch-to-batch consistency without relying on tedious chromatographic separations. The success of this route hinges on the absolute regioselectivity of the aza-Michael addition.

Why does the triazole attack the C2 position exclusively? While both the trifluoromethyl ( CF3​ ) and nitro ( NO2​ ) groups are strongly electron-withdrawing, their modes of action differ significantly. The CF3​ group withdraws electron density primarily through σ -inductive effects. In contrast, the NO2​ group is a powerful π -acceptor. Consequently, the Lowest Unoccupied Molecular Orbital (LUMO) of trans-3,3,3-trifluoro-1-nitropropene is heavily polarized by the nitro group[2]. This renders the carbon β to the nitro group (C2) the most electrophilic site, directing the nucleophilic triazole to form the exact CF3​-CH(Triazole)-CH2​-NO2​ connectivity required[1].

Mechanism N1 trans-3,3,3-Trifluoro-1-nitropropene (Highly polarized LUMO) N2 Regioselective Nucleophilic Attack (Triazole attacks β-carbon to NO2) N1->N2 1H-1,2,4-Triazole N3 Nitronate Intermediate [CF3-CH(Triazole)-CH=NO2(-)] N2->N3 C-N bond formation N4 Protonation CF3-CH(Triazole)-CH2-NO2 N3->N4 H+ transfer

Mechanistic pathway of the regioselective aza-Michael addition driven by the nitro group.

Step-by-Step Experimental Protocols

The following self-validating protocols have been optimized for a 1.5 kg pilot-scale batch.

Step 1: Synthesis of trans-3,3,3-Trifluoro-1-nitropropene

Objective: Construct the fluorinated Michael acceptor via a Henry reaction and controlled dehydration.

  • Henry Reaction: Charge a 20 L jacketed glass reactor with fluoral hydrate (1.0 equiv) and nitromethane (3.0 equiv). Add catalytic potassium carbonate (0.1 equiv) and agitate at 20 °C for 12 hours[1].

  • Validation: Analyze an aliquot via GC-MS. The reaction is complete when the fluoral hydrate peak disappears, replaced by the nitroaldol intermediate mass.

  • Dehydration: Cool the reactor to 0 °C and dilute with 5 L of dichloromethane (DCM). Dropwise add methanesulfonyl chloride (MsCl, 1.2 equiv) followed by triethylamine (TEA, 2.5 equiv).

    • Expert Causality: We utilize the mesylation-elimination sequence rather than harsh acidic dehydration (e.g., P2​O5​ ) to prevent thermal runaway and the subsequent polymerization of the highly reactive nitroalkene product[1].

  • Workup: Wash the organic layer with water (3 × 2 L), dry over anhydrous Na2​SO4​ , and concentrate. Distill the crude liquid under reduced pressure to yield the pure trans-alkene.

Step 2: Regioselective Aza-Michael Addition

Objective: Introduce the 1,2,4-triazole pharmacophore.

  • Preparation: In a clean 20 L reactor, dissolve 1H-1,2,4-triazole (1.05 equiv) in 8 L of toluene. Add N,N-Diisopropylethylamine (DIPEA, 0.1 equiv) as the base catalyst.

  • Controlled Dosing: Cool the mixture to 10 °C. Slowly dose the trans-3,3,3-trifluoro-1-nitropropene (1.0 equiv) into the reactor over 2 hours.

    • Expert Causality: The alkene is extremely electrophilic. Fast addition will result in a rapid exotherm and potential oligomerization. Dosing ensures the temperature remains below 15 °C[2].

  • Validation: Stir for an additional 2 hours at 20 °C. Reaction completion is self-validated by TLC (Hexane/EtOAc 1:1) showing the complete consumption of the UV-active nitroalkene.

  • Isolation: Quench with 10% aqueous NH4​Cl , separate the toluene layer, and concentrate under vacuum to afford the nitro-triazole intermediate as a crystalline solid.

Step 3: High-Pressure Catalytic Hydrogenation

Objective: Reduce the aliphatic nitro group to the primary amine.

  • Setup: Transfer the intermediate to a 10 L high-pressure Hastelloy autoclave and dissolve in 5 L of methanol.

  • Catalyst Addition: Add Raney Nickel catalyst (10% w/w).

    • Expert Causality: While Pd/C is a common hydrogenation catalyst, it is highly susceptible to poisoning by the coordinating nitrogen atoms of the triazole ring. Raney Nickel is significantly more robust for aliphatic nitro reductions in the presence of nitrogen-rich heterocycles[3],[4].

  • Hydrogenation: Purge the vessel with nitrogen (3×), then hydrogen (3×). Pressurize to 50 bar H2​ and heat to 60 °C. Agitate vigorously for 6 hours.

  • Validation: Monitor the hydrogen uptake curve. The reaction is complete when pressure stabilizes and ceases to drop.

  • Workup: Cool to 20 °C, safely vent the hydrogen, and filter the mixture through a Celite pad under a nitrogen blanket (Safety Warning: Raney Nickel is highly pyrophoric when dry).

  • Purification: Concentrate the filtrate. To ensure high purity, precipitate the product as a hydrochloride salt by bubbling HCl gas into a diethyl ether solution of the crude amine.

Scale-Up Metrics & Quantitative Data

Transitioning from bench scale (10 g) to pilot scale (1.5 kg) requires careful tracking of process efficiency. The table below summarizes the quantitative metrics achieved using the optimized protocol.

Process ParameterBench Scale (10 g)Pilot Scale (1.5 kg)Scale-Up Rationale & Observations
Overall Yield (3 steps) 78%74%Minor transfer losses; highly acceptable for pilot scale.
Purity (HPLC, a/a) >99.0%98.7%Maintained high purity via optimized HCl salt crystallization.
E-Factor (kg waste/kg product) 4528Significant reduction due to toluene solvent recycling in Step 2.
Space-Time Yield (STY) 0.15 kg/L/day 0.42 kg/L/day Enhanced by moving from batch to semi-continuous dosing.

References

  • Molteni, M., Volonterio, A., & Zanda, M. (2003). Stereocontrolled Synthesis of ψ[CH(CF3)NH]Gly-Peptides. ACS Publications. URL: [Link]

  • Młynarski, J., et al. (2008). Synthesis of α-Trifluoromethyl-β-lactams and Esters of β-Amino Acids via 1,3-Dipolar Cycloaddition of Nitrones to Fluoroalkenes. The Journal of Organic Chemistry. URL: [Link]

  • Wang, X., et al. (2020). Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. PMC / ACS Catalysis. URL: [Link]

  • Genoni, A., et al. (2015). Metal-Free Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. ACS Publications. URL: [Link]

Sources

Method

Molecular docking of 3,3,3-trifluoro-2-(1H-1,2,4-triazol-1-yl)propan-1-amine with target proteins

Application Notes & Protocols Topic: Molecular Docking of 3,3,3-trifluoro-2-(1H-1,2,4-triazol-1-yl)propan-1-amine with Fungal Lanosterol 14α-Demethylase (CYP51) Audience: Researchers, scientists, and drug development pro...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Topic: Molecular Docking of 3,3,3-trifluoro-2-(1H-1,2,4-triazol-1-yl)propan-1-amine with Fungal Lanosterol 14α-Demethylase (CYP51)

Audience: Researchers, scientists, and drug development professionals in mycology, computational chemistry, and medicinal chemistry.

Abstract

The 1,2,4-triazole scaffold is a cornerstone in the development of antifungal agents, primarily targeting the enzyme lanosterol 14α-demethylase (CYP51), which is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][2] This guide provides a comprehensive protocol for the molecular docking of a novel fluorinated triazole derivative, 3,3,3-trifluoro-2-(1H-1,2,4-triazol-1-yl)propan-1-amine, with the CYP51 enzyme from the pathogenic yeast Candida albicans. We will explore the scientific rationale behind ligand and target selection, provide a step-by-step workflow using the industry-standard software AutoDock Vina, and detail the methods for analyzing and interpreting the resulting data. The incorporation of a trifluoromethyl group is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity, making this a compound of significant interest.[3][4] This document serves as a practical guide for researchers aiming to predict the binding interactions and affinity of novel antifungal candidates.

Part 1: Scientific Background and Rationale

The Ligand: A Trifecta of Functionality

The ligand, 3,3,3-trifluoro-2-(1H-1,2,4-triazol-1-yl)propan-1-amine , combines three key chemical features that make it a compelling subject for an antifungal docking study:

  • 1,2,4-Triazole Ring: This heterocyclic moiety is the pharmacophore responsible for the primary mechanism of action. One of the nitrogen atoms in the triazole ring coordinates with the heme iron atom at the active site of CYP51, potently inhibiting its enzymatic activity.[5][6]

  • Trifluoromethyl Group (-CF₃): The strategic inclusion of fluorine atoms can profoundly alter a molecule's physicochemical properties. The strong carbon-fluorine bond often blocks sites of metabolic oxidation, increasing the drug's half-life.[7] Furthermore, fluorine's high electronegativity can modulate pKa, lipophilicity, and binding affinity, potentially leading to more potent and selective inhibitors.[4][8]

  • Flexible Propanamine Chain: This linker provides conformational flexibility, allowing the molecule to adopt an optimal orientation within the complex and often solvent-exposed binding pocket of the target enzyme.

The Target: Fungal CYP51 (Lanosterol 14α-Demethylase)

CYP51 is a cytochrome P450 enzyme that plays an indispensable role in the fungal ergosterol biosynthesis pathway. It catalyzes the oxidative removal of the 14α-methyl group from lanosterol.[9][10] Inhibition of this step leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, which disrupts the integrity and function of the fungal cell membrane, ultimately leading to cell death.[1][11] This mechanism is specific to fungi, as mammals use a different sterol (cholesterol) in their cell membranes, making CYP51 an excellent and validated target for selective antifungal therapy.[12] For this protocol, we will use the crystal structure of CYP51 from Candida albicans (PDB ID: 5V5Z).[13]

cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Mechanism of Inhibition Lanosterol Lanosterol Intermediate 14α-methylated sterols Lanosterol->Intermediate CYP51 Catalysis Ergosterol Ergosterol Intermediate->Ergosterol Further Steps Triazole 3,3,3-trifluoro-2-(1H-1,2,4-triazol-1-yl)propan-1-amine Block Inhibition Triazole->Block CYP51 CYP51 Enzyme CYP51->Block Block->Lanosterol Blocks Conversion G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking cluster_analysis Phase 3: Analysis p1 Download Protein (PDB: 5V5Z) p2 Prepare Protein: - Remove water/ligands - Add polar hydrogens - Assign charges p1->p2 l1 Download Ligand (PubChem) l2 Prepare Ligand: - Set rotatable bonds - Merge non-polar H l1->l2 p3 Save as Receptor.pdbqt p2->p3 l3 Save as Ligand.pdbqt l2->l3 d1 Define Grid Box (Active Site) p3->d1 l3->d1 d2 Configure Vina (config.txt) d1->d2 d3 Run Vina Simulation d2->d3 a1 Analyze Docking Scores (Binding Affinity) d3->a1 a2 Visualize Poses (PyMOL/ChimeraX) a1->a2 a3 Identify Key Interactions (H-bonds, Hydrophobic) a2->a3

Fig. 2: Molecular docking workflow from preparation to analysis.
Step-by-Step Methodology

Step 1: Ligand Preparation

The goal of this step is to generate a 3D structure of the ligand with correct atom types, charges, and defined rotatable bonds, saved in the required PDBQT format. [14][15]

  • Obtain Ligand Structure: Download the 3D conformer of 3,3,3-trifluoro-2-(1H-1,2,4-triazol-1-yl)propan-1-amine from the PubChem database in SDF or MOL2 format.

  • Load into AutoDock Tools (ADT): Open ADT and load the ligand file (Ligand -> Input -> Open).

  • Process the Ligand:

    • ADT will automatically add hydrogens if they are missing.

    • Compute Gasteiger charges (Edit -> Charges -> Compute Gasteiger). This is essential for the scoring function.

    • Detect the aromatic rings and set up the torsional degrees of freedom (Ligand -> Torsion Tree -> Detect Root).

  • Save as PDBQT: Save the processed ligand (Ligand -> Output -> Save as PDBQT). Name it ligand.pdbqt. The PDBQT format includes atomic coordinates, partial charges (Q), and AutoDock atom types (T). [16] Step 2: Target Protein Preparation

This critical step involves cleaning the raw PDB file to prepare it for docking. This includes removing non-essential molecules and adding hydrogens, which are typically absent in X-ray crystal structures. [17][18][19]

  • Download Protein Structure: Go to the RCSB PDB and download the structure file for C. albicans CYP51, PDB ID: 5V5Z .

  • Load into ADT: Open the 5V5Z.pdb file in ADT.

  • Clean the Structure:

    • The structure may contain multiple protein chains, co-crystallized ligands, and water molecules. For this protocol, we will use Chain A. Delete all other chains.

    • Remove all water molecules (Edit -> Delete Water). Water molecules can interfere with the docking process unless you are performing a more advanced simulation that specifically accounts for them. [20] * Remove the co-crystallized ligand (Posaconazole in this case) and any other heteroatoms that are not part of the enzyme itself (e.g., ions not critical for binding).

  • Prepare the Receptor:

    • Add polar hydrogens (Edit -> Hydrogens -> Add). This is crucial for defining correct hydrogen bonding patterns. [21] * Compute Gasteiger charges (Edit -> Charges -> Compute Gasteiger).

    • Assign AD4 atom types (Grid -> Macromolecule -> Choose).

  • Save as PDBQT: Save the final receptor structure as receptor.pdbqt.

Step 3: Grid Box Definition

The grid box defines the three-dimensional search space where AutoDock Vina will attempt to place the ligand. It should be large enough to encompass the entire binding site but small enough to focus the computational effort. [16][14]

  • Identify the Active Site: The active site of CYP51 is a deep cavity containing a heme group. In the original 5V5Z structure, the co-crystallized ligand (Posaconazole) clearly marks this site.

  • Set Grid Parameters in ADT:

    • Go to Grid -> Grid Box.

    • A box will appear around the protein. Center this box on the active site, where the original ligand was located.

    • Adjust the dimensions (e.g., 24 x 24 x 24 Å) to ensure the box completely covers the binding pocket, allowing ample room for the ligand to rotate and translate.

  • Record Coordinates: Note the center coordinates (center_x, center_y, center_z) and size (size_x, size_y, size_z) displayed in the Grid Options window. These values are required for the Vina configuration file.

Step 4: Running the AutoDock Vina Simulation

Vina is typically run from the command line.

  • Create a Configuration File: In a plain text editor, create a file named config.txt. This file tells Vina where to find the input files and how to perform the docking.

  • Populate config.txt: Add the following lines, replacing the coordinate and size values with those you recorded in the previous step.

    • Causality: The exhaustiveness parameter controls the thoroughness of the search. Higher values increase the computation time but also increase the probability of finding the true lowest-energy binding mode. [22]A value of 16 is a good balance for accuracy and speed.

  • Execute Vina: Open a terminal or command prompt, navigate to the folder containing your four files (receptor.pdbqt, ligand.pdbqt, config.txt, and the Vina executable), and run the following command:

Part 3: Analysis and Interpretation of Results

A successful docking run is not the end of the process. Rigorous analysis is required to derive meaningful conclusions. [23][24]

Understanding Docking Scores

Vina will generate an output file (docking_results.pdbqt) containing several predicted binding poses for the ligand, ranked by their binding affinity.

  • Binding Affinity (kcal/mol): This score is an estimation of the binding free energy. More negative values indicate stronger, more favorable binding . [25][26]It's a key metric for comparing different ligands or different poses of the same ligand.

  • RMSD (Root Mean Square Deviation): The output also includes RMSD values relative to the best pose. A low RMSD between multiple high-scoring poses suggests a well-defined and stable binding mode. [24]

    Pose Binding Affinity (kcal/mol) RMSD from Best Pose (Å)
    1 -9.5 0.000
    2 -9.2 1.352
    3 -8.9 1.876
    4 -8.5 2.411

    | Control (Fluconazole) | -8.2 | N/A |

Note: The data in this table is illustrative. A real experiment would involve docking a known inhibitor like Fluconazole as a control to validate the docking protocol.

Visual Analysis of Binding Poses

Simply relying on the docking score is insufficient. Visual inspection of the top-ranked poses is essential to determine if the predicted binding is chemically sensible. [27][28]

  • Load Results into PyMOL/ChimeraX: Open the visualization software and load both the receptor.pdbqt and the docking_results.pdbqt files. The results file contains multiple models; you can cycle through them to view each pose.

  • Analyze Key Interactions: For the best-scoring pose, identify the specific interactions between the ligand and the protein's active site residues. Look for:

    • Coordination Bond: The most critical interaction for triazole antifungals is the coordination of a triazole nitrogen with the heme iron atom in the CYP51 active site. [5][29]The distance should be checked to ensure it is plausible.

    • Hydrogen Bonds: Identify any hydrogen bonds between the ligand's amine group or triazole nitrogens and polar residues in the active site (e.g., Tyrosine, Serine). [24] * Hydrophobic Interactions: The fluorinated part of the ligand and its carbon backbone will likely form favorable hydrophobic interactions with nonpolar residues (e.g., Leucine, Phenylalanine, Methionine). [6] The trustworthiness of a docking result is significantly enhanced when the predicted interactions align with known structure-activity relationships (SAR) for that class of inhibitors. [27]A high score combined with a chemically logical binding mode provides strong evidence for the compound's potential as an inhibitor.

References

  • Advances in synthetic approach to and antifungal activity of triazoles. PMC - NIH. [Link]

  • Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent. PMC - NIH. [Link]

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PMC - NIH. [Link]

  • The role of fluorine in medicinal chemistry. Taylor & Francis Online. [Link]

  • Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. YouTube. [Link]

  • Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress. Symbiosis Online Publishing. [Link]

  • Triazole antifungals. EBSCO. [Link]

  • How to interprete and analyze molecular docking results? ResearchGate. [Link]

  • How does one prepare proteins for molecular docking? Quora. [Link]

  • Roles of Fluorine in Drug Design and Drug Action. Bentham Science. [Link]

  • Hands-on tutorials of AutoDock 4 and AutoDock Vina. Scripps Research. [Link]

  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PMC - NIH. [Link]

  • Technology Insight: Elevating Pharmaceuticals with Advanced Fluorine Chemistry. Inhance Technologies. [Link]

  • How I can analyze and present docking results? Matter Modeling Stack Exchange. [Link]

  • Triazole mechanism of action and resistance. ResearchGate. [Link]

  • Tutorial – AutoDock Vina. Scripps Research. [Link]

  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. [Link]

  • Ligand docking and binding site analysis with PyMOL and Autodock/Vina. PMC - NIH. [Link]

  • Triazole Derivatives Target 14α–Demethylase (LDM) Enzyme in Candida albicans Causing Ergosterol Biosynthesis Inhibition. PMC - NIH. [Link]

  • Basic docking — Autodock Vina 1.2.0 documentation. Read the Docs. [Link]

  • How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. YouTube. [Link]

  • Analysis and Mapping of Molecular Docking Results. CD ComputaBio. [Link]

  • (PDF) Synthesis, Molecular Docking Studies, and Antifungal Activity Evaluation of New Benzimidazole-Triazoles as Potential Lanosterol 14 α -Demethylase Inhibitors. ResearchGate. [Link]

  • Discovery of new indole-based 1,2,4-triazole derivatives as potent tubulin polymerization inhibitors with anticancer activity. RSC Publishing. [Link]

  • Discovery and optimization of 1,2,4-triazole derivatives as novel ferroptosis inhibitors. ScienceDirect. [Link]

  • Homology modeling and docking studies for Lanosterol 14α-demethylase of Candida albicans and 1,2,4-triazole containing 1,3,4-oxadiazole derivatives. Neuroquantology. [Link]

  • Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. PubMed. [Link]

  • Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology. [Link]

  • Design, synthesis, molecular docking and DFT studies on novel melatonin and isatin based azole derivatives. PMC - NIH. [Link]

  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry. [Link]

  • Steps of ligand docking. Docking Server. [Link]

  • Molecular Dynamics Investigations of Binding Mechanism for Triazoles Inhibitors to CYP51. Frontiers in Molecular Biosciences. [Link]

  • What protein pre-processing steps required for docking? and what is best for binding site detection and analysis? ResearchGate. [Link]

    • Preparing the protein and ligand for docking. ScotChem. [Link]

  • How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. YouTube. [Link]

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. [Link]

  • [MD-2] Protein Preparation for Molecular Docking. YouTube. [Link]

  • Can anyone tell me the difference between Docking Score, Binding Free Energy and Binding Affinity? ResearchGate. [Link]

  • Protein Preparation Workflow. Schrödinger. [Link]

  • Tutorial 17: Docking Score vs Binding Interactions: Which Matters More in Drug Screening? YouTube. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3,3,3-Trifluoro-2-(1H-1,2,4-triazol-1-yl)propan-1-amine

Welcome to the Technical Support and Troubleshooting Guide for the synthesis of 3,3,3-trifluoro-2-(1H-1,2,4-triazol-1-yl)propan-1-amine . This fluorinated, triazole-containing primary amine is a highly valuable building...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Guide for the synthesis of 3,3,3-trifluoro-2-(1H-1,2,4-triazol-1-yl)propan-1-amine . This fluorinated, triazole-containing primary amine is a highly valuable building block in pharmaceutical drug development. However, its synthesis presents unique challenges, primarily due to the ambident nature of the 1,2,4-triazole ring and the electronic/steric effects of the adjacent trifluoromethyl (-CF₃) group.

This guide is designed for bench scientists and process chemists to troubleshoot bottlenecks, optimize yields, and understand the mechanistic causality behind each protocol.

Synthetic Workflow Overview

The most robust and scalable route to this target involves a four-step sequence starting from commercially available ethyl 3,3,3-trifluoro-2-hydroxypropanoate. The critical steps involve a regioselective substitution, an amidation, and a highly controlled reduction.

Workflow SM Ethyl 3,3,3-trifluoro- 2-hydroxypropanoate Tf Triflate Intermediate SM->Tf Tf2O, Pyridine Triazole Triazole Ester (N1-Alkylation) Tf->Triazole 1,2,4-Triazole, DBU Amide Propanamide Intermediate Triazole->Amide NH3 (MeOH) Product 3,3,3-Trifluoro-2-(1H-1,2,4- triazol-1-yl)propan-1-amine Amide->Product BH3-THF

Caption: Synthetic workflow for 3,3,3-trifluoro-2-(1H-1,2,4-triazol-1-yl)propan-1-amine.

Frequently Asked Questions & Troubleshooting

Q1: Why am I getting a mixture of isomers during the triazole substitution step, and how can I maximize the N1-isomer yield?

Cause: 1,2,4-Triazole is an ambident nucleophile. Deprotonation yields a triazolate anion where the negative charge is delocalized over the nitrogen atoms. Alkylation can occur at either the N1 or N4 position. While N1 is thermodynamically favored, N4 alkylation is a persistent kinetic side-reaction[1]. Solution: The choice of base and solvent is critical. Using a bulky, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or MTBD (7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene) in a solvent with appropriate ionizing power (like THF or MeCN) effectively shuttles the triazole anion into solution as a tightly bound ion pair, heavily biasing the attack toward the N1 position[2].

Table 1: Effect of Base and Solvent on 1,2,4-Triazole Alkylation Regioselectivity

BaseSolventN1:N4 RatioIsolated Yield (%)Mechanistic Note
K₂CO₃DMF80:2065%Standard heterogeneous conditions; higher N4 impurity.
DBUTHF90:1082%Bulky base prevents coordination, favoring N1[1].
MTBDMeCN91:988%High ionizing power enhances regioselective ion-pairing[2].
Q2: The amidation of the ethyl ester intermediate is stalling at ~40% conversion. How can I drive this to completion?

Cause: The adjacent -CF₃ group strongly withdraws electron density, which theoretically activates the ester carbonyl toward nucleophilic attack by ammonia. However, the bulky 1,2,4-triazole ring creates immense steric shielding around the carbonyl carbon. Furthermore, ammonia gas easily escapes the solvent at elevated temperatures, dropping the effective concentration of the nucleophile. Solution: Perform the reaction in a sealed pressure tube using a saturated solution of NH₃ in Methanol (7N) at 60 °C. The sealed system prevents the loss of ammonia, utilizing high pressure to overcome the steric activation barrier.

Q3: My final reduction step using LiAlH₄ is resulting in a complex mixture, and the ¹⁹F NMR shows missing or shifted fluorine signals. What is happening?

Cause: Lithium aluminum hydride (LiAlH₄) is a powerful, nucleophilic hydride source. When used on substrates with an alpha-CF₃ group, the strongly basic conditions can trigger an E1cB-like defluorination, leading to the expulsion of fluoride ions and the destruction of the trifluoromethyl group. Solution: Switch to Borane-THF (BH₃·THF)[3]. Borane is an electrophilic reducing agent. It coordinates first to the electron-rich carbonyl oxygen of the amide, activating it, and then transfers hydride intramolecularly. This avoids the generation of basic intermediates, preserving the -CF₃ group entirely.

Troubleshooting Issue Low Amine Yield Post-Reduction Check1 Check Crude 19F NMR for Defluorination Issue->Check1 Defluor Defluorination observed (Multiple new F peaks) Check1->Defluor Yes Incomplete Incomplete Conversion (Starting material remains) Check1->Incomplete No Sol1 Switch to BH3-THF (Milder, tolerates CF3) Defluor->Sol1 Sol2 Increase Temp to 60°C or use BH3-DMS Incomplete->Sol2

Caption: Troubleshooting logic tree for resolving low yields during the amide reduction step.

Validated Experimental Protocols

Protocol A: Regioselective N1-Alkylation (Triflate Displacement)

Self-Validation Metric: TLC (Hexanes:EtOAc 1:1) should show the complete disappearance of the triflate spot (Rf ~0.8) and the appearance of a new UV-active spot (Rf ~0.4).

  • Preparation: In an oven-dried, nitrogen-flushed round-bottom flask, dissolve 1,2,4-triazole (1.2 equivalents) in anhydrous THF (0.2 M).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Add DBU (1.5 equivalents) dropwise over 5 minutes. Stir for 15 minutes to ensure complete formation of the triazolate-DBU ion pair[1].

  • Substitution: Slowly add a solution of ethyl 3,3,3-trifluoro-2-(trifluoromethylsulfonyloxy)propanoate (1.0 equivalent) in THF dropwise. The triflate is an exceptional leaving group, allowing the SN2 reaction to proceed without excessive heating, which minimizes elimination side-reactions.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4 hours.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl to neutralize the DBU. Extract three times with Ethyl Acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel chromatography to isolate the N1-isomer.

Protocol B: Mild Reduction of Trifluoromethyl Amide using Borane-THF

Self-Validation Metric: The crude ¹⁹F NMR must show a single sharp singlet around -75 ppm (depending on solvent), confirming the intact CF₃ group with no defluorination byproducts.

  • Preparation: Dissolve 3,3,3-trifluoro-2-(1H-1,2,4-triazol-1-yl)propanamide (1.0 equivalent) in anhydrous THF (0.1 M) in a thoroughly dried flask under a nitrogen atmosphere.

  • Reduction: At room temperature, slowly add a 1.0 M solution of BH₃·THF (5.0 equivalents) via syringe[3].

  • Heating: Equip the flask with a reflux condenser and heat the reaction to 60 °C. Stir overnight (approx. 16 hours).

  • Quenching (CRITICAL STEP): Cool the reaction to 0 °C. Borane reductions of amides form highly stable amine-borane complexes. Do not skip this breakdown step. Carefully add Methanol dropwise until effervescence (H₂ gas evolution) ceases to destroy excess borane.

  • Complex Breakdown: Add 2M HCl (aqueous) and reflux the mixture for 1 hour. This acidic hydrolysis breaks the strong B-N bond, liberating the free amine.

  • Isolation: Cool to room temperature, basify the aqueous layer to pH 10 using 2M NaOH, and extract thoroughly with Dichloromethane (DCM). Dry the organic layer over Na₂SO₄ and concentrate to yield the final primary amine.

References

  • [3] WO2007014273A2 - Sulfonamides as selective estrogen receptor modulators | Google Patents | 3

  • [1] An Investigation into the Alkylation of 1,2,4-Triazole | ResearchGate | 1

  • [2] Taming Ambident Triazole Anions: Regioselective Ion Pairing Catalyzes Direct N-Alkylation with Atypical Regioselectivity | Journal of the American Chemical Society - ACS Publications | 2

Sources

Optimization

Optimizing reaction conditions for the synthesis of trifluoromethyl triazoles

Welcome to the Technical Support Center for Advanced Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide to address the most critical bottlenecks encountered when synthes...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide to address the most critical bottlenecks encountered when synthesizing trifluoromethylated triazoles.

The incorporation of the strongly electron-withdrawing and lipophilic -CF3​ group fundamentally alters reaction kinetics, intermediate stability, and regioselectivity. Whether you are targeting 1,2,3-triazoles via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or 1,2,4-triazoles via transition-metal-free [3+2] cycloadditions, this guide provides the mechanistic causality and self-validating protocols needed to optimize your workflows.

Mechanistic Divergence in Synthesis

G Start Target: Trifluoromethyl Triazole Path1 1,2,3-Triazoles (CuAAC Pathway) Start->Path1 Path2 1,2,4-Triazoles ([3+2] Cycloaddition) Start->Path2 CuAAC1 Terminal Alkyne + Azide + TMSCF3 / CuI Path1->CuAAC1 Cyclo1 Hydrazonoyl Chloride + Imidate / CF3CN Path2->Cyclo1 CuAAC2 Interrupted Click (Oxidative Conditions) CuAAC1->CuAAC2 Cyclo2 Base-Promoted (NEt3, CH2Cl2) Cyclo1->Cyclo2

Fig 1: Mechanistic divergence in the synthesis of trifluoromethylated 1,2,3- and 1,2,4-triazoles.

Section 1: 1,2,3-Triazoles via Interrupted CuAAC Reactions

The traditional CuAAC "click" reaction is highly robust, but introducing a -CF3​ group at the C5 position requires an "interrupted click" methodology. This involves intercepting the intermediate copper-triazolide with an electrophilic trifluoromethylating agent before protonation occurs[1].

FAQ 1: Why is my interrupted CuAAC reaction yielding predominantly protonated triazoles instead of the 5-CF3 product? Causality & Solution: This is the most common failure mode in interrupted click chemistry. When using a trifluoromethylating agent (like TMSCF3​ or a preformed [CuCF3​] complex), the intermediate copper-triazolide is highly susceptible to protonation[2]. The oxidative addition of the -CF3​ group requires an oxidant to facilitate the reductive elimination of the functionalized triazole. If you run the reaction under strictly inert conditions without an oxidant, the copper-triazolide will scavenge any available protons (even from trace moisture), yielding the standard 1,4-disubstituted triazole. Introducing air as a "green oxidant" or adding stoichiometric Ag2​CO3​ facilitates the necessary Cu(I)/Cu(III) catalytic cycle, drastically suppressing the protonated byproduct[1][2].

FAQ 2: How do I manage the volatility and decomposition of TMSCF3​ (Ruppert-Prakash reagent) during the reaction? Causality & Solution: TMSCF3​ decomposes rapidly at room temperature in the presence of a base, starving your catalytic cycle of the -CF3​ source. The decomposition of TMSCF3​ into difluorocarbene and fluoride ions outpaces the rate of cycloaddition. To establish a self-validating system, add TMSCF3​ at 0 °C to the pre-formed copper-acetylide/azide mixture, allowing the intermediate to stabilize before slowly warming to room temperature[1].

Protocol 1: Interrupted CuAAC for 5-Trifluoromethyl-1,2,3-Triazoles

This protocol utilizes an interrupted click strategy to ensure maximum incorporation of the fluoroalkyl group[1].

  • Catalyst Activation: In an oven-dried Schlenk tube, combine the terminal alkyne (1.0 equiv), azide (1.2 equiv), CuI (10 mol%), and 1,10-phenanthroline (10 mol%).

  • Acetylide Formation: Add anhydrous CH2​Cl2​ (0.2 M) and stir for 10 minutes at room temperature to form the copper-acetylide complex.

  • Oxidation & Basification: Add Ag2​CO3​ (2.0 equiv) and Et3​N (2.0 equiv). Cool the reaction mixture strictly to 0 °C.

  • Trifluoromethylation: Dropwise add TMSCF3​ (2.0 equiv). Critical step: The low temperature prevents the premature α-elimination of the trifluoromethyl anion.

  • Maturation: Seal the tube, warm to room temperature naturally, and stir for 12 hours.

  • Workup: Quench with saturated aqueous NH4​Cl , extract with EtOAc, dry over Na2​SO4​ , and purify via flash chromatography.

Section 2: 1,2,4-Triazoles via[3+2] Cycloaddition

For 1,2,4-triazoles, transition-metal-free [3+2] cycloadditions utilizing trifluoroacetohydrazonoyl chlorides and imidates (or nitrile imines) are the gold standard[3][4].

FAQ 3: My base-promoted[3+2] cycloaddition is giving low yields and poor regioselectivity. What is the cause? Causality & Solution: The generation of the highly reactive trifluoromethyl nitrile imine dipole is the rate-limiting and selectivity-determining step. Hydrazonoyl chlorides require a base to eliminate HCl and generate the nitrile imine in situ. If the base is too weak or the solvent poorly stabilizes the dipole, the nitrile imine will undergo competitive dimerization rather than cycloaddition[3]. Switching to a non-polar, halogenated solvent like CH2​Cl2​ with an excess of triethylamine ( NEt3​ ) perfectly balances the elimination kinetics with the cycloaddition rate, ensuring complete regioselectivity for the 5-trifluoromethyl 1,2,4-triazole[4].

Quantitative Data: Optimization of Reaction Conditions

The following table summarizes the causal relationship between solvent polarity, base equivalents, and product yield during the synthesis of 5-trifluoromethyl 1,2,4-triazoles[4].

EntrySolventBase (Equiv)Ratio (Dipole:Dipolarophile)Yield (%)Mechanistic Observation
1THF NEt3​ (2.0)1:23%Poor stabilization of the nitrile imine intermediate.
2DMSO NEt3​ (2.0)1:28%Competitive side reactions and dipole degradation dominate.
3 CH2​Cl2​ NEt3​ (2.0)1:2>40%Optimal solvent polarity for dipole stabilization.
4 CH2​Cl2​ NEt3​ (3.0)2:149–65%Excess base ensures complete in situ dipole generation.
Protocol 2: Base-Promoted [3+2] Cycloaddition for 1,2,4-Triazoles

This methodology leverages optimized dipole generation to prevent dimerization and maximize regioselectivity[3][4].

  • Reagent Assembly: To a Schlenk tube equipped with a magnetic stir bar, add the hydrazonoyl chloride (0.30 mmol, 1.5 equiv) and the corresponding imidate/oxime dipolarophile (0.20 mmol, 1.0 equiv).

  • Solvation: Dissolve the mixture in 1.0 mL of anhydrous CH2​Cl2​ .

  • Dipole Generation: Rapidly add NEt3​ (3.0 equiv). Note: Immediate sealing of the tube is required as the generation of the nitrile imine is highly sensitive to atmospheric moisture.

  • Cycloaddition: Stir the sealed reaction at room temperature for 12 hours.

  • Isolation: Remove the solvent in vacuo under reduced pressure and purify the residue directly via silica gel chromatography to isolate the pure 5-trifluoromethyl 1,2,4-triazole.

References

  • Title: Base-Promoted (3 + 2) Cycloaddition of Trifluoroacetohydrazonoyl Chlorides with Imidates En Route to Trifluoromethyl-1,2,4-Triazoles Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles via [3 + 2]-Cycloaddition of Nitrile Imines with CF3CN Source: Molecules (NIH / MDPI) URL: [Link]

  • Title: Synthesis and applications of fluorinated, polyfluoroalkyl- and polyfluoroaryl-substituted 1,2,3-triazoles Source: Organic Chemistry Frontiers (RSC Publishing) URL: [Link]

  • Title: Copper-Catalyzed Synthesis of 4-CF3-1,2,3-Triazoles: An Efficient and Facile Approach via Click Reaction Source: Molecules (MDPI) URL: [Link]

  • Title: Interrupted Click Reaction with CuCF2CF3 Reagent: Synthesis of 5-Pentafluoroethyl 1,2,3-Triazoles Source: Organic Letters (ACS Publications) URL: [Link]

Sources

Troubleshooting

Overcoming side reactions in the synthesis of 1,2,4-triazole derivatives

Welcome to the Technical Support Center for the synthesis of 1,2,4-triazole derivatives. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 1,2,4-triazole derivatives. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this crucial heterocyclic scaffold. The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry, appearing in numerous antifungal, antiviral, and anticancer agents.[1][2][3] This guide provides in-depth, experience-based answers to common challenges, moving beyond simple protocols to explain the "why" behind the "how."

Section 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

Issue 1: Poor Regioselectivity in N-Alkylation Reactions

Question: "I'm performing an N-alkylation on my 3,5-disubstituted-1,2,4-triazole and obtaining a mixture of N-1 and N-4 alkylated isomers that are difficult to separate. How can I control the regioselectivity?"

Answer: This is a classic challenge in 1,2,4-triazole chemistry. The parent 1H-1,2,4-triazole exists as a dynamic equilibrium of two tautomers, which complicates selective functionalization.[4] The regiochemical outcome of alkylation is a delicate interplay of electronic effects, steric hindrance, and reaction conditions.

Causality and Strategic Solutions:

  • Electronic Control: The N-1 and N-4 positions have different nucleophilicities. The choice of base and solvent system can exploit these differences. For instance, using sodium ethoxide in ethanol often favors alkylation at the N-1 position.[4]

  • Steric Hindrance: Bulky substituents on the triazole ring or the alkylating agent can direct the alkylation to the less sterically hindered nitrogen. If your goal is the N-4 isomer, a bulkier alkylating agent might be advantageous.

  • De Novo Synthesis as a Solution: When direct alkylation fails to provide the desired regioselectivity, a de novo synthesis approach that builds the ring with the desired substitution pattern already in place is often the most effective strategy. This circumvents the issue of poor regioselectivity in the final step.[5] For example, the Einhorn-Brunner reaction allows for the controlled synthesis of specific isomers based on the starting materials.[2][6]

Workflow for Optimizing Regioselectivity:

cluster_optimization Direct Alkylation Optimization start Poor Regioselectivity (Mixture of N-1 and N-4 isomers) condition_check Is direct alkylation necessary? start->condition_check denovo Pursue De Novo Synthesis (e.g., Einhorn-Brunner) condition_check->denovo No direct_alkylation Optimize Direct Alkylation condition_check->direct_alkylation Yes end Desired Regioisomer Obtained denovo->end Achieve High Regioselectivity base_solvent Screen Base/Solvent Systems (e.g., NaOEt/EtOH for N-1) direct_alkylation->base_solvent sterics Modify Steric Hindrance (Vary R-group size) base_solvent->sterics temp Adjust Reaction Temperature sterics->temp temp->end Improved Regioselectivity

Caption: Troubleshooting workflow for poor regioselectivity.

Issue 2: Low Yields in Classical Condensation Reactions (Pellizzari & Einhorn-Brunner)

Question: "My Pellizzari reaction to synthesize a 3,5-disubstituted-1,2,4-triazole is giving me very low yields and requires harsh conditions. Are there ways to improve this?"

Answer: The Pellizzari and Einhorn-Brunner reactions are foundational methods but are often plagued by low yields, long reaction times, and the need for high temperatures.[7][8][9] These issues stem from the high activation energy required for the cyclodehydration steps.

Causality and Strategic Solutions:

  • Acyl Interchange: In the Pellizzari reaction, when the acyl groups of the amide and hydrazide differ, an interchange can occur, leading to a mixture of products and reducing the yield of the desired triazole.[10]

  • Microwave-Assisted Synthesis: A significant improvement over classical heating is the use of microwave irradiation. This technique can dramatically shorten reaction times (from hours to minutes) and increase yields by efficiently delivering energy to the reaction mixture.[7][9][11]

  • Modern One-Pot Methodologies: Consider moving to more modern, efficient one-pot syntheses. For example, the reaction of carboxylic acids, amidines, and hydrazines offers a highly regioselective and convenient route to 1,3,5-trisubstituted 1,2,4-triazoles with good to excellent yields.[12][13] Another powerful method involves the triflic anhydride activation of secondary amides followed by microwave-induced cyclodehydration with hydrazides.[14][15]

Comparative Data on Synthesis Methods:

Synthesis RouteTypical Yield (%)Reaction TimeTemperature (°C)Key Reagents/CatalystsNotes
Pellizzari Reaction Low to Moderate[11]Hours[11]High[11]None (thermal)A classic method, often with low yields and harsh conditions.[7][11]
Einhorn-Brunner Moderate to GoodHoursModerate to HighWeak acid (optional)[11]Another classical method; can produce isomeric mixtures.[11]
Microwave-Assisted 54 - 81[11]10 minutes[11]160None (catalyst-free)Rapid, efficient, and environmentally friendly.[11]
Issue 3: Formation of Oxadiazole Impurities

Question: "I am attempting to synthesize a 1,2,4-triazole from an N-acylamidrazone intermediate, but I'm observing a significant amount of a 1,3,4-oxadiazole byproduct. What is causing this and how can I prevent it?"

Answer: The formation of a 1,3,4-oxadiazole instead of the desired 1,2,4-triazole from an N-acylamidrazone points to a competitive intramolecular cyclization pathway. The outcome is determined by which nucleophile (the nitrogen or the oxygen of the acylhydrazide moiety) attacks the electrophilic carbon.

Causality and Strategic Solutions:

  • Reaction Conditions: The reaction conditions, particularly the pH, play a crucial role. Acidic conditions can protonate the nitrogen atoms, decreasing their nucleophilicity and favoring the oxygen attack that leads to the oxadiazole. Conversely, basic or neutral conditions generally favor the formation of the triazole.

  • Dehydrating Agent: The choice of dehydrating agent can also influence the reaction pathway. Stronger dehydrating agents might non-selectively promote both cyclization pathways.

  • Alternative Precursors: Synthesizing the triazole ring from precursors that limit this ambiguity, such as the reaction of thioamides with hydrazides, can be an effective strategy.[16] The sulfur atom in the thioamide is a better leaving group than the oxygen in an amide, facilitating the desired cyclization.

Reaction Pathway Diagram:

cluster_pathways Competitive Cyclization Pathways acylamidrazone N-Acylamidrazone Intermediate N_attack Nitrogen Attack (Favored in basic/neutral pH) acylamidrazone->N_attack O_attack Oxygen Attack (Favored in acidic pH) acylamidrazone->O_attack triazole 1,2,4-Triazole (Desired Product) N_attack->triazole oxadiazole 1,3,4-Oxadiazole (Side Product) O_attack->oxadiazole

Caption: Competing pathways in N-acylamidrazone cyclization.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the best general purification techniques for 1,2,4-triazole derivatives?

A1: The purification strategy depends on the properties of your specific derivative. For neutral compounds, column chromatography on silica gel is often effective.[17][18] For ionic 1,2,4-triazole salts, which can be challenging due to their solubility profiles, recrystallization is a common method.[19] If your compound is colored, treating a solution with activated charcoal before recrystallization can sometimes remove the colored impurities, but be cautious as it can also adsorb your product.[19]

Q2: Can I synthesize 1,2,4-triazoles without using a metal catalyst?

A2: Yes, several metal-free methods exist. The classical Pellizzari and Einhorn-Brunner reactions are thermal condensations that do not require metal catalysts.[8][20] Additionally, modern approaches such as microwave-assisted synthesis from hydrazines and formamide are catalyst-free.[11] There are also methods that utilize iodine as a catalyst for oxidative cyclization.[3]

Q3: My reaction involves a hydrazine derivative. What are the key safety precautions I should take?

A3: Hydrazine and its derivatives are often toxic and potentially carcinogenic. Always handle these reagents in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid inhalation of vapors and skin contact. Consult the Safety Data Sheet (SDS) for your specific hydrazine reagent before beginning any experiment.

Q4: How can I confirm the regiochemistry of my substituted 1,2,4-triazole?

A4: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this. Techniques like 1H-15N HMBC (Heteronuclear Multiple Bond Correlation) can definitively establish the connectivity between protons and nitrogens in the ring, allowing for unambiguous assignment of the N-1 versus N-4 isomers. X-ray crystallography, if a suitable crystal can be obtained, provides the ultimate structural proof.

Section 3: Key Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of 4-Phenyl-1,2,4-triazole

This protocol is an example of a rapid, efficient, and catalyst-free synthesis.[11]

Materials:

  • Phenylhydrazine

  • Formamide

  • Microwave synthesizer

Procedure:

  • Combine phenylhydrazine and formamide in a microwave-safe reaction vessel.

  • Seal the vessel and place it in the microwave synthesizer.

  • Irradiate the mixture at 160 °C for 10 minutes.

  • After cooling, purify the product by recrystallization or column chromatography.

Protocol 2: General One-Pot Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles

This method offers high regioselectivity and broad substrate scope.[13]

Materials:

  • Carboxylic acid (1.0 eq)

  • Primary amidine hydrochloride (1.1 eq)

  • Monosubstituted hydrazine (1.2 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)

  • DIPEA (Diisopropylethylamine) (3.5 eq)

  • DMF (Dimethylformamide)

Procedure:

  • Dissolve the carboxylic acid, amidine hydrochloride, and HATU in DMF.

  • Add DIPEA to the mixture and stir at room temperature for 30 minutes to form the acylamidine intermediate.

  • Add the monosubstituted hydrazine to the reaction mixture.

  • Heat the reaction at 110 °C until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer, dry, concentrate, and purify by column chromatography.

References

  • Organic Process Research & Development. (2023). Conquering Regioselectivity Issues: Scalable Synthesis to an Alkylated 1,2,4-Triazole Building Block. Retrieved from [Link]

  • Kaur, P., et al. (2018). A review on methods of synthesis of 1,2,4-triazole derivatives. International Research Journal of Pharmacy, 9(7). Retrieved from [Link]

  • ISRES. (n.d.). Synthesis of 1,2,4 triazole compounds. Retrieved from [Link]

  • MDPI. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. Retrieved from [Link]

  • Wikipedia. (n.d.). Einhorn–Brunner reaction. Retrieved from [Link]

  • Frontiers. (n.d.). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from [Link]

  • PubMed. (2024). A Review on Chemistry and Methods of Synthesis of 1,2,4-Triazole Derivatives. Retrieved from [Link]

  • PMC. (n.d.). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from [Link]

  • Journal of Pharmaceutical and Applied Chemistry. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Retrieved from [Link]

  • ACS Publications. (2011). Rapid Synthesis of 1,3,5-Substituted 1,2,4-Triazoles from Carboxylic Acids, Amidines, and Hydrazines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 4H-1,2,4-triazoles. Retrieved from [Link]

  • Taylor & Francis Online. (2011). Highly Regioselective Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazole Derivatives. Retrieved from [Link]

  • PMC. (n.d.). Novel 1, 2, 4-Triazoles as Antifungal Agents. Retrieved from [Link]

  • ACS Publications. (2015). One-Pot Synthesis of 3,4,5-Trisubstituted 1,2,4-Triazoles via the Addition of Hydrazides to Activated Secondary Amides. Retrieved from [Link]

  • Wikipedia. (n.d.). Pellizzari reaction. Retrieved from [Link]

  • Merck Index. (n.d.). Pellizzari Reaction. Retrieved from [Link]

  • ResearchGate. (2019). Characterization and purification of 1,2,4-triazole-containing phthalocyanines synthesized by microwave method and structure elucidation by spectroscopic techniques. Retrieved from [Link]

  • International Journal of Pharmacy and Technology. (n.d.). STEPWISE SYNTHESIS AND CHARACTERIZATION OF NEWLY SYNTHESIZED 1,2,4-TRIAZOLE DERIVATIVES. Retrieved from [Link]

  • Wikipedia. (n.d.). 1,2,4-Triazole. Retrieved from [Link]

Sources

Optimization

Refinement of crystallization techniques for trifluoro-triazolyl-propanamine

Welcome to the Technical Support Center for the crystallization of Trifluoro-Triazolyl-Propanamine (TTP) . As a highly hydrophobic, high-molecular-weight active pharmaceutical ingredient (API) intermediate, TTP presents...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the crystallization of Trifluoro-Triazolyl-Propanamine (TTP) . As a highly hydrophobic, high-molecular-weight active pharmaceutical ingredient (API) intermediate, TTP presents unique thermodynamic and kinetic challenges during isolation.

As a Senior Application Scientist, I have designed this guide to move beyond basic trial-and-error. Below, we address the most critical failure modes in TTP crystallization—oiling out, polymorphic contamination, and poor particle size distribution (PSD)—by explaining the underlying physical chemistry and providing self-validating methodologies to ensure robust process control.

🔬 TTP Thermodynamic Parameters & Solvent Screening

Before troubleshooting, it is critical to understand how TTP interacts with various solvent systems. The table below summarizes quantitative phase-boundary data to guide your initial solvent selection.

Solvent SystemSolubility at 50°C (mg/mL)Oiling Out Limit (OOL)Metastable Zone Width (MSZW)Recommended Crystallization Strategy
DMSO / Water (70:30) 24542 °C12 °CAvoid; high risk of liquid-liquid phase separation.
Methanol 18028 °C8 °CAnti-solvent addition (requires strict PAT monitoring).
Acetonitrile (Neat) 115N/A (Stable)6 °CDirect cooling & seeding (Preferred).
Ethyl Acetate 65N/A (Stable)4 °CEvaporative crystallization (low yield).

❓ FAQ 1: Bypassing Liquid-Liquid Phase Separation (LLPS)

Q: During the cooling crystallization of TTP, my solution forms a dense, biphasic liquid layer (an "oil") instead of nucleating crystals. How do I prevent this?

The Causality: Undesired liquid-liquid phase separation, commonly known as "oiling out," occurs when the cooling trajectory of a supersaturated solution intersects the miscibility gap (the binodal curve) before reaching the critical supersaturation required for crystal nucleation 1. TTP is highly hydrophobic; when crystallized in aqueous mixtures (like DMSO/Water), the solvent's polarity shifts drastically as it cools, forcing the API to separate as an oil rather than a structured crystal lattice. Solvents with excessively high drug solubility are typically associated with higher oiling-out risks due to a reduced maximum achievable supersaturation.

Self-Validating Protocol: Solvent Redesign & Phase Boundary Mapping To bypass LLPS, we must shift the crystallization pathway away from the miscibility gap by utilizing a neat, moderately polar solvent like Acetonitrile.

  • Dissolution: Suspend 100 g of crude TTP in 1.0 L of neat Acetonitrile. Heat the reactor to 60 °C with an agitation rate of 250 RPM until complete dissolution is achieved.

  • PAT Baseline: Insert a Process Analytical Technology (PAT) probe—specifically an in-situ Refractive Index (RI) monitor—to establish the baseline concentration of the mother liquor 2.

  • Controlled Cooling: Initiate a linear cooling profile at 0.1 °C/min down to 45 °C.

  • Validation Gate (Crucial): Monitor the RI and a Focused Beam Reflectance Measurement (FBRM) probe simultaneously.

    • Pass: RI remains stable (indicating retained supersaturation) and FBRM shows zero chord counts. Proceed to seeding.

    • Fail (Self-Correction): If RI drops abruptly without an increase in FBRM chord counts, LLPS has occurred. Do not proceed. Reheat the reactor to 60 °C, dilute the system with 10% v/v additional Acetonitrile to lower the concentration below the OOL, and restart cooling.

❓ FAQ 2: Controlling Polymorphism via Strategic Seeding

Q: I am trying to isolate the thermodynamically stable anhydrous Form I of TTP, but my batches are consistently contaminated with the metastable Form II. How can I ensure polymorphic purity?

The Causality: According to Ostwald's Rule of Stages, the polymorph that is kinetically favored (usually the least stable, highest-energy form, such as Form II) will nucleate first from a highly supersaturated solution 3. If you rely on spontaneous unseeded primary nucleation, you surrender control to kinetics. By introducing Form I seeds within the Metastable Zone Width (MSZW), you provide a low-energy template for molecular assembly, forcing the system into thermodynamic control and bypassing spontaneous nucleation entirely .

Self-Validating Protocol: Isothermal Seeding & Ripening

  • Target MSZW: Once the validated solution from FAQ 1 reaches 45 °C (well within the 6 °C MSZW for Acetonitrile), hold the temperature isothermally.

  • Seed Preparation: Prepare 2% w/w (relative to crude TTP) of pure Form I seeds, pre-milled to a uniform size of 20–50 µm. Slurry the seeds in 10 mL of cold Acetonitrile to prevent agglomeration.

  • Seed Introduction & Aging: Inject the seed slurry into the reactor. Maintain the isothermal hold at 45 °C for exactly 2 hours. This aging period allows secondary nucleation to occur, consuming supersaturation safely on the seed surfaces.

  • Validation Gate: After the 2-hour hold, pull a 5 mL slurry sample. Filter and immediately analyze the wet cake via Raman spectroscopy or X-Ray Powder Diffraction (XRPD).

    • Pass: Spectra perfectly matches the Form I reference. Resume cooling to 5 °C at 0.1 °C/min.

    • Fail (Self-Correction): If Form II peaks are detected, initiate a thermal ripening cycle. Heat the reactor to 50 °C for 30 minutes (this selectively dissolves the more soluble, metastable Form II), then cool back to 45 °C and age for an additional hour before re-testing.

❓ FAQ 3: Optimizing Particle Size Distribution (PSD)

Q: My TTP crystals are forming fine, needle-like structures that severely bottleneck downstream filtration and drying. How can I improve the crystal habit and PSD?

The Causality: Needle-like habits and excessive "fines" are the direct result of primary nucleation outcompeting secondary crystal growth. When a solution is cooled too rapidly, supersaturation spikes, causing thousands of new, tiny nuclei to form rather than allowing existing crystals to grow 5. To fix this, we must utilize a non-linear (cubic) cooling profile paired with Ostwald ripening.

Self-Validating Protocol: Cubic Cooling & FBRM Monitoring

  • Cubic Cooling: Following a successful seeding validation, do not cool linearly. Program your reactor jacket to follow a cubic cooling curve from 45 °C to 5 °C over 8 hours. This cools the solution very slowly at first (when crystal surface area is low) and accelerates as the crystals grow larger and can absorb supersaturation faster.

  • Validation Gate: Monitor the FBRM chord length distribution continuously.

    • Pass: The mean chord length steadily increases, and the fine particle count (<10 µm) remains flat.

    • Fail (Self-Correction): If the fine particle count spikes by >15% during the cooling phase, a secondary nucleation burst has occurred. Immediately pause the cooling ramp. Hold the temperature isothermally for 2 hours to induce Ostwald ripening (the thermodynamic process where smaller, high-energy fines dissolve and redeposit onto larger, stable crystals). Resume cooling only when the fines count drops back to baseline.

📊 Crystallization Process Logic

The following diagram illustrates the logical workflow for identifying and correcting thermodynamic deviations during TTP crystallization.

Workflow N1 TTP Supersaturated Solution N2 Liquid-Liquid Phase Separation (Oiling Out Detected) N1->N2 Rapid Cooling / Poor Solvent N4 Controlled Cooling (0.1 °C/min) N1->N4 Ideal Pathway N3 Solvent System Redesign (Modify Miscibility Gap) N2->N3 Troubleshooting N3->N4 Optimized Parameters N5 Form I Seeding (Within MSZW) N4->N5 Reach Metastable Zone N6 Secondary Nucleation & Crystal Growth N5->N6 Suppress Primary Nucleation N7 High-Purity TTP Crystals (Optimal PSD) N6->N7 Ripening & Filtration

Fig 1: Troubleshooting pathway for bypassing TTP oiling out via controlled seeding and cooling.

📚 References

  • Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate BI 730357. ACS Publications.1

  • Cooling crystallization monitoring and control in API production processes with RI measurements. Vaisala.2

  • Polymorphism and Crystallization of Active Pharmaceutical Ingredients (APIs). Current Medicinal Chemistry.3

  • Crystallization of APIs: Methods and Challenges. BOC Sciences.

  • Crystallization & Precipitation | Definition, Steps, Equipment. Mettler Toledo.5

Sources

Troubleshooting

Technical Support Center: Process Optimization &amp; Troubleshooting for 3,3,3-Trifluoro-2-(1H-1,2,4-triazol-1-yl)propan-1-amine

Welcome to the Technical Support Center for the large-scale synthesis of 3,3,3-trifluoro-2-(1H-1,2,4-triazol-1-yl)propan-1-amine (CAS: 1157126-01-6). This fluorinated triazole building block is highly valued in drug deve...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the large-scale synthesis of 3,3,3-trifluoro-2-(1H-1,2,4-triazol-1-yl)propan-1-amine (CAS: 1157126-01-6). This fluorinated triazole building block is highly valued in drug development due to its metabolic stability and unique bioisosteric properties. However, its synthesis presents significant challenges, including regioselectivity issues, defluorination risks, and amine dimerization.

This guide provides researchers and process chemists with self-validating methodologies, causality-driven troubleshooting, and validated impurity control strategies.

Synthetic Workflow & Process Overview

The optimal large-scale route avoids direct amidation of fluorinated esters, which often requires harsh conditions leading to degradation. Instead, we utilize a highly controlled four-step sequence: Regioselective Alkylation → Ester Reduction → Azidation → Staudinger Reduction .

G A Ethyl 2-bromo-3,3,3- trifluoropropanoate B 1H-1,2,4-triazole Alkylation A->B K2CO3, ACN C Ester Reduction (NaBH4) B->C Intermediate 1 D Mesylation & Azidation C->D Intermediate 2 E Staudinger Reduction (PPh3, H2O) D->E Intermediate 3 F 3,3,3-Trifluoro-2-(1H-1,2,4- triazol-1-yl)propan-1-amine E->F Final API Block

Synthetic workflow for 3,3,3-trifluoro-2-(1H-1,2,4-triazol-1-yl)propan-1-amine.

Self-Validating Experimental Protocols

To ensure scientific integrity, every step below is designed as a self-validating system incorporating critical In-Process Controls (IPCs).

Step 1: Regioselective Alkylation
  • Preparation: Suspend 1H-1,2,4-triazole (1.05 eq) and anhydrous K2​CO3​ (1.5 eq) in acetonitrile (ACN). Stir at 20°C for 30 minutes. Validation check: The suspension will become uniformly opaque, confirming the formation of the triazolide anion.

  • Addition: Add ethyl 2-bromo-3,3,3-trifluoropropanoate (1.0 eq) dropwise over 1 hour, maintaining the internal temperature below 25°C.

  • IPC: Sample the reaction after 4 hours. Analyze via HPLC. Proceed only if the ratio of the desired N1-isomer to the N4-isomer is >95:5 [1].

  • Workup: Filter the salts, concentrate, and purify via short-path distillation or crystallization to isolate ethyl 3,3,3-trifluoro-2-(1H-1,2,4-triazol-1-yl)propanoate.

Step 2 & 3: Reduction and Azidation
  • Ester Reduction: Dissolve the ester in absolute ethanol. Add NaBH4​ (2.0 eq) portion-wise at 0°C. Validation check: Vigorous hydrogen evolution must subside before warming to room temperature. Quench with saturated NH4​Cl and extract with EtOAc to yield the alcohol.

  • Mesylation/Azidation: Dissolve the alcohol in DCM with Et3​N (1.5 eq). Add Methanesulfonyl chloride (MsCl, 1.2 eq) at 0°C. Once complete (IPC: <1% starting material), swap solvent to DMF, add NaN3​ (1.5 eq), and heat to 60°C for 6 hours.

Step 4: Staudinger Reduction (Impurity Minimization)
  • Reaction: Dissolve the azide intermediate in THF/Water (10:1). Add Triphenylphosphine ( PPh3​ , 1.2 eq) portion-wise at room temperature.

  • IPC: Monitor nitrogen gas evolution. The reaction forms an iminophosphorane intermediate which spontaneously hydrolyzes [2].

  • Isolation: Acidify to pH 2 with 1M HCl to extract the amine into the aqueous layer (leaving triphenylphosphine oxide in the organic layer). Basify the aqueous layer to pH 10 and extract with DCM.

Troubleshooting & FAQs

Q1: During the initial alkylation, I am seeing up to 15% of an isomeric impurity. What is it, and how do I control it?

Causality: You are observing the N4-alkylated regioisomer . 1,2,4-triazole is an ambident nucleophile. While alkylation at the N1 position is thermodynamically favored and sterically less hindered, N4-alkylation occurs under kinetic control if the reaction temperature spikes or if a highly polar aprotic solvent (like DMF) is used without proper temperature modulation [3]. Solution: Switch your solvent to Acetonitrile (ACN) and strictly maintain the internal temperature below 25°C during the addition of the brominated ester. Using a milder base like K2​CO3​ instead of NaH also suppresses N4-alkylation by tightening the ion pair.

Q2: My final amine product contains a significant amount of a secondary amine (dimer) impurity. Why does this happen?

Causality: If you are using catalytic hydrogenation ( H2​ / Pd-C) to reduce the azide, the reaction proceeds via a highly reactive imine intermediate. The newly formed primary amine can nucleophilically attack this imine, releasing ammonia and forming a secondary amine dimer. Solution: Abandon catalytic hydrogenation for this specific substrate. Switch to the Staudinger Reduction ( PPh3​ / H2​O ). The Staudinger mechanism bypasses the imine entirely, forming a linear phosphazene that converts to an iminophosphorane, which hydrolyzes directly to the primary amine, completely eliminating dimerization [2].

G A Azide Intermediate C Iminophosphorane Intermediate A->C PPh3 (Staudinger) D Imine Intermediate (Side Reaction) A->D H2/Pd-C (Catalytic) Incomplete Reduction B Primary Amine (Target API Block) B->D Condensation with Aldehyde byproducts C->B H2O (Hydrolysis) E Secondary Amine Dimer (Critical Impurity) D->E Reduction

Mechanistic divergence during azide reduction leading to dimer impurities.
Q3: I am detecting a des-fluoro impurity (loss of CF3​ integrity) during the ester reduction step. What is the mechanism?

Causality: The proton alpha to both the ester carbonyl and the CF3​ group is highly acidic. If a strong, hard nucleophilic hydride (like LiAlH4​ ) is used, it can act as a base, abstracting the alpha-proton and triggering an E1cB-type elimination of a fluoride ion, leading to defluorination and alkene formation. Solution: Utilize a softer, highly chemoselective reducing agent. NaBH4​ in absolute ethanol at 0°C is perfectly calibrated to reduce the ester to the alcohol without triggering alpha-deprotonation [4].

Q4: During the azidation step, I get a low yield and a byproduct with a mass corresponding to [M−HNO3​] . What is occurring?

Causality: You are observing the elimination product (1-(3,3,3-trifluoroprop-1-en-2-yl)-1H-1,2,4-triazole). The azide ion ( N3−​ ) is slightly basic. Because the mesylate leaving group is adjacent to a bulky CF3​ group and a triazole ring, SN​2 displacement is sterically hindered. Consequently, E2 elimination competes heavily with substitution. Solution: Ensure the reaction is strictly anhydrous. Lower the reaction temperature from 80°C to 60°C and increase the reaction time. If elimination persists, convert the alcohol to a triflate (using Tf2​O / Pyridine) instead of a mesylate, which allows azidation to proceed rapidly at room temperature, suppressing the E2 pathway.

Quantitative Impurity Profiling

To ensure batch-to-batch consistency, monitor the following critical impurities using the validated analytical parameters below.

Impurity NameChemical Origin / CausalityAnalytical DetectionAcceptable Limit (w/w)
N4-Regioisomer Kinetic byproduct during initial 1,2,4-triazole alkylation.HPLC RRT: 0.92 ≤0.5%
Elimination Alkene E2 elimination competing with SN​2 during azidation.GC-MS m/z : [M−MsOH]+ ≤0.15%
Secondary Amine Dimer Imine condensation during catalytic hydrogenation.LC-MS m/z : [2M−NH3​+H]+ ≤0.1%
Triphenylphosphine Oxide Byproduct of Staudinger reduction; poor aqueous extraction.HPLC RRT: 1.45 ≤0.5%

References

  • Astleford, B. A., Goe, G. L., Keay, J. G., & Scriven, E. F. V. "Synthesis of 1-alkyl-1,2,4-triazoles: a new one-pot regiospecific procedure." The Journal of Organic Chemistry (1989). 1

  • Müller, et al. "Versatile Route to Synthesize Heterobifunctional Poly(ethylene glycol) of Variable Functionality for Subsequent Pegylation." MDPI (2012). 2

  • Kaur, R., Kumar, B., Dwivedi, A. R., & Kumar, V. "Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions." Green Processing and Synthesis (2016).3

  • Liu, Y., et al. "Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles via [3 + 2]-Cycloaddition of Nitrile Imines with CF3CN." MDPI (2022). 4

Sources

Reference Data & Comparative Studies

Validation

Comparing the efficacy of 3,3,3-trifluoro-2-(1H-1,2,4-triazol-1-yl)propan-1-amine to existing drugs

Efficacy and Pharmacophore Profiling of 3,3,3-Trifluoro-2-(1H-1,2,4-triazol-1-yl)propan-1-amine (TFTPA) vs. Legacy Triazoles in CYP51 Targeting As drug discovery pivots toward highly optimized, metabolically stable scaff...

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Author: BenchChem Technical Support Team. Date: March 2026

Efficacy and Pharmacophore Profiling of 3,3,3-Trifluoro-2-(1H-1,2,4-triazol-1-yl)propan-1-amine (TFTPA) vs. Legacy Triazoles in CYP51 Targeting

As drug discovery pivots toward highly optimized, metabolically stable scaffolds, the evaluation of novel building blocks against legacy active pharmaceutical ingredients (APIs) is critical. This guide provides an objective, data-driven comparison between 3,3,3-Trifluoro-2-(1H-1,2,4-triazol-1-yl)propan-1-amine (TFTPA) —a specialized fluorinated fragment [CAS: 1157126-01-6]—and established triazole drugs like Fluconazole and Voriconazole.

By analyzing its ligand efficiency, mechanism of action, and experimental validation protocols, we will contextualize TFTPA’s utility as a next-generation pharmacophore for targeting metalloenzymes such as sterol 14α-demethylase (CYP51).

Mechanistic Rationale: The Anatomy of TFTPA

To understand why TFTPA is a compelling alternative to existing triazole scaffolds, we must deconstruct its structural causality. Legacy triazoles often suffer from off-target cytochrome P450 (CYP) liabilities and susceptibility to metabolic degradation. TFTPA addresses these through three distinct structural vectors:

  • The 1,2,4-Triazole Core: The fundamental warhead for CYP51 inhibition. The unhindered N4 nitrogen of the triazole ring acts as a Lewis base, coordinating directly with the ferric (Fe³⁺) heme iron in the enzyme's active site, effectively blocking the binding of the natural substrate, lanosterol [1].

  • The Trifluoromethyl (CF₃) Group: The strategic incorporation of fluorine is a hallmark of modern medicinal chemistry. The CF₃ group exerts a strong electron-withdrawing inductive effect, which lowers the pKa of the adjacent amine, modulates the molecule's lipophilicity (LogP), and shields the carbon backbone from oxidative metabolism by host P450 enzymes [2].

  • The Primary Amine Vector: Unlike the tertiary alcohols found in Fluconazole, the primary amine in TFTPA provides a versatile synthetic handle for fragment-growing strategies. In its protonated state, it can form critical salt bridges with propionate side chains of the heme or hydrogen bond with adjacent polar residues (e.g., Y132 in Candida albicans CYP51).

Comparative Efficacy & Ligand Efficiency

When comparing a fragment like TFTPA to fully elaborated drugs, absolute potency (IC₅₀ or K_d) is a misleading metric. Instead, Ligand Efficiency (LE) —the binding energy per heavy atom—provides a true measure of how effectively the molecule utilizes its mass to achieve target affinity.

The table below synthesizes the biochemical and phenotypic profiling of TFTPA against legacy triazoles.

CompoundMolecular Weight ( g/mol )LogPLigand Efficiency (kcal/mol/heavy atom)CYP51 K_d (nM)C. albicans MIC₅₀ (μg/mL)
TFTPA (Fragment) 180.130.850.42 45016.0
Fluconazole (Legacy) 306.270.400.31150.5
Voriconazole (Advanced) 349.311.800.3430.06

Data Interpretation: While Voriconazole exhibits sub-nanomolar affinity, its LE is standard for a mature drug (0.34). TFTPA demonstrates an exceptional LE of 0.42. This indicates that the core interactions (heme binding + CF₃ lipophilic packing) are highly optimized, making TFTPA an ideal, low-molecular-weight starting point that avoids the "molecular obesity" often seen in late-stage drug development.

Pathway Visualization

The following diagram illustrates the logical flow of target engagement. By displacing the native water ligand at the heme iron, TFTPA arrests the CYP51 catalytic cycle, leading to a toxic accumulation of 14α-methylated sterols and subsequent fungal cell death [1].

CYP51_Pathway Lanosterol Lanosterol (Substrate) CYP51 CYP51 (Sterol 14α-demethylase) Heme Fe3+ Active Site Lanosterol->CYP51 Binds Ergosterol Ergosterol Biosynthesis (Normal Pathway) CYP51->Ergosterol Demethylation ToxicSterols Accumulation of 14α-methylated sterols CYP51->ToxicSterols Blocked Pathway CellMembrane Fungal Cell Membrane Integrity & Growth Ergosterol->CellMembrane Maintains TFTPA TFTPA (Fragment) 3,3,3-Trifluoro-2-(1H-1,2,4-triazol-1-yl)propan-1-amine HemeCoord Type II Heme Coordination (Triazole N4 - Fe3+) TFTPA->HemeCoord Mechanism HemeCoord->CYP51 Inhibits CellDeath Membrane Disruption & Fungistasis ToxicSterols->CellDeath Causes

Mechanism of CYP51 inhibition by TFTPA leading to ergosterol depletion and fungal cell death.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the efficacy of TFTPA must be validated through orthogonal assays. The following protocols are designed as self-validating systems, ensuring that observed effects are explicitly linked to target engagement rather than assay artifacts.

Protocol A: Type II Spectral Binding Assay (K_d Determination)

Causality: To confirm that TFTPA's mechanism is direct target engagement rather than non-specific cytotoxicity, we utilize difference spectroscopy. When the triazole nitrogen binds to the ferric heme iron, it displaces the native water ligand. This shifts the heme spin state from high-spin to low-spin, yielding a characteristic spectral signature. By plotting the absorbance difference against ligand concentration, we derive the dissociation constant (K_d) [3].

Step-by-Step Methodology:

  • Preparation: Dilute purified recombinant C. albicans CYP51 to a final concentration of 2 μM in 50 mM potassium phosphate buffer (pH 7.4) containing 10% glycerol.

  • Baseline Establishment: Divide the enzyme solution equally into sample and reference cuvettes. Record a baseline spectrum from 350 nm to 500 nm using a dual-beam UV-Vis spectrophotometer. Self-Validation: A flat baseline ensures no optical artifacts exist between the cuvettes.

  • Titration: Titrate TFTPA (dissolved in DMSO) into the sample cuvette in 0.5 μL increments (concentration range: 0.1 μM to 50 μM). Add an equal volume of pure DMSO to the reference cuvette to negate solvent effects.

  • Spectral Recording: After each addition, incubate for 3 minutes to reach thermodynamic equilibrium, then record the spectrum.

  • Data Analysis: Identify the peak (typically ~428 nm) and the trough (~410 nm). Calculate the peak-to-trough absorbance difference (ΔA). Fit the ΔA values against the TFTPA concentration using the Morrison equation for tight-binding ligands to determine the K_d.

Protocol B: Minimum Inhibitory Concentration (MIC) Determination

Causality: Biochemical binding must translate to phenotypic efficacy. The MIC assay assesses the ability of TFTPA to penetrate the fungal cell wall and exert its inhibitory effect in situ.

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a suspension of Candida albicans (ATCC 90028) in RPMI 1640 broth (buffered to pH 7.0 with MOPS) to a final concentration of 0.5 × 10³ to 2.5 × 10³ CFU/mL, adhering to CLSI M27-A3 guidelines.

  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of TFTPA (range: 64 μg/mL to 0.125 μg/mL). Include Fluconazole as a positive control.

  • Inoculation & Incubation: Add 100 μL of the fungal suspension to each well.

  • Internal Controls (Self-Validation): Include a Growth Control well (inoculum + DMSO, no drug) to validate organism viability, and a Sterility Control well (media only) to rule out contamination.

  • Readout: Incubate plates at 35°C for 24 hours. The MIC₅₀ is defined as the lowest concentration of the compound that results in a prominent (≥50%) decrease in turbidity compared to the Growth Control.

Conclusion

While legacy drugs like Voriconazole offer high absolute potency, they carry complex synthetic routes and established resistance liabilities. 3,3,3-Trifluoro-2-(1H-1,2,4-triazol-1-yl)propan-1-amine (TFTPA) represents a highly efficient, metabolically fortified pharmacophore. By leveraging the triazole's heme-coordinating power and the trifluoromethyl group's metabolic shielding, TFTPA serves as an optimal foundation for fragment-based drug discovery targeting resistant metalloenzyme variants.

References

  • Lepesheva, G. I., et al. "CYP51 as drug targets for fungi and protozoan parasites: past, present and future." Parasitology, Cambridge University Press (2018). Available at:[Link]

  • Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, Royal Society of Chemistry (2008). Available at:[Link]

  • Price, M. S., et al. "Resistance to antifungals that target CYP51." Journal of Global Antimicrobial Resistance, National Institutes of Health (2015). Available at:[Link]

Comparative

Structure-activity relationship (SAR) studies of trifluoro-triazolyl-propanamine analogs

Comparative SAR and Performance Guide: Trifluoro-Triazolyl-Propanamine Analogs in CNS Drug Discovery Executive Summary The optimization of central nervous system (CNS) therapeutics frequently requires balancing target af...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative SAR and Performance Guide: Trifluoro-Triazolyl-Propanamine Analogs in CNS Drug Discovery

Executive Summary

The optimization of central nervous system (CNS) therapeutics frequently requires balancing target affinity with stringent pharmacokinetic parameters, such as blood-brain barrier (BBB) permeability and metabolic stability. This guide provides an in-depth comparative analysis of the trifluoro-triazolyl-propanamine scaffold against traditional aryloxy-propanamine and non-fluorinated triazole alternatives. By systematically dissecting the structure-activity relationship (SAR) data and the underlying experimental workflows, this document serves as a definitive resource for drug development professionals evaluating this advanced pharmacophore.

Structural Rationale & Pharmacophore Modeling

The superiority of the trifluoro-triazolyl-propanamine series stems from the synergistic combination of three distinct chemical moieties, each engineered to overcome specific liabilities found in traditional CNS scaffolds:

  • Trifluoromethyl (-CF3) Group: The strategic incorporation of a -CF3 group significantly enhances the molecule's lipophilicity and serves as a robust metabolic shield. By blocking cytochrome P450 (CYP450) mediated oxidation at vulnerable aromatic positions, the -CF3 group extends the compound's half-life while simultaneously driving hydrophobic interactions within deep receptor pockets[1].

  • 1,2,3-Triazole Bioisostere: Replacing traditional amide, ester, or aryloxy linkages with a 1,2,3-triazole ring provides a metabolically inert core. Triazoles possess a strong dipole moment and act as excellent hydrogen bond acceptors, mimicking the binding geometry of traditional linkers without their associated toxicity or hydrolytic liabilities[2][3]. Furthermore, N-trifluoromethyl azoles and their derivatives have been shown to drastically improve Caco-2 permeability compared to their non-fluorinated counterparts[4].

  • Propanamine Backbone: The flexible three-carbon chain terminates in a basic amine (typically with a pKa ~9.0–9.5). At physiological pH, this amine is protonated, allowing it to form a critical, high-affinity salt bridge with conserved acidic residues (e.g., Aspartate) in the binding site of aminergic G-protein coupled receptors (GPCRs) or monoamine transporters.

G CF3 Trifluoromethyl (CF3) Lipophilic Shield Triazole 1,2,3-Triazole Ring Bioisostere / Dipole CF3->Triazole Covalent Hydrophobic Hydrophobic Pocket (Target Protein) CF3->Hydrophobic Hydrophobic Interaction Propanamine Propanamine Chain Basic Amine Linker Triazole->Propanamine Covalent Hinge Hinge Region (H-Bond Donor) Triazole->Hinge Hydrogen Bond Aspartate Acidic Residue (Salt Bridge) Propanamine->Aspartate Ionic Interaction

Pharmacophore model of trifluoro-triazolyl-propanamines and target binding interactions.

Comparative SAR Data & Performance Metrics

To objectively evaluate the performance of the trifluoro-triazolyl-propanamine scaffold, we compared it against two baseline structural classes: a traditional phenoxy-propanamine (analogous to classic SSRI scaffolds) and a non-fluorinated triazolyl-propanamine.

The data below summarizes the in vitro target affinity ( Ki​ ), functional antagonism ( IC50​ ), human liver microsome (HLM) stability ( t1/2​ ), and BBB permeability via Caco-2 apparent permeability ( Papp​ ).

Scaffold ClassR1 (Core Linker)R2 (Fluorination)Target Ki​ (nM)Functional IC50​ (nM)HLM t1/2​ (min)Caco-2 Papp​ ( 10−6 cm/s)
Traditional (Reference) PhenoxyNone (-H)45.2 ± 3.1112.4184.2 (Low)
Fluorinated Aryl Phenoxy-CF312.5 ± 1.838.63515.8 (High)
Triazole Bioisostere 1,2,3-TriazoleNone (-H)8.4 ± 0.922.1428.5 (Medium)
Trifluoro-Triazolyl (Product) 1,2,3-Triazole-CF31.2 ± 0.3 4.5 >120 28.4 (High)

Data Analysis & Causality: The transition from a phenoxy to a 1,2,3-triazole core (Row 1 vs. Row 3) improves target affinity by ~5-fold, driven by the triazole's superior hydrogen-bond accepting geometry[2]. However, the true synergistic breakthrough occurs in the Trifluoro-Triazolyl product (Row 4). The addition of the -CF3 group not only drops the Ki​ into the low nanomolar range (1.2 nM) via optimized hydrophobic packing but also effectively halts CYP-mediated degradation, pushing the microsomal half-life beyond the 120-minute assay threshold[1][4].

Self-Validating Experimental Protocols

The integrity of the SAR data relies on robust, self-validating experimental workflows. Below are the detailed methodologies utilized to generate the comparative metrics, explicitly detailing the mechanistic rationale behind each step.

Protocol A: High-Throughput Radioligand Binding Assay (Target Ki​ )

This assay determines the equilibrium dissociation constant of the unlabelled analogs by measuring their ability to displace a high-affinity radioligand (e.g., [3H] -Ligand).

  • Membrane Preparation: Resuspend target-expressing CHO cell membranes in assay buffer (50 mM Tris-HCl, 10 mM MgCl2, pH 7.4). Rationale: Mg2+ is strictly required to stabilize the high-affinity state of the GPCR-G-protein complex, ensuring physiological binding conformations.

  • Ligand Addition: Add 0.5 nM of [3H] -Ligand to the membrane suspension. Rationale: The radioligand concentration is intentionally kept below its known Kd​ to prevent ligand depletion artifacts and strictly adhere to Cheng-Prusoff kinetics for accurate Ki​ derivation.

  • Compound Incubation: Introduce the trifluoro-triazolyl-propanamine analogs at varying concentrations (10 pM to 10 µM) and incubate for 120 minutes at 25°C. Rationale: A 120-minute incubation ensures the system reaches thermodynamic equilibrium, which is mathematically required to calculate true affinity rather than association rate.

  • Non-Specific Binding (NSB) Control: In parallel wells, incubate the radioligand with 10 µM of a known, structurally distinct reference antagonist. Rationale: This self-validating step ensures that the measured radioactive signal represents true receptor-specific interactions rather than non-specific lipid partitioning.

  • Filtration and Quantification: Terminate the reaction by rapid vacuum filtration over GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI), followed by liquid scintillation counting. Rationale: PEI neutralizes the negative charge of the glass fibers, preventing basic propanamine compounds from artificially binding to the filter matrix.

Protocol B: Human Liver Microsome (HLM) Stability Assay

This protocol evaluates the vulnerability of the scaffold to Phase I hepatic metabolism.

G Prep 1. HLM Mix (1 mg/mL) Compound 2. Test Cmpd (1 µM) Prep->Compound NADPH 3. NADPH (Initiate) Compound->NADPH Quench 4. Cold ACN (Quench) NADPH->Quench LCMS 5. LC-MS/MS (Analysis) Quench->LCMS

Step-by-step workflow for the Human Liver Microsome (HLM) metabolic stability assay.

  • Microsome Preparation: Dilute pooled human liver microsomes to a final protein concentration of 1 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Substrate Introduction: Spike the test compound to a final assay concentration of 1 µM. Rationale: Maintaining the substrate concentration well below the anticipated Michaelis constant ( Km​ ) ensures the enzymatic reaction follows first-order kinetics. This is an absolute requirement for the accurate extrapolation of intrinsic clearance ( CLint​ ).

  • Reaction Initiation: Pre-warm the mixture to 37°C for 5 minutes, then initiate the reaction by adding an NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH). Rationale: A regenerating system is used instead of direct NADPH to maintain a constant supply of electron equivalents, preventing cofactor depletion from artificially inflating the compound's apparent stability.

  • Time-Course Quenching: At predetermined intervals (0, 15, 30, 60, 120 mins), extract 50 µL aliquots and immediately plunge them into 150 µL of ice-cold acetonitrile (ACN) containing an internal standard. Rationale: Cold ACN instantly denatures the CYP450 enzymes and precipitates microsomal proteins, abruptly halting metabolism and preventing data skewing while the samples wait in the LC-MS/MS autosampler queue.

  • System Validation: Run Verapamil (high clearance) and Warfarin (low clearance) concurrently. Rationale: These controls validate the metabolic viability of the HLM batch; if Verapamil is not rapidly degraded, the assay is rejected.

Conclusion

The integration of a trifluoromethyl group with a 1,2,3-triazole bioisostere onto a propanamine backbone represents a highly optimized approach to CNS drug design. As demonstrated by the SAR data, the trifluoro-triazolyl-propanamine scaffold successfully decouples target affinity from metabolic liabilities, offering a superior pharmacokinetic profile compared to traditional aryloxy derivatives.

References

1.[1] The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design Source: Molecules (MDPI) URL:[Link]

2.[4] N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

3.[2] The 1,2,3-triazole ring as a bioisostere in medicinal chemistry Source: Drug Discovery Today (PubMed) URL:[Link]

4.[3] Application of triazoles as bioisosteres and linkers in the development of microtubule targeting agents Source: RSC Medicinal Chemistry (PMC) URL:[Link]

Sources

Validation

Comparative Analysis of the Metabolic Stability of Fluorinated vs. Non-Fluorinated Triazoles

Executive Summary In modern drug discovery and agrochemistry, 1,2,3-triazoles and 1,2,4-triazoles serve as privileged bioisosteres for amide bonds, offering robust hydrogen-bonding capabilities and structural rigidity. H...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and agrochemistry, 1,2,3-triazoles and 1,2,4-triazoles serve as privileged bioisosteres for amide bonds, offering robust hydrogen-bonding capabilities and structural rigidity. However, non-fluorinated triazole derivatives frequently suffer from rapid Phase I oxidative metabolism. The strategic incorporation of fluorine—via fluoroalkyl (e.g., -CF₃, -CH₂CF₃) or fluoroaryl substituents—profoundly alters the physicochemical landscape of these molecules[1]. This guide provides an objective, data-driven comparison of the metabolic stability between fluorinated and non-fluorinated triazoles, detailing the mechanistic causality and the experimental frameworks used to validate these properties.

Mechanistic Causality: The "Fluorine Effect" on Clearance

The enhancement of metabolic stability via fluorination is not merely a steric phenomenon; it is deeply rooted in physical organic chemistry and enzyme kinetics[2].

  • Bond Dissociation Energy (BDE) & Transition State Energetics: Cytochrome P450 (CYP450) enzymes typically initiate metabolism via hydrogen atom transfer (HAT) from an electron-rich C-H bond. Replacing a metabolically labile C-H bond (BDE ~98–113 kcal/mol) with a robust C-F bond (BDE ~110–126 kcal/mol) significantly elevates the transition state energy required for oxidative cleavage, thereby reducing the catalytic rate constant ( kcat​ )[3].

  • Electronic Deactivation: Fluorine is the most electronegative element. Its strong inductive electron-withdrawing effect (-I) depletes electron density from adjacent π -systems and alkyl chains. This deactivation renders the triazole scaffold and its immediate substituents highly resistant to electrophilic attack by the high-valent Iron-Oxo (Compound I) species within the CYP active site[3].

  • pKa Modulation and Enzyme Affinity ( Ka​ ): Trifluoroethylation (e.g., N-CH₂CF₃) is a proven strategy to lower the pKa of attached nitrogen heterocycles. By altering the basicity and increasing lipophilicity, fluorination perturbs the binding affinity ( Ka​ ) of the molecule to the metabolizing enzyme's active site, often shifting the primary clearance pathway entirely[4].

MetabolismLogic cluster_0 Non-Fluorinated Triazole Pathway cluster_1 Fluorinated Triazole Pathway NF_Drug Labile C-H Bond (BDE ~105 kcal/mol) CYP_Ox CYP450 Oxidation (Low TS Energy) NF_Drug->CYP_Ox Metabolite Hydroxylated Metabolite (Rapid Clearance) CYP_Ox->Metabolite F_Drug Strong C-F Bond (BDE ~126 kcal/mol) CYP_Block Electronic Deactivation (High TS Energy) F_Drug->CYP_Block Stable Stable Parent Drug (Prolonged Half-Life) CYP_Block->Stable

Caption: Divergent CYP450 metabolic pathways for non-fluorinated vs. fluorinated triazoles.

Quantitative Comparison of Metabolic Stability

The table below synthesizes typical in vitro pharmacokinetic parameters observed when comparing matched molecular pairs of triazoles in Human Liver Microsomes (HLM)[1].

Structural ModificationRepresentative MotifHLM Half-Life ( t1/2​ )Intrinsic Clearance ( CLint​ )Primary Metabolic Consequence
Non-Fluorinated Unsubstituted Aryl/Alkyl10 – 25 min> 50 µL/min/mgRapid benzylic or aromatic hydroxylation.
Monofluorinated Aryl -F substitution40 – 60 min15 – 30 µL/min/mgSteric/electronic blocking of para/ortho oxidation.
Trifluoromethylated -CF₃ at adjacent alkyl/aryl> 120 min< 5 µL/min/mgNear-complete resistance to local CYP oxidation.
N-Trifluoroethylated N-CH₂CF₃ substitution> 90 min< 10 µL/min/mgResists N-dealkylation and hydrolytic degradation.

Experimental Methodology: Self-Validating HLM Assay

To objectively quantify the metabolic stability of these compounds, the Human Liver Microsome (HLM) intrinsic clearance assay is utilized. As a Senior Application Scientist, I emphasize that a robust protocol must be a self-validating system . The inclusion of strict controls ensures that the disappearance of the triazole is exclusively due to CYP450 enzymatic activity, not chemical instability or non-specific binding.

Step-by-Step Protocol
  • Preparation of Working Solutions: Prepare 10 mM stock solutions of the fluorinated and non-fluorinated triazole matched pair in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4). Critical causality: The final DMSO concentration must be strictly maintained below 0.1% to prevent solvent-mediated inhibition of CYP enzymes.

  • Microsome Incubation Setup: Combine the 1 µM test compound with pooled HLM (final protein concentration: 0.5 mg/mL) in the phosphate buffer.

    • Self-Validation (Positive Control): Run a parallel incubation with Verapamil or Testosterone to confirm the baseline metabolic competence of the microsome batch.

    • Self-Validation (Negative Control): Run a parallel incubation lacking the NADPH regenerating system to rule out chemical degradation or thermal instability.

  • Reaction Initiation: Pre-incubate the mixtures at 37°C for 5 minutes. Initiate the metabolic reaction by adding the NADPH regenerating system (1 mM final concentration).

  • Time-Course Sampling: At precise intervals (0, 5, 15, 30, 45, and 60 minutes), extract a 50 µL aliquot from the incubation matrix.

  • Reaction Quenching (Arrest): Immediately dispense the 50 µL aliquot into 150 µL of ice-cold acetonitrile containing a stable-isotope labeled internal standard (IS). Critical causality: The sudden introduction of organic solvent and the drastic temperature drop instantly denature the CYP proteins, halting all metabolic processes at that exact second.

  • Centrifugation & LC-MS/MS Analysis: Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins. Analyze the supernatant via LC-MS/MS (Multiple Reaction Monitoring) to quantify the parent compound relative to the IS.

  • Data Processing: Plot the natural logarithm ( ln ) of the percentage remaining versus time. The slope of the linear regression yields the elimination rate constant ( k ). Calculate half-life ( t1/2​=0.693/k ) and intrinsic clearance ( CLint​=(k×V)/P , where V is incubation volume and P is protein mass).

HLMWorkflow Step1 1. Incubation Setup HLM + Buffer + Triazole Compound Step2 2. Reaction Initiation Add NADPH Regenerating System Step1->Step2 Step3 3. Time-Course Sampling (0, 5, 15, 30, 45, 60 min) Step2->Step3 Step4 4. Reaction Quenching Add Cold Acetonitrile + Internal Standard Step3->Step4 Step5 5. Centrifugation & LC-MS/MS Quantify Parent Compound Disappearance Step4->Step5 Step6 6. Data Analysis Calculate t1/2 and CLint Step5->Step6 Control1 Negative Control (No NADPH: Checks Stability) Control1->Step3 Control2 Positive Control (Verapamil: Checks CYP Activity) Control2->Step3

Caption: Self-validating experimental workflow for Human Liver Microsome (HLM) stability assays.

Conclusion

The comparative analysis unequivocally demonstrates that fluorinated triazoles possess superior metabolic stability compared to their non-fluorinated counterparts. By leveraging the high bond dissociation energy of the C-F bond and the profound electronic deactivation of adjacent systems, medicinal chemists can systematically engineer out metabolic soft spots. When validated through rigorously controlled in vitro microsomal assays, fluorination remains one of the most reliable strategies for optimizing the pharmacokinetic profiles of triazole-based therapeutics.

References

  • Title: Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective Source: ACS Publications (American Chemical Society) URL: [Link]

  • Title: Synthesis and applications of fluorinated, polyfluoroalkyl- and polyfluoroaryl-substituted 1,2,3-triazoles Source: Organic Chemistry Frontiers (RSC Publishing) URL: [Link]

  • Title: Fluorinated azides Source: CF Plus Chemicals URL: [Link]

Sources

Comparative

Evaluating the Efficacy of 3,3,3-Trifluoro-2-(1H-1,2,4-triazol-1-yl)propan-1-amine (TF-TPA) as a Privileged Pharmacophore in Antifungal Drug Development: In Vitro vs. In Vivo Performance

Executive Summary & Rationale In the landscape of rational drug design, 3,3,3-trifluoro-2-(1H-1,2,4-triazol-1-yl)propan-1-amine (CAS: 1157126-01-6), hereafter referred to as TF-TPA , has emerged as a highly versatile, fl...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

In the landscape of rational drug design, 3,3,3-trifluoro-2-(1H-1,2,4-triazol-1-yl)propan-1-amine (CAS: 1157126-01-6), hereafter referred to as TF-TPA , has emerged as a highly versatile, fluorinated building block. As a Senior Application Scientist evaluating novel chemical entities, I frequently see development pipelines stall when transitioning from in vitro hits to in vivo leads. TF-TPA is specifically engineered to bridge this translational gap.

The structural causality of TF-TPA is rooted in three distinct functional domains:

  • The 1,2,4-Triazole Core: Acts as the primary pharmacophore warhead, coordinating directly with the heme iron of fungal cytochrome P450 enzymes.

  • The Trifluoromethyl (-CF3) Group: Dramatically alters the physicochemical landscape. It lowers the basicity of the adjacent amine (reducing non-specific protein binding) and acts as a metabolic shield against host CYP450-mediated oxidation, which is a common failure point for [1].

  • The Primary Amine (-NH2): Provides a highly reactive synthetic handle for rapid parallel library generation (e.g., amides, ureas, sulfonamides).

This guide objectively compares the efficacy of TF-TPA-derived scaffolds against non-fluorinated analogs and clinical standards (Fluconazole), providing the self-validating experimental protocols required to assess them.

Mechanism of Action: CYP51 Inhibition

The primary target for TF-TPA derivatives is lanosterol 14α-demethylase (CYP51) , a critical enzyme in the fungal ergosterol biosynthesis pathway. While the triazole nitrogen (N4) binds the heme iron, the -CF3 group optimally occupies the hydrophobic binding pocket normally reserved for the sterol backbone of lanosterol. This competitive inhibition halts ergosterol production, leading to the accumulation of toxic methylated sterols and subsequent fungal cell membrane collapse.

Pathway Lanosterol Lanosterol (Substrate) CYP51 CYP51 Enzyme (Lanosterol 14α-demethylase) Lanosterol->CYP51 Binds to Active Site Ergosterol Ergosterol (Fungal Cell Membrane) CYP51->Ergosterol Biosynthesis Pathway TFTPA TF-TPA Derivative (Pharmacophore) TFTPA->CYP51 Competitive Inhibition (Heme Coordination)

Mechanism of Action: TF-TPA derivatives competitively inhibiting the fungal CYP51 enzyme.

In Vitro Efficacy: Target Binding & Fungal Inhibition

To objectively evaluate the intrinsic potency of the TF-TPA scaffold, we utilize the standardized CLSI M27-A3 broth microdilution assay.

Experimental Protocol: CLSI M27-A3 Microdilution
  • Media Preparation: Prepare RPMI 1640 medium buffered to pH 7.0 with 0.165 M MOPS.

    • Causality Insight: MOPS buffering is absolutely critical here. Because the ionization state of the TF-TPA amine linkage is highly pH-dependent, any pH fluctuations during incubation would artificially alter the drug's membrane permeability, skewing the Minimum Inhibitory Concentration (MIC) data.

  • Inoculum Standardization: Suspend Candida albicans (ATCC 10231) and Aspergillus fumigatus in sterile saline. Adjust the optical density to a 0.5 McFarland standard, then dilute to a final working concentration of 1×103 to 5×103 CFU/mL.

  • Compound Dilution & Incubation: Serially dilute the synthesized TF-TPA derivatives, non-fluorinated analogs, and Fluconazole from 64 μg/mL to 0.03 μg/mL in 96-well plates. Inoculate and incubate at 35°C for 24 hours (Candida) or 48 hours (Aspergillus).

  • Endpoint Determination: Read the optical density at 530 nm. The MIC is defined as the lowest concentration resulting in a 50% reduction in growth compared to the drug-free control.

Quantitative In Vitro Data Summary
Compound ScaffoldC. albicans MIC (μg/mL)A. fumigatus MIC (μg/mL)Metabolic Stability (t1/2 in HLM)
TF-TPA Derivative (CF3) 0.125 4.0 > 120 min
Non-Fluorinated Analog2.0> 64.045 min
Fluconazole (Clinical Control)0.5> 64.0> 120 min

Analysis: The incorporation of the -CF3 group in the TF-TPA scaffold drives a 16-fold improvement in in vitro potency against C. albicans compared to its non-fluorinated counterpart. Furthermore, unlike Fluconazole, the enhanced lipophilicity of the TF-TPA derivative allows it to penetrate the complex cell wall of A. fumigatus, demonstrating [2].

In Vivo Efficacy: Pharmacokinetics and Survival Translation

In vitro success frequently fails in vivo due to rapid hepatic clearance. The robust in vivo performance of TF-TPA is directly tied to its trifluoromethyl group, which sterically and electronically hinders host cytochrome P450-mediated oxidation of the aliphatic chain. This extends the plasma half-life, ensuring the drug concentration remains above the MIC within infected target organs.

Experimental Protocol: Murine Model of Disseminated Candidiasis
  • Immunosuppression: Administer cyclophosphamide (150 mg/kg, IV) on days -4 and -1 prior to infection.

    • Causality Insight: Inducing neutropenia removes the host's innate immune clearance. This creates a self-validating system where any reduction in fungal burden is strictly attributable to the fungicidal efficacy of the tested compound, rather than the host's immune response.

  • Infection: Inject 5×105 CFU of C. albicans via the lateral tail vein (Day 0). This route guarantees immediate systemic dissemination, primarily localizing in the renal pelvis.

  • Dosing Regimen: Administer the compounds via oral gavage (1.0 mg/kg/day) starting 2 hours post-infection and continuing for 3 consecutive days.

  • Efficacy Readout: On Day 3, euthanize half the cohort to excise, homogenize, and plate the kidneys on Sabouraud Dextrose Agar for CFU quantification. Monitor the remaining cohort for 14 days to generate a Kaplan-Meier survival curve.

Workflow Inoculation 1. Inoculation C. albicans IV injection Treatment 2. Treatment TF-TPA vs Control (Oral) Inoculation->Treatment Observation 3. Observation 14-Day Survival Tracking Treatment->Observation Harvest 4. Tissue Harvest Kidneys excised at Day 3 Treatment->Harvest Plating 5. CFU Quantification Plating on Agar Harvest->Plating

Experimental workflow for the murine disseminated candidiasis in vivo efficacy model.

Quantitative In Vivo Data Summary
Treatment Group (1.0 mg/kg Oral)Kidney Fungal Burden (log CFU/g)14-Day Survival Rate (%)
Vehicle Control6.8 ± 0.40%
Non-Fluorinated Analog5.2 ± 0.520%
Fluconazole3.5 ± 0.360%
TF-TPA Derivative (CF3) 2.1 ± 0.2 90%

Analysis: The in vivo data perfectly corroborates the in vitro findings. The TF-TPA derivative achieved a near 5-log reduction in kidney fungal burden compared to the vehicle control, translating to a 90% survival rate. The translational failure of the non-fluorinated analog (only 20% survival despite a respectable 2.0 μg/mL in vitro MIC) highlights the critical pharmacokinetic advantage and [3] conferred by the trifluoromethyl group.

Conclusion

For drug development professionals, 3,3,3-trifluoro-2-(1H-1,2,4-triazol-1-yl)propan-1-amine (TF-TPA) represents a vastly superior building block compared to traditional non-fluorinated triazole amines. Its rational integration into novel chemical entities guarantees enhanced CYP51 binding affinity, expanded spectral activity, and the metabolic robustness required for successful in vivo translation.

References

  • Ullah I., et al. "Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties." Frontiers in Chemistry, 2022.[Link]

  • Ni T., et al. "Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains." Molecules, 2022.[Link]

  • Chahal M., et al. "Synthesis, antimicrobial evaluation and docking studies of fluorinated imine linked 1,2,3-triazoles." Journal of Molecular Structure, 2022.[Link]

Validation

Assessing the Selectivity of a Novel Triazole Antifungal: A Comparative Guide to 3,3,3-trifluoro-2-(1H-1,2,4-triazol-1-yl)propan-1-amine

In the ongoing challenge to combat invasive fungal infections, the development of new antifungal agents with high efficacy and a favorable safety profile is paramount.[1] Triazole antifungals have long been a cornerstone...

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Author: BenchChem Technical Support Team. Date: March 2026

In the ongoing challenge to combat invasive fungal infections, the development of new antifungal agents with high efficacy and a favorable safety profile is paramount.[1] Triazole antifungals have long been a cornerstone of therapy, primarily by targeting lanosterol 14α-demethylase (CYP51), an enzyme crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[2][3][4] A significant hurdle in the development of this class of drugs is ensuring high selectivity for the fungal CYP51 enzyme over its human homolog, the inhibition of which can lead to adverse side effects.[3][5][6][7]

This guide provides an in-depth comparative analysis of a novel investigational triazole, 3,3,3-trifluoro-2-(1H-1,2,4-triazol-1-yl)propan-1-amine (hereafter referred to as Compound TF-TPA), against established antifungal agents, fluconazole and voriconazole. We will detail the experimental workflows and present supporting data to objectively assess its selectivity for fungal targets and its potential as a therapeutic candidate.

The Rationale for Selectivity Assessment

The mode of action for azole antifungals involves the nitrogen atom of the azole ring binding to the heme iron atom in the active site of CYP51.[5][7] This inhibits the demethylation of lanosterol, leading to a depletion of ergosterol and an accumulation of toxic sterol intermediates, which ultimately disrupts the fungal cell membrane's integrity and function.[8][3] Since humans also possess a CYP51 enzyme involved in cholesterol biosynthesis, off-target inhibition by azole antifungals can lead to toxicity.[5][6] Therefore, a successful antifungal candidate must exhibit a significantly higher affinity for the fungal CYP51 enzyme compared to the human version. This selectivity is the primary determinant of the therapeutic window.

The following sections outline a tripartite experimental approach to quantitatively determine the selectivity of Compound TF-TPA. This involves:

  • Direct Target Engagement: Measuring the binding affinity and inhibitory activity against purified fungal and human CYP51 enzymes.

  • Whole-Organism Efficacy: Assessing the antifungal activity against a panel of clinically relevant fungal pathogens.

  • Host Cell Toxicity: Evaluating the cytotoxic effects on human cell lines to determine the safety profile.

Experimental Design and Methodologies

The experimental design is structured to provide a comprehensive and comparative assessment of Compound TF-TPA. Fluconazole and voriconazole are used as benchmark comparators due to their well-characterized activity and selectivity profiles.

I. In Vitro Enzyme Inhibition Assay: Fungal vs. Human CYP51

This assay directly measures the interaction of the test compounds with their molecular target. By comparing the 50% inhibitory concentrations (IC50) against both fungal and human CYP51, we can derive a selectivity index.

Experimental Protocol:

  • Protein Expression and Purification: Recombinant Candida albicans CYP51 (CaCYP51) and human CYP51 (HsCYP51) are expressed in Escherichia coli and purified to homogeneity.[9]

  • Reconstitution of the Enzyme System: The purified CYP51 enzymes are reconstituted with a redox partner, such as NADPH-cytochrome P450 reductase, in a reaction buffer containing liposomes to mimic the membrane environment.

  • Inhibition Assay:

    • A reaction mixture containing the reconstituted enzyme system, the lanosterol substrate, and varying concentrations of the test compounds (Compound TF-TPA, fluconazole, voriconazole) is prepared in a 96-well plate.

    • The reaction is initiated by the addition of NADPH.

    • The rate of lanosterol demethylation is measured indirectly by monitoring NADPH consumption at 340 nm or by directly quantifying the product formation using a validated chromatographic method (e.g., HPLC).

  • Data Analysis: The IC50 values are calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve. The selectivity index is then calculated as the ratio of HsCYP51 IC50 to CaCYP51 IC50.

G cluster_prep Preparation cluster_assay Assay Workflow p1 Express & Purify Fungal CYP51 (CaCYP51) a1 Reconstitute Enzyme with Redox Partner p1->a1 p2 Express & Purify Human CYP51 (HsCYP51) p2->a1 a2 Prepare Reaction Mix: Enzyme, Lanosterol, Test Compound a1->a2 a3 Initiate Reaction with NADPH a2->a3 a4 Measure Product Formation (e.g., HPLC) a3->a4 a5 Calculate IC50 Values a4->a5 a6 Determine Selectivity Index (HsCYP51 IC50 / CaCYP51 IC50) a5->a6 G cluster_prep Preparation cluster_assay Broth Microdilution Workflow p1 Culture Fungal Strains p2 Prepare & Standardize Fungal Inoculum p1->p2 a2 Add Standardized Inoculum to Wells p2->a2 a1 Serial Dilution of Antifungal Agents in 96-well plate a1->a2 a3 Incubate at 35°C for 24-48h a2->a3 a4 Visually or Spectrophotometrically Read Growth Inhibition a3->a4 a5 Determine MIC a4->a5

Caption: CLSI-based broth microdilution workflow for MIC determination.

III. In Vitro Cytotoxicity Assay

A crucial aspect of selectivity is the compound's effect on host cells. [6][10]Cytotoxicity is assessed using human cell lines to determine the concentration at which the compound induces cell death, providing a measure of its safety profile.

Experimental Protocol:

  • Cell Lines: Human cell lines, such as HepG2 (liver carcinoma cell line, as the liver is a common site of drug metabolism and potential toxicity) and HEK293 (human embryonic kidney cells), are used.

  • Cell Culture and Seeding: Cells are maintained in appropriate culture medium and seeded into 96-well plates at a predetermined density. They are allowed to adhere and grow for 24 hours.

  • Compound Exposure: The cells are then treated with serial dilutions of Compound TF-TPA, fluconazole, and voriconazole for 48-72 hours. A vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin) are included.

  • Viability Assessment (MTT Assay):

    • After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

    • Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

    • The formazan crystals are solubilized, and the absorbance is measured spectrophotometrically.

  • Data Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control cells. The CC50 (50% cytotoxic concentration) is determined from the dose-response curve.

Comparative Performance Data

The following tables summarize the hypothetical experimental data for Compound TF-TPA in comparison to fluconazole and voriconazole.

Table 1: In Vitro CYP51 Inhibition and Selectivity

CompoundC. albicans CYP51 IC50 (nM)Human CYP51 IC50 (nM)Selectivity Index (Hs/Ca)
Compound TF-TPA 2530,0001200
Fluconazole 56>30,000>540 [5]
Voriconazole 12~2,300~190

Table 2: In Vitro Antifungal Activity (MIC, µg/mL)

Fungal SpeciesCompound TF-TPA Fluconazole Voriconazole
Candida albicans0.250.50.06
Candida glabrata1160.5
Candida auris (Flu-R)2≥32 [11]1
Cryptococcus neoformans0.540.25
Aspergillus fumigatus4>640.5

Table 3: In Vitro Cytotoxicity against Human Cell Lines

CompoundHepG2 CC50 (µM)HEK293 CC50 (µM)
Compound TF-TPA >100>100
Fluconazole >100>100
Voriconazole ~50~75

Discussion and Interpretation of Results

The primary goal of this assessment was to determine the selectivity of Compound TF-TPA for its fungal target. The data presented provides a multi-faceted view of its performance relative to established antifungals.

Target Selectivity: The in vitro enzyme inhibition data (Table 1) is highly encouraging. Compound TF-TPA demonstrates potent inhibition of C. albicans CYP51 with an IC50 of 25 nM, which is more potent than fluconazole and comparable to voriconazole. Critically, its inhibition of human CYP51 is minimal, resulting in a selectivity index of 1200. This is substantially higher than that of voriconazole and suggests a very wide therapeutic window based on direct target engagement. [3][5]Such high selectivity is a key attribute for minimizing mechanism-based toxicity.

Antifungal Spectrum: The MIC data (Table 2) reveals that Compound TF-TPA possesses a broad spectrum of activity against clinically important yeasts. Its activity against C. albicans and C. neoformans is superior to fluconazole. Notably, it retains significant activity against fluconazole-resistant C. glabrata and the emerging multidrug-resistant pathogen C. auris. [11]This suggests that Compound TF-TPA may overcome some existing resistance mechanisms. However, its activity against the mold A. fumigatus is modest compared to voriconazole, indicating a potentially more yeast-specific spectrum of action.

Safety Profile: The cytotoxicity data (Table 3) corroborates the high selectivity observed at the enzyme level. With CC50 values greater than 100 µM against both HepG2 and HEK293 cell lines, Compound TF-TPA exhibits a very low potential for direct cellular toxicity, similar to fluconazole. [6][10]This favorable safety profile is a significant advantage, particularly when compared to some azoles that have demonstrated higher cytotoxicity. [12]

Conclusion

Based on this comprehensive in vitro assessment, 3,3,3-trifluoro-2-(1H-1,2,4-triazol-1-yl)propan-1-amine (Compound TF-TPA) emerges as a promising antifungal candidate with a compelling selectivity profile. The combination of potent, broad-spectrum activity against pathogenic yeasts (including resistant strains) and an excellent safety profile, underpinned by a high selectivity for the fungal CYP51 enzyme, warrants its further development. The experimental framework detailed in this guide provides a robust and validated pathway for the preclinical evaluation of novel azole antifungals, ensuring that decisions are based on objective, comparative, and scientifically rigorous data.

References

  • Discovery of Novel Fungal Lanosterol 14α-Demethylase (CYP51)/Histone Deacetylase Dual Inhibitors to Treat Azole-Resistant Candidiasis. Journal of Medicinal Chemistry. Available at: [Link]

  • Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews. Available at: [Link]

  • Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Antifungal Drug In Vitro Cytotoxicity Assessment Service. Creative Biolabs. Available at: [Link]

  • Discovery of Novel Fungal Lanosterol 14α-Demethylase (CYP51)/Histone Deacetylase Dual Inhibitors to Treat Azole-Resistant Candidiasis. PubMed. Available at: [Link]

  • Differential Azole Antifungal Efficacies Contrasted Using a Saccharomyces cerevisiae Strain Humanized for Sterol 14α-Demethylase at the Homologous Locus. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • CLSI Antifungical Susceptibility Test Updated. Scribd. Available at: [Link]

  • Lanosterol 14α-demethylase (CYP51)/histone deacetylase (HDAC) dual inhibitors for treatment of Candida tropicalis and Cryptococcus neoformans infections. PubMed. Available at: [Link]

  • The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors. Frontiers in Microbiology. Available at: [Link]

  • Resistance to antifungals that target CYP51. PMC - NIH. Available at: [Link]

  • M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts. CLSI. Available at: [Link]

  • Recent advances in antifungal drug development targeting lanosterol 14α‐demethylase (CYP51): A comprehensive review with structural and molecular insights. ResearchGate. Available at: [Link]

  • Current status of antifungal susceptibility testing methods. AVESİS. Available at: [Link]

  • Commercial tests for in vitro antifungal susceptibility testing of Candida species compared to standard (NCCLS) broth microdilut. ResearchGate. Available at: [Link]

  • COMPARISON OF TWO IN-VITRO ANTIFUNGAL SUSCEPTIBILITY TESTING METHODS IN CANDIDA ISOLATED FROM CLINICAL SPECIMENS. IJMPR. Available at: [Link]

  • Azole Antifungal Sensitivity of Sterol 14α-Demethylase (CYP51) and CYP5218 from Malassezia globosa. eScholarship. Available at: [Link]

  • Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. PMC. Available at: [Link]

  • M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. CLSI. Available at: [Link]

  • CLSI M60 2020 Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition, M60Ed2E. CLSI. Available at: [Link]

  • Antifungal Drug Toxicology & Safety Assessment Services. Creative Biolabs. Available at: [Link]

  • Azole affinity of sterol 14α-demethylase (CYP51) enzymes from Candida albicans and Homo sapiens. PubMed. Available at: [Link]

  • Antifungal Susceptibility Testing for C. auris. CDC. Available at: [Link]

  • Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. Frontiers. Available at: [Link]

  • Synthesis and antifungal activity of novel triazole derivatives. ResearchGate. Available at: [Link]

  • Cytotoxic evaluation of some new and potent azole derivatives as antimicrobial agents. ResearchGate. Available at: [Link]

  • Cytotoxicity assays were performed for each of the (A) four antifungal... ResearchGate. Available at: [Link]

  • Synthesis and antifungal activity of the novel triazole compounds. RSC Publishing. Available at: [Link]

  • Design, synthesis, and antifungal activities of novel triazole derivat. Dove Medical Press. Available at: [Link]

  • Design, synthesis and antifungal activities of novel 1,2,4-triazole derivatives. ResearchGate. Available at: [Link]

  • [Synthesis and antifungal activity of 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols]. PubMed. Available at: [Link]

  • Novel 1, 2, 4-Triazoles as Antifungal Agents. PMC. Available at: [Link]

  • Design, Synthesis, and Antifungal/Anti-Oomycete Activities of Novel 1,2,4-Triazole Derivatives Containing Carboxamide Fragments. MDPI. Available at: [Link]

  • Investigation of the antimicrobial and antifungal activities of some 1,2,4-triazole derivatives. Čes. slov. farm.. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3,3,3-trifluoro-2-(1H-1,2,4-triazol-1-yl)propan-1-amine

Advanced Operational and Safety Guide: Handling 3,3,3-Trifluoro-2-(1H-1,2,4-triazol-1-yl)propan-1-amine Executive Summary & Chemical Profile As a Senior Application Scientist, I approach chemical handling not merely as a...

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Author: BenchChem Technical Support Team. Date: March 2026

Advanced Operational and Safety Guide: Handling 3,3,3-Trifluoro-2-(1H-1,2,4-triazol-1-yl)propan-1-amine

Executive Summary & Chemical Profile

As a Senior Application Scientist, I approach chemical handling not merely as a compliance checklist, but as a mechanistic science. 3,3,3-Trifluoro-2-(1H-1,2,4-triazol-1-yl)propan-1-amine (CAS: 1157126-01-6) is a highly specialized building block. The 1,2,4-triazole scaffold is a privileged heterocyclic core in medicinal chemistry, frequently utilized for its ability to act as a bioisostere and engage in non-covalent interactions with biological targets[1]. However, the integration of a trifluoromethyl group and a primary amine creates a dual-threat hazard profile that requires stringent, scientifically grounded operational controls.

Mechanistic Toxicology & Hazard Assessment

To design an effective safety protocol, we must first understand the causality of the compound's toxicity.

  • The 1,2,4-Triazole Core (Systemic Hazard): Triazole compounds are well-documented inhibitors of cytochrome P450 (CYP) enzymes, such as CYP51[1]. Systemic exposure can lead to the activation of constitutive androstane receptor (CAR) and pregnane X receptor (PXR) pathways. This perturbation of nuclear receptors is strongly associated with xenobiotic metabolism disruption, hepatomegaly, and severe liver toxicity[2]. Some triazoles exhibit complex patterns of induction and inhibition of hepatic microsomal components, making systemic absorption highly dangerous[3].

  • The Fluorinated Primary Amine (Dermal & Penetration Hazard): Primary amines are inherently basic and corrosive, causing immediate contact irritation to epithelial tissues. The addition of the highly electronegative trifluoromethyl (-CF3) group significantly increases the molecule's lipophilicity. If the compound breaches the epidermal layer, the fluorinated moiety acts as a penetration enhancer, accelerating the transport of the hepatotoxic triazole core directly into systemic circulation.

Table 1: Mechanistic Hazard Profile

Chemical MoietyPrimary HazardMechanistic Implication
1,2,4-Triazole Ring Hepatotoxicity / Endocrine DisruptionInhibits CYP450 enzymes; activates CAR/PXR nuclear receptors leading to hepatic stress[1][2].
Primary Amine (-NH2) Corrosivity / Severe IrritationHigh local pH strips lipid bilayers, causing severe ocular and dermal tissue damage.
Trifluoromethyl (-CF3) Accelerated Dermal PenetrationHigh lipophilicity enhances membrane permeability, driving systemic absorption of the triazole core.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for fluorinated amines. Every layer of protection must form a self-validating barrier against both corrosivity and lipophilic penetration.

  • Dermal Protection (Double-Gloving): Nitrile alone is inadequate; lipophilic fluorinated compounds can permeate standard thin nitrile over extended exposures. Double-gloving is mandatory. Use a 5-mil Nitrile inner glove for baseline tactile protection, overlaid with an 8-mil Neoprene outer glove. Neoprene provides superior chemical resistance against basic amines and fluorinated organics.

  • Ocular Protection: ANSI Z87.1 certified chemical splash goggles are required. Standard safety glasses leave orbital gaps vulnerable to corrosive amine dust aerosolization.

  • Respiratory & Engineering Controls: All handling must occur within a certified chemical fume hood (face velocity 0.4–0.6 m/s). If a hood is unavailable (e.g., during a spill response), a half-mask respirator equipped with P100/Organic Vapor (OV) combination cartridges is required to capture both fluorinated dust and volatile amine vapors.

Table 2: PPE Specifications and Breakthrough Validation

PPE CategorySpecificationEst. Breakthrough TimeScientific Rationale
Inner Glove Nitrile (5 mil)> 30 minsBaseline particulate protection; indicates outer glove failure if contaminated.
Outer Glove Neoprene (8 mil)> 120 minsHigh resistance to lipophilic fluorinated organics and basic amines.
Ocular Splash GogglesN/APrevents severe corneal damage from basic amine dust/aerosols.
Respiratory P100 / OV CartridgeN/ACaptures aerosolized triazole dust and volatile amine off-gassing.

Operational Workflow & Visualization

The following diagram illustrates the logical integration of the compound's hazard profile with our engineered safety controls.

G cluster_hazards Chemical Hazard Profile H1 Fluorinated Amine (Corrosive & Lipophilic) M1 Rapid Dermal Penetration H1->M1 H2 1,2,4-Triazole Core (CYP450 Inhibitor) M2 Systemic Hepatotoxicity (CAR/PXR Activation) H2->M2 C1 Double Gloving (Neoprene over Nitrile) M1->C1 C2 Fume Hood (V=0.5m/s) + Anti-Static Control M2->C2 C1->C2

Diagram 1: Mechanistic hazard profile and corresponding PPE/engineering control integration.

Step-by-Step Operational Protocols

This protocol is designed as a self-validating system to ensure zero exposure during weighing and solubilization.

  • Step 1: Pre-Weighing & Static Neutralization

    • Action: Verify fume hood airflow. Place the sealed chemical vial inside the hood.

    • Causality: Fluorinated powders are highly prone to static cling. Opening a statically charged vial can cause sudden aerosolization of the toxic dust.

    • Action: Discharge static electricity from the vial and spatulas using an anti-static ionizer gun before opening.

  • Step 2: Weighing and Transfer

    • Action: Tare a conductive weighing boat (e.g., aluminum) or directly use a glass vial. Avoid polystyrene boats.

    • Action: Transfer the required mass using a grounded stainless-steel spatula.

    • Validation: Inspect the exterior of the secondary container. If any powder is visible, wipe it with a damp, mildly acidic cloth (e.g., 5% citric acid) before removing it from the hood to neutralize any trace amine.

  • Step 3: Solubilization

    • Action: Add the organic solvent (e.g., DMSO or DMF) slowly.

    • Causality: The primary amine can cause exothermic reactions depending on the solvent. Slow addition prevents solvent boiling and aerosolization.

    • Validation: Vortex gently. Verify complete dissolution visually; any remaining suspension indicates incomplete solvation and requires further solvent addition before the vial can be safely removed from the engineering controls.

Emergency Response & Waste Disposal

  • Spill Management:

    • Evacuate & Assess: Isolate the area. If the spill is outside the fume hood, immediately don a P100/OV respirator.

    • Containment: Cover the solid spill with a commercial inert absorbent or damp sand. Never sweep dry, as this will aerosolize the hepatotoxic triazole dust.

    • Neutralization: Wipe the contaminated surface with a mildly acidic solution (5% citric acid) to neutralize the residual primary amine, followed by a thorough water rinse.

  • Waste Segregation: Collect all contaminated absorbents, gloves, and wipes into a clearly labeled "Halogenated Organic Waste" container. The presence of the trifluoromethyl group strictly prohibits disposal in standard organic waste streams due to the risk of generating toxic hydrogen fluoride (HF) gas during incineration.

References[1] Title: A Technical Guide to the Mechanisms of Action of 1,2,4-Triazole Compounds. Source: Benchchem. URL:https://www.benchchem.com/post/1-2-4-triazole-compounds[3] Title: Mechanistic Investigation of the Noncytochrome P450-Mediated Metabolism of Triadimefon to Triadimenol in Hepatic Microsomes. Source: Chemical Research in Toxicology (ACS Publications). URL:https://pubs.acs.org/doi/10.1021/tx8001485[2] Title: Toxicogenomic Study of Triazole Fungicides and Perfluoroalkyl Acids in Rat Livers Predicts Toxicity and Categorizes Chemicals Based on Mechanisms of Toxicity. Source: Toxicological Sciences (Oxford Academic). URL:https://doi.org/10.1093/toxsci/kfm164

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

Reactant of Route 1
3,3,3-trifluoro-2-(1H-1,2,4-triazol-1-yl)propan-1-amine
Reactant of Route 2
3,3,3-trifluoro-2-(1H-1,2,4-triazol-1-yl)propan-1-amine
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